molecular formula C4H5FO2 B171762 (1S,2S)-2-fluorocyclopropanecarboxylic acid CAS No. 105919-34-4

(1S,2S)-2-fluorocyclopropanecarboxylic acid

Cat. No.: B171762
CAS No.: 105919-34-4
M. Wt: 104.08 g/mol
InChI Key: HZQKMZGKYVDMCT-GBXIJSLDSA-N
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Description

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a high-value chiral fluorinated building block critical in modern medicinal chemistry and drug discovery. Its primary research value lies in its application as a key intermediate for the synthesis of enantiomerically pure bioactive molecules, particularly in the development of novel antibacterial agents. The compound's strained cyclopropane ring and strategic fluorine atom work in concert to enhance the metabolic stability, bioavailability, and binding affinity of lead compounds by mimicking steric and electronic effects of other functional groups. This mimicry allows medicinal chemists to fine-tune the pharmacological profile of drug candidates without significantly increasing molecular volume . The unique (1S,2S) configuration is indispensable for achieving targeted biological activity, as it ensures high stereochemical precision in the resulting molecular structures. This specificity is crucial in overcoming resistance mechanisms in next-generation therapeutics . Research and development efforts are heavily focused on leveraging this synthon in programs targeting challenging therapeutic areas, including central nervous system (CNS) disorders and oncology, where the optimization of drug-like properties is paramount. The consistent demand for this compound is driven by the pharmaceutical industry's strategic push toward fluorinated compounds and the ongoing need for sophisticated chiral intermediates in asymmetric synthesis .

Properties

IUPAC Name

(1S,2S)-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
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InChI

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQKMZGKYVDMCT-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262266
Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
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Molecular Weight

104.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

127199-14-8, 105919-34-4
Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
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Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
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Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
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Record name cis-2-Fluorocyclopropanecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide on the Chemical Properties of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral fluorinated cyclopropane derivative of significant interest in the pharmaceutical industry. Its rigid, strained three-membered ring and the presence of a fluorine atom impart unique conformational constraints and electronic properties. These characteristics make it a valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, sitafloxacin. This technical guide provides an in-depth overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, tailored for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a white solid at room temperature. The majority of its physical properties available in the literature are predicted values, which are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₅FO₂
Molecular Weight 104.08 g/mol
CAS Number 127199-14-8, 105919-34-4
Boiling Point (Predicted) 202.3 ± 33.0 °C
pKa (Predicted) 3.78 ± 0.20
Density (Predicted) 1.35 ± 0.1 g/cm³

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data has been reported:

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
4.80 - 4.68mCH-F
2.15 - 2.08mCH-COOH
1.75 - 1.68mCH₂
1.40 - 1.33mCH₂
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
174.1C=O
75.2 (d, J = 236.5 Hz)CH-F
20.9 (d, J = 10.2 Hz)CH-COOH
14.8 (d, J = 9.1 Hz)CH₂

Experimental Protocols

The following is a detailed experimental protocol for the asymmetric synthesis of this compound, as reported in the literature.

Asymmetric Synthesis of this compound

This synthesis involves a multi-step sequence starting from commercially available materials. A key step is the diastereoselective cyclopropanation of a chiral α-fluoroalkene.

Step 1: Synthesis of the Chiral Oxazolidinone Auxiliary

A detailed procedure for the preparation of the chiral auxiliary is typically outlined in the primary literature and is a prerequisite for the asymmetric cyclopropanation.

Step 2: Asymmetric Cyclopropanation

To a solution of the chiral N-enoyl oxazolidinone in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), a fluorinated cyclopropanating agent (e.g., generated in situ from a fluorinated precursor) is added. The reaction is stirred for several hours, and the diastereomeric excess of the product is determined by chiral HPLC.

Step 3: Hydrolysis of the Auxiliary

The chiral auxiliary is cleaved from the cyclopropanated product by hydrolysis, typically using lithium hydroxide in a mixture of tetrahydrofuran and water, to yield the target this compound.

Purification:

The final product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound as a white solid.

Role in Sitafloxacin and Biological Relevance

This compound is a crucial chiral building block for the synthesis of sitafloxacin. The specific stereochemistry of this fragment is essential for the drug's potent antibacterial activity.

Signaling Pathway of Sitafloxacin

Sitafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death. The (1S,2S)-2-fluorocyclopropyl moiety at the N-1 position of the quinolone core plays a significant role in the drug's interaction with these enzymes and contributes to its broad spectrum of activity and potency against resistant strains.

sitafloxacin_mechanism cluster_drug Sitafloxacin cluster_bacteria Bacterial Cell sitafloxacin (1S,2S)-2-fluorocyclopropyl moiety dna_gyrase DNA Gyrase sitafloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV sitafloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Mechanism of action of sitafloxacin.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

experimental_workflow start Starting Materials (Chiral Auxiliary, Acryloyl Chloride) step1 Synthesis of N-enoyl Oxazolidinone start->step1 step2 Asymmetric Cyclopropanation step1->step2 step3 Hydrolysis step2->step3 purification Purification (Column Chromatography, Recrystallization) step3->purification product (1S,2S)-2-Fluorocyclopropanecarboxylic Acid purification->product characterization Characterization (NMR, MS, HPLC) product->characterization

Caption: General experimental workflow.

Conclusion

This compound is a synthetically challenging but highly valuable chiral building block. Its unique structural features are pivotal for the efficacy of sitafloxacin. The detailed chemical and spectroscopic properties, along with the synthetic protocols provided in this guide, offer a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutic agents. Further research into more efficient and scalable synthetic routes for this compound will continue to be of high importance in the pharmaceutical industry.

A Technical Guide to (1S,2S)-2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key chiral building block in modern pharmaceutical synthesis. It covers its chemical identity, physicochemical properties, spectroscopic characteristics, a representative synthesis protocol, and its primary application in the development of advanced antibiotics.

Compound Identification and Properties

This compound is a fluorinated derivative of cyclopropanecarboxylic acid featuring a specific stereochemistry that is crucial for its application in asymmetric synthesis.[1][2] Its rigid, three-membered ring and the presence of a fluorine atom make it a valuable synthon for introducing unique structural and electronic properties into target molecules.[2]

Chemical Identifiers

The primary identifier for this specific stereoisomer is CAS Number 127199-14-8.[1][2][3][4] Another CAS number, 105919-34-4, is also frequently associated with this name in various chemical catalogs.[5]

IdentifierValue
IUPAC Name (1S,2S)-2-fluorocyclopropane-1-carboxylic acid
Primary CAS Number 127199-14-8[1][3][4]
Synonymous CAS No. 105919-34-4[5]
Molecular Formula C₄H₅FO₂[1][2]
Molecular Weight 104.08 g/mol [1]
Canonical SMILES C1--INVALID-LINK--C(=O)O[1]
InChI InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
InChIKey HZQKMZGKYVDMCT-GBXIJSLDSA-N
Physicochemical Properties

The physical and chemical properties of the compound are summarized below. These values are critical for handling, reaction setup, and purification processes.

PropertyValueSource
Appearance White solid[6]
Melting Point 41-42 °C[6]
Boiling Point (Predicted) 202.3 ± 33.0 °C[7]
Density (Predicted) 1.35 ± 0.1 g/cm³[6][7]
pKa (Predicted) 3.78 ± 0.20[6]

Spectroscopic Data Analysis

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

SpectroscopyExpected Features
¹H NMR - O-H (Carboxylic Acid): A broad singlet, typically downfield (>10 ppm). - C-H Protons: Complex multiplets in the upfield region (~1.0-2.5 ppm). The cyclopropyl protons will exhibit complex splitting patterns due to geminal and cis/trans H-H couplings, as well as additional splitting from the adjacent fluorine atom (²JHF, ³JHF).[8]
¹³C NMR - C=O (Carbonyl): Signal furthest downfield, typically in the 170-180 ppm range.[9] - C-F: Signal significantly affected by the fluorine atom, appearing as a doublet due to one-bond C-F coupling (¹JCF is typically large, >150 Hz).[10] - C-COOH & CH₂: Two additional signals for the other cyclopropyl carbons, with smaller C-F coupling constants.
FTIR - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.[11] - C=O Stretch (Carbonyl): Strong, sharp absorption around 1700-1725 cm⁻¹.[11] - C-F Stretch: Strong absorption in the fingerprint region, typically 1000-1400 cm⁻¹.[12]
Mass Spec. - Molecular Ion [M]⁺: Expected at m/z = 104.0274 (for the exact mass). - Fragmentation: Likely loss of H₂O (water), COOH (carboxyl group), and other characteristic fragments.[13]

Synthesis Methodology

The synthesis of this compound requires a stereoselective approach to ensure the correct cis-(1S,2S) configuration, which is critical for its biological application in target molecules. Asymmetric synthesis methods are therefore essential.[14][15]

Experimental Protocol: A Representative Asymmetric Synthesis

The following protocol is a representative summary of a novel synthesis strategy for 2-fluorocyclopropanecarboxylic acid, which can be adapted with chiral catalysts to produce the (1S,2S) enantiomer. This method is noted for its efficiency and cost-effectiveness.

Step 1: Phenyl Sulfide Intermediate Formation

  • 1,1-dichloro-1-fluoroethane and thiophenol are reacted in the presence of a base to form a phenyl sulfide intermediate.

Step 2: Oxidation

  • The phenyl sulfide intermediate undergoes an oxidation reaction with an oxidizing agent such as Oxone.

Step 3: Elimination to Form Vinyl Sulfone

  • The product from Step 2 is subjected to an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonylethylene.

Step 4: Cyclopropanation

  • An addition reaction is carried out between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate. This step is performed in the presence of a chiral catalyst (e.g., a chiral rhodium catalyst) to induce asymmetry and selectively form the desired (1S,2S) stereoisomer of the cyclopropane intermediate.[7]

Step 5: Hydrolysis and Acidification

  • The resulting cyclopropane intermediate undergoes an elimination reaction in the presence of a base, followed by acidification to hydrolyze the ester and yield the final product, this compound.

G cluster_0 Synthesis Workflow A 1,1-dichloro-1-fluoroethane + Thiophenol B Phenyl Sulfide Intermediate A->B Base C Oxidation (Oxone) B->C D 1-fluoro-1- benzenesulfonylethylene C->D Base E Cyclopropanation (Ethyl Diazoacetate, Chiral Catalyst) D->E F Chiral Cyclopropane Intermediate E->F G Hydrolysis & Acidification F->G H (1S,2S)-2-fluorocyclo- propanecarboxylic acid G->H

A representative workflow for the synthesis of the target compound.

Applications in Drug Development

This compound is not typically used as an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial chiral intermediate for the synthesis of complex APIs, most notably the fourth-generation fluoroquinolone antibiotic, Sitafloxacin .[3]

Role in Sitafloxacin Synthesis

Sitafloxacin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, including many resistant strains.[6][16] The monofluorocyclopropane side chain, derived from this compound, is integral to its potent biological activity.[3] The specific stereochemistry imparted by this building block is essential for the drug's high affinity for its bacterial targets.

Mechanism of Action of Sitafloxacin

Sitafloxacin functions by inhibiting two essential bacterial enzymes involved in DNA replication and transcription: DNA gyrase and topoisomerase IV .[16][17][18]

  • DNA Gyrase (GyrA, GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription.[17]

  • Topoisomerase IV (ParC, ParE subunits): This enzyme is critical for decatenating (unlinking) the newly replicated circular chromosomes, allowing them to segregate into daughter cells.[17]

By binding to and stabilizing the enzyme-DNA cleavage complex, Sitafloxacin prevents the re-ligation of the DNA strands.[18] This action leads to an accumulation of double-strand breaks in the bacterial chromosome, which halts DNA replication and transcription, ultimately triggering bacterial cell death.[17][18] Sitafloxacin exhibits a balanced inhibition of both enzymes, contributing to its broad spectrum of activity and potency.[17]

G cluster_0 Bacterial DNA Replication & Transcription cluster_1 Drug Intervention DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Supercoiling Supercoiling Management (DNA Gyrase) Replication->Supercoiling Separation Chromosome Separation (Topoisomerase IV) Replication->Separation Cell Bacterial Cell Division & Survival Supercoiling->Cell Death Bacterial Cell Death Supercoiling->Death Separation->Cell Separation->Death Sitafloxacin Sitafloxacin Sitafloxacin->Supercoiling Inhibits Sitafloxacin->Separation Inhibits

Mechanism of action of Sitafloxacin, an antibiotic derived from the title compound.

Conclusion

This compound is a high-value chiral building block with significant importance in the pharmaceutical industry. Its well-defined stereochemistry and unique fluorinated cyclopropyl structure are leveraged in the synthesis of potent drugs like Sitafloxacin. A thorough understanding of its properties, synthesis, and the mechanism of its downstream products is essential for researchers and scientists engaged in the discovery and development of new medicines. The continued development of efficient, asymmetric synthetic routes to this intermediate is a key area of research aimed at making these vital medications more accessible.

References

An In-depth Technical Guide to the Stereochemistry of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral, fluorinated cyclopropane derivative of significant interest in medicinal chemistry and drug development. Its rigid, three-membered ring and the unique stereochemical arrangement of the fluorine and carboxylic acid substituents provide a valuable scaffold for the design of novel therapeutic agents. The incorporation of fluorine can modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and biological significance of this compound, with a focus on its role as a key building block in the development of advanced pharmaceuticals.

Stereochemistry and Physicochemical Properties

This compound possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring. The "(1S,2S)" designation specifies the absolute configuration at these centers, with the fluorine atom and the carboxylic acid group situated on the same face of the ring, resulting in a cis relative stereochemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H5FO2
Molecular Weight104.08 g/mol
CAS Number127199-14-8
Predicted Boiling Point202.3 ± 33.0 °C
Predicted Density1.35 ± 0.1 g/cm³
Predicted pKa3.78 ± 0.20

Table 2: Spectroscopic Data for Fluorocyclopropane Derivatives

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H NMR1.20-1.80m-Cyclopropyl CH₂
2.00-2.50m-Cyclopropyl CH-COOH
4.50-5.00dmJH-F ≈ 60Cyclopropyl CH-F
¹³C NMR15-25--Cyclopropyl CH₂
25-35dJC-F ≈ 20Cyclopropyl CH-COOH
75-85dJC-F ≈ 240Cyclopropyl CH-F
170-180--Carboxylic Acid C=O

Note: The above data is a generalized representation for fluorocyclopropanecarboxylic acids. Specific values for this compound may vary depending on the solvent and other experimental conditions.

Synthesis of this compound

The enantioselective synthesis of this compound is a challenging yet crucial step in its utilization for pharmaceutical applications. Several synthetic strategies have been developed for the stereoselective formation of fluorinated cyclopropanes. One prominent approach involves the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids.

Experimental Protocol: Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols

This protocol is adapted from a general procedure for the enantioselective synthesis of fluorocyclopropanes and serves as a representative method.

Materials:

  • Fluoro-substituted allylic alcohol

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn)

  • Chiral dioxaborolane ligand

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Preparation of the Zinc Carbenoid: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve freshly distilled diiodomethane (2.2 mmol) in anhydrous dichloromethane (5 mL). Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.1 mmol) in hexanes dropwise to the stirred solution. A white precipitate should form. Stir the mixture at 0 °C for 30 minutes.

  • Ligand and Substrate Addition: In a separate flask, dissolve the chiral dioxaborolane ligand (1.1 mmol) and the fluoro-substituted allylic alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the pre-formed zinc carbenoid suspension at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched fluorocyclopropane.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Biological Activity and Significance

The this compound moiety is a key component of the broad-spectrum antibacterial agent, sitafloxacin. The presence and specific stereochemistry of this group are crucial for the drug's potent activity against a wide range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones, including sitafloxacin, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are responsible for managing the topology of bacterial DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.

DNA_Gyrase_Inhibition Mechanism of Action of Fluoroquinolones cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Activity cluster_topoIV Topoisomerase IV Activity DNA_Replication DNA Replication Fork Progression Positive_Supercoils Accumulation of Positive Supercoils DNA_Replication->Positive_Supercoils DNA_Gyrase DNA Gyrase (Topoisomerase II) Positive_Supercoils->DNA_Gyrase Target for Negative_Supercoils Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoils Relaxation Relaxation of Positive Supercoils Negative_Supercoils->Relaxation Relaxation->DNA_Replication Allows Topo_IV Topoisomerase IV Decatenation Decatenation of Daughter Chromosomes Topo_IV->Decatenation Fluoroquinolones (1S,2S)-2-Fluorocyclopropyl Quinolones (e.g., Sitafloxacin) Inhibition_Gyrase Inhibition Fluoroquinolones->Inhibition_Gyrase Inhibition_TopoIV Inhibition Fluoroquinolones->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase DS_Breaks Double-Strand DNA Breaks Inhibition_Gyrase->DS_Breaks Inhibition_TopoIV->Topo_IV Inhibition_TopoIV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 1: Simplified signaling pathway illustrating the mechanism of action of fluoroquinolones.

Antibacterial Activity of Sitafloxacin

The antibacterial efficacy of sitafloxacin has been extensively studied. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sitafloxacin against various clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: In Vitro Activity of Sitafloxacin against Selected Bacterial Pathogens

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus0.030.12
Streptococcus pneumoniae0.060.125
Streptococcus pyogenes0.060.06
Enterococcus faecalis0.250.5
Escherichia coli≤0.0081
Klebsiella pneumoniae0.030.125
Pseudomonas aeruginosa0.250.5
Haemophilus influenzae≤0.008≤0.008
Bacteroides fragilis0.120.25

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its unique stereochemistry plays a critical role in the biological activity of the molecules into which it is incorporated, as exemplified by the potent antibacterial agent sitafloxacin. The development of efficient and stereoselective synthetic routes to this compound remains an active area of research, driven by the continued demand for new and improved therapeutic agents. A thorough understanding of its stereochemical properties, synthesis, and biological mechanism of action is essential for researchers and scientists working in the field of drug discovery and development.

The Pivotal Role of the (1S,2S)-2-Fluorocyclopropanecarboxylic Acid Moiety in Modern Therapeutics: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral cyclopropane derivative that has emerged as a valuable building block in medicinal chemistry.[1] While the molecule itself does not exhibit significant intrinsic biological activity, its incorporation into larger pharmacologically active compounds has led to the development of potent therapeutics. This technical guide delves into the core biological activities associated with molecules containing the this compound scaffold, with a primary focus on the broad-spectrum fluoroquinolone antibiotic, sitafloxacin. Furthermore, its application in the synthesis of targeted therapies such as c-KIT kinase inhibitors will be explored.

The (1S,2S)-2-Fluorocyclopropyl Moiety in Sitafloxacin: A Case Study in Antibacterial Activity

This compound is a key intermediate in the synthesis of sitafloxacin, a fourth-generation fluoroquinolone antibiotic.[2] Sitafloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[3][4][5]

Mechanism of Action

The primary mechanism of action of sitafloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][5][6][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.[5][6]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4][6]

  • Topoisomerase IV: This enzyme is primarily responsible for the separation of interlinked daughter chromosomes following DNA replication.[4][5][6]

Sitafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[6] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[4][6] The (1R,2S)-cis-2-fluorocyclopropyl moiety at the C-1 position of sitafloxacin has been shown to be crucial for its potent inhibitory activity against both DNA gyrase and topoisomerase IV.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of sitafloxacin and a general workflow for assessing its antibacterial activity.

Sitafloxacin_Mechanism cluster_bacterium Bacterial Cell Sitafloxacin Sitafloxacin DNA_Gyrase DNA Gyrase Sitafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Sitafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Cell_Death DNA_Replication->Cell_Death

Caption: Mechanism of action of Sitafloxacin.

Antibacterial_Assay_Workflow Start Bacterial Culture Incubation Incubate with varying concentrations of Sitafloxacin Start->Incubation Measurement Measure bacterial growth (e.g., OD600) Incubation->Measurement Analysis Determine Minimum Inhibitory Concentration (MIC) Measurement->Analysis Result MIC Value Analysis->Result

Caption: General workflow for determining antibacterial activity.

Quantitative Data

The antibacterial efficacy of sitafloxacin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

OrganismMIC Range (μg/mL)
Escherichia coli≤0.03 - 0.5
Staphylococcus aureus≤0.03 - 0.25
Streptococcus pneumoniae≤0.015 - 0.12
Pseudomonas aeruginosa0.12 - 4

Note: MIC values can vary depending on the specific strain and testing methodology.

Role in c-KIT Kinase Inhibitors

The this compound moiety is also utilized in the synthesis of small molecule inhibitors targeting the c-KIT proto-oncogene.[9] c-KIT is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, most notably gastrointestinal stromal tumors (GISTs).[9][10]

Inhibitors of c-KIT block the downstream signaling pathways that lead to cell proliferation and survival.[11] While the specific structure-activity relationships for the fluorocyclopropyl group in c-KIT inhibitors are less extensively documented in publicly available literature compared to sitafloxacin, its inclusion suggests a role in optimizing potency, selectivity, or pharmacokinetic properties of the final drug candidate.

cKIT_Inhibition_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Activates Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) cKIT->Downstream Phosphorylates Inhibitor c-KIT Inhibitor Inhibitor->cKIT Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified c-KIT signaling and inhibition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compound (e.g., Sitafloxacin) stock solution

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Include a positive control (bacteria without the test compound) and a negative control (broth medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

c-KIT Kinase Activity Assay (General Protocol)

Objective: To measure the in vitro inhibitory activity of a compound against c-KIT kinase.

Materials:

  • Recombinant human c-KIT enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White 384-well assay plates

  • Plate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the c-KIT enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. While devoid of significant standalone biological activity, its incorporation into molecules like sitafloxacin has yielded a potent antibacterial agent with a well-defined mechanism of action. The unique stereochemistry of the fluorocyclopropyl moiety plays a critical role in the high efficacy of these therapeutic agents. Further exploration of this versatile scaffold in other therapeutic areas, such as oncology with c-KIT inhibitors, holds promise for the development of novel and effective medicines.

References

An In-depth Technical Guide on the Core Mechanism of Action of (1S,2S)-2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on the hypothesized mechanism of action of (1S,2S)-2-fluorocyclopropanecarboxylic acid as an inhibitor of fatty acid oxidation, primarily targeting Carnitine Palmitoyltransferase 1 (CPT1). Direct experimental data for this specific compound is not extensively available in the public domain. Therefore, this guide provides a framework for understanding and investigating its likely biological activity based on the established knowledge of similar compounds and pathways.

Introduction

This compound is a synthetic, monofluorinated cyclopropane derivative. Its structural features suggest a potential role as a modulator of cellular metabolism, specifically as an inhibitor of fatty acid oxidation (FAO). The primary hypothesized molecular target is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of FAO has significant therapeutic implications in various diseases, including metabolic disorders and cancer, making this compound a compound of interest for further investigation.

Hypothesized Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase 1

The central hypothesis for the mechanism of action of this compound is the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1).

The Role of CPT1 in Fatty Acid Oxidation

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Long-chain fatty acids (LCFAs) are the primary substrates for this process. However, LCFAs cannot directly cross the inner mitochondrial membrane where β-oxidation occurs. The carnitine shuttle system facilitates their transport.

The key steps are as follows:

  • Activation: LCFAs are first activated to their coenzyme A (CoA) thioesters (LCFA-CoA) in the cytoplasm by acyl-CoA synthetases.

  • Mitochondrial Transport: CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of LCFA-CoA to acylcarnitine, which is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).

  • β-Oxidation: Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts acylcarnitine back to LCFA-CoA, which then enters the β-oxidation spiral to produce acetyl-CoA, NADH, and FADH2.

CPT1 is the rate-limiting enzyme of this pathway and is a major site of regulation for FAO.

Irreversible Inhibition by this compound

It is proposed that this compound acts as a mechanism-based inhibitor of CPT1. The carboxylic acid moiety of the molecule is likely converted intracellularly to its corresponding CoA thioester, (1S,2S)-2-fluorocyclopropanecarbonyl-CoA. This activated form is hypothesized to be the active inhibitor.

The proposed mechanism of irreversible inhibition involves:

  • Binding to the Active Site: (1S,2S)-2-fluorocyclopropanecarbonyl-CoA is recognized as a substrate analog by CPT1 and binds to its active site.

  • Covalent Modification: The strained cyclopropane ring, activated by the fluorine atom, is susceptible to nucleophilic attack by a key amino acid residue within the active site of CPT1. This results in the formation of a stable covalent bond between the inhibitor and the enzyme.

  • Enzyme Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates.

This irreversible inhibition leads to a shutdown of long-chain fatty acid transport into the mitochondria, thereby inhibiting FAO.

Quantitative Data (Representative for CPT1 Inhibitors)

While specific quantitative data for this compound is not available, the following table summarizes typical values for well-characterized CPT1 inhibitors. These values provide a benchmark for the expected potency of a novel CPT1 inhibitor.

ParameterDescriptionRepresentative Value RangeReference Compound(s)
IC50 Half-maximal inhibitory concentration in enzyme assays.1 nM - 10 µMEtomoxir, ST1326
Ki Inhibition constant, reflecting the binding affinity of the inhibitor.0.1 µM - 5 µMEtomoxir
kinact Rate of enzyme inactivation for irreversible inhibitors.0.01 min-1 - 0.5 min-1Etomoxir
Cellular FAO Inhibition (EC50) Half-maximal effective concentration for inhibiting FAO in intact cells.1 µM - 100 µMEtomoxir

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the inhibitory effect of this compound on CPT1 and cellular fatty acid oxidation.

CPT1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on CPT1 activity.

Principle: This assay measures the CPT1-catalyzed transfer of a radiolabeled acyl group from acyl-CoA to carnitine. The resulting radiolabeled acylcarnitine is then separated from the unreacted acyl-CoA and quantified.

Materials:

  • Isolated mitochondria or microsomes containing CPT1

  • [3H]Carnitine or [14C]Palmitoyl-CoA

  • Palmitoyl-CoA

  • L-Carnitine

  • This compound (and its CoA derivative if available)

  • Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM K-HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., butanol)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). If the CoA derivative is not available, pre-incubation with CoA, ATP, and an acyl-CoA synthetase may be necessary to form the active inhibitor in situ.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, BSA, isolated mitochondria/microsomes, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding and/or covalent modification.

  • Initiation of Reaction: Start the reaction by adding the substrates, L-carnitine and radiolabeled palmitoyl-CoA (or vice versa).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding the termination solution.

  • Extraction: Add an organic solvent to extract the radiolabeled acylcarnitine. Vortex and centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of CPT1 inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. For irreversible inhibitors, time-dependent inactivation studies can be performed to determine kinact and Ki.

Cellular Fatty Acid Oxidation Assay

Objective: To measure the effect of this compound on the rate of fatty acid oxidation in intact cells.

Principle: This assay measures the oxidation of a radiolabeled fatty acid substrate (e.g., [3H]palmitate or [14C]palmitate) to radiolabeled products ([3H]H2O or 14CO2).

Materials:

  • Cell line of interest (e.g., HepG2, C2C12)

  • Cell culture medium

  • [9,10-3H]Palmitic acid or [1-14C]Palmitic acid complexed to BSA

  • This compound

  • Positive control inhibitor (e.g., Etomoxir)

  • Scintillation vials and counter

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound in serum-free medium for a specified time (e.g., 1-4 hours).

  • Addition of Radiolabeled Substrate: Add the radiolabeled palmitate-BSA complex to the medium.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 2-4 hours) to allow for fatty acid uptake and oxidation.

  • Collection of Oxidized Products:

    • For [3H]palmitate: Collect the culture medium. Add an equal volume of activated charcoal to bind un-oxidized palmitate. Centrifuge and collect the supernatant containing [3H]H2O.

    • For [14C]palmitate: The assay is typically performed in sealed flasks containing a center well with a CO2 trapping agent (e.g., NaOH). After incubation, acidify the medium to release dissolved 14CO2, which is then trapped.

  • Quantification: Measure the radioactivity of the collected [3H]H2O or trapped 14CO2 using a scintillation counter.

  • Data Normalization: Normalize the radioactivity counts to the protein content of each well.

  • Data Analysis: Calculate the percentage of FAO inhibition for each inhibitor concentration relative to a vehicle control. Determine the EC50 value.

Mandatory Visualizations

Fatty_Acid_Oxidation_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase LCFA_CoA Long-Chain Acyl-CoA CPT1 Carnitine Palmitoyltransferase 1 (CPT1) LCFA_CoA->CPT1 Acyl_CoA_Synthetase->LCFA_CoA Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Carnitine CACT Carnitine-Acylcarnitine Translocase (CACT) Acylcarnitine->CACT CPT2 Carnitine Palmitoyltransferase 2 (CPT2) CACT->CPT2 LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix Carnitine Beta_Oxidation β-Oxidation LCFA_CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: The fatty acid β-oxidation pathway highlighting the central role of CPT1.

CPT1_Inhibition_Mechanism cluster_activation Intracellular Activation cluster_inhibition CPT1 Inhibition 2F_CPA This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 2F_CPA->Acyl_CoA_Synthetase 2F_CPA_CoA (1S,2S)-2-fluorocyclopropanoyl-CoA (Active Inhibitor) Binding Reversible Binding 2F_CPA_CoA->Binding Acyl_CoA_Synthetase->2F_CPA_CoA CPT1_Active Active CPT1 Enzyme CPT1_Inactive Inactive CPT1 Enzyme (Covalently Modified) Binding->CPT1_Active Covalent_Modification Covalent Bond Formation (Irreversible) Binding->Covalent_Modification Covalent_Modification->CPT1_Inactive

Caption: Proposed mechanism of irreversible CPT1 inhibition by this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as an inhibitor of fatty acid oxidation, with Carnitine Palmitoyltransferase 1 being the most probable molecular target. The therapeutic potential of inhibiting FAO is significant, with possible applications in metabolic diseases like type 2 diabetes and in oncology, where many cancer cells rely on FAO for survival and proliferation.

To definitively elucidate the mechanism of action of this compound, the following future research is essential:

  • Direct Enzyme Inhibition Studies: Perform kinetic studies with purified CPT1 to determine the IC50, Ki, and kinact values.

  • Structural Biology: Obtain co-crystal structures of CPT1 with the inhibitor to visualize the binding mode and confirm covalent modification.

  • Cell-Based Metabolic Flux Analysis: Utilize stable isotope tracing to comprehensively map the metabolic rewiring induced by the compound in various cell types.

  • In Vivo Efficacy Studies: Evaluate the therapeutic potential of this compound in relevant animal models of metabolic disease and cancer.

This technical guide provides a solid foundation for initiating these critical investigations into the promising therapeutic candidate, this compound.

The Advent and Evolution of Fluorinated Cyclopropanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Among the various fluorinated motifs, the cyclopropane ring has garnered significant attention due to its unique conformational rigidity and electronic characteristics. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of fluorinated cyclopropane derivatives, offering valuable insights for researchers in drug discovery and development.

A Historical Perspective: From Discovery to Prominence

The journey into the world of fluorinated cyclopropanes began with the pioneering work on carbene chemistry. A pivotal moment in this field was the first report of difluorocarbene chemistry by Doering in 1954.[1] This discovery laid the fundamental groundwork for the synthesis of gem-difluorocyclopropanes, a class of compounds that would later prove to be of immense value. Early methods for generating difluorocarbene often involved the use of halodifluoromethanes in the presence of strong bases, though these approaches were often hampered by low yields.[1]

The development of more efficient and versatile reagents for difluorocarbene generation marked a significant advancement in the field. The introduction of organometallic reagents and, later, the use of trimethyl(trifluoromethyl)silane (TMSCF₃) in combination with a halide source like sodium iodide (NaI), provided milder and more practical routes to gem-difluorocyclopropanes.[1][2] These innovations opened the door for the synthesis of a wide array of functionalized difluorocyclopropane-containing building blocks, making them more accessible for applications in drug discovery.[2]

Similarly, the synthesis of monofluorinated and trifluoromethylated cyclopropanes has seen remarkable progress. Transition-metal-catalyzed cyclopropanation reactions, particularly those employing rhodium and copper catalysts with diazo compounds, have emerged as powerful tools for the stereoselective construction of these valuable motifs.[3][4] The ability to control the stereochemistry of the cyclopropane ring is crucial, as the spatial arrangement of the fluorine atoms can profoundly influence a molecule's biological activity.

Synthetic Methodologies: A Detailed Overview

The synthesis of fluorinated cyclopropane derivatives can be broadly categorized into several key strategies, each with its own advantages and substrate scope. This section provides a detailed look at some of the most important methods, including experimental protocols for key reactions.

Monofluorocyclopropanes

The introduction of a single fluorine atom onto a cyclopropane ring can be achieved through various methods, including the cyclopropanation of fluoro-olefins and the use of fluorinated carbene precursors.

Difluorocyclopropanes (gem-Difluorocyclopropanes)

The gem-difluorocyclopropane moiety is a particularly attractive structural motif in medicinal chemistry, often serving as a bioisostere for a carbonyl group or a gem-dimethyl group. The most common approach for their synthesis involves the [2+1] cycloaddition of difluorocarbene with an alkene.

Experimental Protocol: gem-Difluorocyclopropanation of Styrene using TMSCF₃ and NaI [1]

This procedure details the generation of difluorocarbene from trimethyl(trifluoromethyl)silane (TMSCF₃) and its subsequent reaction with styrene to form (2,2-difluorocyclopropyl)benzene.

  • Materials:

    • Styrene

    • Trimethyl(trifluoromethyl)silane (TMSCF₃)

    • Sodium Iodide (NaI)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of styrene (1.0 mmol) and sodium iodide (2.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added trimethyl(trifluoromethyl)silane (2.0 mmol).

    • The reaction mixture is heated to reflux (approximately 66 °C) and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.

    • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (2,2-difluorocyclopropyl)benzene.

  • Characterization: The structure and purity of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS).

Trifluoromethylcyclopropanes

The trifluoromethyl group is one of the most important fluorine-containing substituents in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The synthesis of trifluoromethyl-substituted cyclopropanes is often achieved through the reaction of trifluoromethyldiazoalkanes with alkenes, catalyzed by transition metals such as rhodium.[3][4]

Experimental Protocol: Rhodium-Catalyzed Enantioselective Synthesis of a Trifluoromethyl-Substituted Cyclopropane [4]

This protocol describes the asymmetric cyclopropanation of styrene with a 1-aryl-2,2,2-trifluorodiazoethane using a chiral dirhodium catalyst.

  • Materials:

    • Styrene

    • 1-Aryl-2,2,2-trifluorodiazoethane

    • Chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a solution of the chiral dirhodium catalyst (0.01 mmol) and styrene (1.2 mmol) in anhydrous DCM (2 mL) under an inert atmosphere is added a solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.0 mmol) in anhydrous DCM (3 mL) dropwise over a period of 4 hours at room temperature.

    • The reaction mixture is stirred for an additional 12 hours at room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel to yield the trifluoromethyl-substituted cyclopropane.

  • Characterization: The product's structure, diastereoselectivity, and enantiomeric excess are determined by NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various fluorinated cyclopropane derivatives, highlighting the efficiency and stereoselectivity of different methods.

EntryAlkeneCarbene Source/ReagentCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1 StyreneTMSCF₃ / NaI-75--[1]
2 1-OcteneTMSCF₃ / NaI-82--[1]
3 IndeneTMSCF₃ / NaI-91--[1]

Table 1: Synthesis of gem-Difluorocyclopropanes. This table showcases the yields for the gem-difluorocyclopropanation of various alkenes using the TMSCF₃/NaI system.

EntryAlkeneDiazo CompoundCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1 Styrene1-Phenyl-2,2,2-trifluorodiazoethaneRh₂(S-PTAD)₄85>94:696[4]
2 4-Chlorostyrene1-Phenyl-2,2,2-trifluorodiazoethaneRh₂(S-PTAD)₄81>94:695[4]
3 2-Vinylnaphthalene1-Phenyl-2,2,2-trifluorodiazoethaneRh₂(S-PTAD)₄89>94:698[4]

Table 2: Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. This table presents the yields, diastereoselectivities, and enantioselectivities for the rhodium-catalyzed cyclopropanation of various styrenes.

Applications in Drug Discovery: A Case Study of 5-HT2C Receptor Agonists

Fluorinated cyclopropane derivatives have found significant applications in medicinal chemistry. One notable example is the development of selective serotonin 2C (5-HT2C) receptor agonists. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood, appetite, and other central nervous system functions.[5]

Derivatives of 2-phenylcyclopropylmethylamine incorporating fluorine atoms on the cyclopropane ring have been synthesized and evaluated for their activity at 5-HT2 receptors.[5] These studies have shown that the introduction of fluorine can significantly impact the potency and selectivity of these compounds.

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Gq_PLC_Signaling_Pathway Agonist Fluorinated Cyclopropane Agonist HT2CR 5-HT2C Receptor Agonist->HT2CR Gq Gq/11 HT2CR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Response Cellular Responses Ca->Response PKC->Response

5-HT2C Receptor Gq/PLC Signaling Pathway
Quantitative Biological Data

The following table presents the in vitro activity of representative fluorinated 2-phenylcyclopropylmethylamine derivatives at 5-HT2 receptors, demonstrating the impact of fluorination on potency (EC₅₀) and efficacy (Eₘₐₓ).

Compound5-HT2C EC₅₀ (nM)5-HT2C Eₘₐₓ (%)5-HT2B EC₅₀ (nM)5-HT2B Eₘₐₓ (%)5-HT2A EC₅₀ (nM)5-HT2A Eₘₐₓ (%)Reference
(±)-12 59895>10,000-1,23085[5]
(±)-13 2301031,5609865092[5]
(+)-21a 4.7989.89211088[5]
(+)-21b 8.0102>10,000-25095[5]

Table 3: Functional Activity of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives at 5-HT2 Receptors. This table summarizes the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of several fluorinated cyclopropane derivatives at different serotonin receptor subtypes.

Conclusion

The discovery and development of synthetic routes to fluorinated cyclopropane derivatives have provided medicinal chemists with a powerful set of tools to design novel therapeutic agents. From the early days of carbene chemistry to the sophisticated transition-metal-catalyzed asymmetric methodologies of today, the ability to precisely install fluorine atoms onto the smallest of carbocyclic rings has opened up new avenues in drug discovery. The case of 5-HT2C receptor agonists illustrates how the unique properties of fluorinated cyclopropanes can be leveraged to fine-tune the pharmacological profile of a molecule. As our understanding of the interplay between fluorine substitution and biological activity continues to grow, we can expect to see the emergence of even more innovative and effective therapeutics based on these fascinating molecular scaffolds.

References

A Technical Guide to the Spectroscopic Data of (1S,2S)-2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral fluorinated cyclopropane derivative with significant potential in medicinal chemistry and drug development. Its rigid cyclopropane scaffold and the presence of a fluorine atom can impart unique conformational constraints and metabolic stability to parent molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic and medicinal chemistry applications.

While experimental spectroscopic data for the specific (1S,2S) stereoisomer is not widely available in public databases, this guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is based on data from closely related isomers, established spectroscopic principles for fluorinated organic compounds and carboxylic acids, and computational predictions.

Spectroscopic Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the connectivity and stereochemistry of the molecule.

¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

ProtonChemical Shift (δ, ppm) (Predicted Range)MultiplicityCoupling Constants (J, Hz) (Predicted)
H-1 (CH-COOH)1.8 - 2.2dddJH1-H2 ≈ 4-8, JH1-H3a ≈ 8-12, JH1-H3b ≈ 4-8
H-2 (CH-F)4.5 - 5.0dtmJH2-F ≈ 55-65, JH2-H1 ≈ 4-8, JH2-H3a/b ≈ 4-8
H-3a (CH₂)1.2 - 1.6mJgem ≈ 4-8, JH3a-H1 ≈ 8-12, JH3a-H2 ≈ 4-8, JH3a-F ≈ 15-25
H-3b (CH₂)0.8 - 1.2mJgem ≈ 4-8, JH3b-H1 ≈ 4-8, JH3b-H2 ≈ 4-8, JH3b-F ≈ 2-8
COOH10.0 - 13.0br s-

¹³C NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

CarbonChemical Shift (δ, ppm) (Predicted Range)Coupling to ¹⁹F (J, Hz) (Predicted)
C=O175 - 185³JCF ≈ 2-5
C-1 (CH-COOH)20 - 30²JCF ≈ 8-15
C-2 (CH-F)75 - 85¹JCF ≈ 230-250
C-3 (CH₂)10 - 20²JCF ≈ 8-15

¹⁹F NMR Data (Predicted)

Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm

FluorineChemical Shift (δ, ppm) (Predicted Range)MultiplicityCoupling Constants (J, Hz) (Predicted)
C-F-170 to -190dddJF-H2 ≈ 55-65, JF-H3a ≈ 15-25, JF-H3b ≈ 2-8
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid functional group and the C-F bond.[1][2]

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (from COOH, hydrogen-bonded)[1][2]
1710-1760StrongC=O stretch (from COOH)[1][2]
1210-1320MediumC-O stretch (from COOH)[1]
1050-1150Medium-StrongC-F stretch
1400-1440MediumO-H bend (from COOH)[1]
Mass Spectrometry (MS)

Mass spectrometry of this compound would confirm its molecular weight and provide information about its fragmentation pattern.

Expected Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

m/zIonNotes
105.0346[M+H]⁺Calculated for C₄H₆FO₂⁺
103.0199[M-H]⁻Calculated for C₄H₄FO₂⁻
85.0240[M-H₂O+H]⁺Loss of water from the protonated molecule
59.0131[M-COOH]⁺Loss of the carboxyl group

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard 1D proton spectrum with the following typical parameters:

    • Pulse sequence: zg30 or similar

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-3 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a 1D carbon spectrum with proton decoupling using typical parameters:

    • Pulse sequence: zgpg30 or similar

    • Spectral width: ~220 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or higher, depending on sample concentration.

¹⁹F NMR Acquisition:

  • Tune and match the probe for the ¹⁹F frequency.

  • Acquire a 1D fluorine spectrum, often with proton decoupling to simplify the spectrum, or without decoupling to observe H-F couplings.[3][4]

    • Pulse sequence: zgfl or similar

    • Spectral width: ~250 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Reference the spectra to the appropriate standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • For solution samples: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal IR absorbance in the regions of interest. Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal or the clean salt plate.

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Data Analysis:

  • Identify the major absorption bands in the spectrum.

  • Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.

  • The solvent should be compatible with the chosen ionization method. For ESI, polar protic solvents are generally preferred.

Instrumentation:

  • A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, coupled to a suitable ionization source (e.g., ESI or EI) and an introduction system (e.g., direct infusion or liquid chromatography).[5]

Data Acquisition (ESI-MS Example):

  • Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

  • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmenting it to observe characteristic product ions.

Data Analysis:

  • Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the elemental formula (C₄H₅FO₂).

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural information.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis cluster_interpretation Interpretation & Characterization Sample Sample of This compound Prep Sample Preparation (Dissolution/Deposition) Sample->Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep->NMR IR FT-IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS ProcessNMR NMR Data Processing (FT, Phasing, Referencing) NMR->ProcessNMR ProcessIR IR Data Processing (Background Subtraction) IR->ProcessIR ProcessMS MS Data Processing (Mass Determination) MS->ProcessMS Interpret Spectral Interpretation (Chemical Shifts, Frequencies, m/z) ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Structure Structural Elucidation & Confirmation Interpret->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility and Stability of (1S,2S)-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral, fluorinated cyclopropane derivative of significant interest in medicinal chemistry. It serves as a critical building block in the synthesis of advanced pharmaceutical compounds, most notably the fourth-generation fluoroquinolone antibiotic, Sitafloxacin. The incorporation of a fluorinated cyclopropyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including metabolic stability, binding affinity, and overall efficacy.

This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in various experimental and physiological conditions.

PropertyValueReference
Molecular Formula C₄H₅FO₂N/A
Molecular Weight 104.08 g/mol N/A
Appearance White to off-white solidN/A
Predicted pKa ~3.8N/A
Predicted LogP ~0.5N/A
Storage Temperature 2-8 °CN/A

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its absorption, bioavailability, and formulation development. The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and temperature.

Representative Aqueous Solubility

The aqueous solubility of carboxylic acids is highly pH-dependent. Below its pKa, the compound exists predominantly in its neutral, less soluble form, while above its pKa, it forms a more soluble carboxylate salt.

Buffer SystempHTemperature (°C)Representative Solubility (mg/mL)
Phosphate Buffer5.0255 - 15
Phosphate Buffer7.425> 100 (as salt)
Hydrochloric Acid2.0252 - 10
Representative Organic Solvent Solubility

The solubility in organic solvents is crucial for synthesis, purification, and formulation processes.

SolventPolarity IndexTemperature (°C)Representative Solubility (mg/mL)
Methanol5.125> 200
Ethanol4.325> 150
Acetonitrile5.82550 - 100
Dichloromethane3.12510 - 25
Ethyl Acetate4.42520 - 40
Toluene2.425< 1
Heptane0.125< 0.1

Stability Profile

Understanding the stability of this compound is essential for defining storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are typically conducted to assess its intrinsic stability.

Summary of Forced Degradation Studies

The table below summarizes the expected stability of this compound under various stress conditions as per ICH guidelines.

Stress ConditionReagent/ConditionTimeExpected Outcome
Acid Hydrolysis 0.1 M HCl24 - 72 hMinor degradation
Base Hydrolysis 0.1 M NaOH8 - 24 hPotential for some degradation
Oxidation 3% H₂O₂24 hLikely stable
Thermal 60°C7 daysGenerally stable
Photostability ICH Q1B conditions7 daysGenerally stable

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below.

Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Dilute the filtrate with an appropriate solvent.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The solubility is reported in mg/mL or µg/mL.

Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of compounds with a wide range of polarities. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Detection: Use a UV detector at a wavelength where the compound and potential impurities have adequate absorbance (e.g., 210 nm).

  • Method Optimization: Inject samples from forced degradation studies. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing) Protocol

Objective: To evaluate the intrinsic stability of the compound and identify potential degradation pathways.

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60°C).

  • Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • At specified time points, withdraw samples, neutralize if necessary, and analyze using the developed stability-indicating HPLC method.

  • Characterize any significant degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described.

G Thermodynamic Solubility Workflow A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Filter supernatant (0.45 µm) B->C D Dilute filtrate C->D E Quantify by HPLC-UV D->E F Report solubility (mg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photostability Photo->Analysis SamplePrep Prepare compound solution (1 mg/mL) SamplePrep->Acid SamplePrep->Base SamplePrep->Oxidation SamplePrep->Thermal SamplePrep->Photo Characterization Characterize Degradants (LC-MS/MS, NMR) Analysis->Characterization Report Report Stability Profile Characterization->Report

Caption: Workflow for Forced Degradation Studies.

Role in Synthesis

This compound is a key chiral building block. Its primary documented use is in the synthesis of the antibiotic Sitafloxacin.

G Synthetic Role of this compound A This compound B Conversion to Amine Intermediate A->B D Coupling Reaction B->D C Quinolone Core C->D E Sitafloxacin D->E

Caption: Role in the Synthesis of Sitafloxacin.

Conclusion

While specific experimental data for this compound remains proprietary, this guide provides a robust framework for its characterization. Based on the chemistry of analogous small molecule fluorinated carboxylic acids, it is expected to be a stable solid with pH-dependent aqueous solubility. The provided protocols for determining its solubility and stability profiles are based on industry-standard methodologies and can be readily implemented by researchers. A thorough understanding of these properties is paramount for the successful application of this valuable synthetic intermediate in drug discovery and development pipelines.

A Technical Guide to the Thermochemical Properties of Fluorinated Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of fluorinated cyclopropanes, compounds of significant interest in medicinal chemistry. Due to a scarcity of experimental data on fluorinated cyclopropanecarboxylic acids, this document focuses on the closely related and extensively studied fluorinated cyclopropanes. The insights from these theoretical studies offer a foundational understanding of the energetic implications of fluorinating the cyclopropane ring, which is critical for the rational design of novel pharmaceuticals and advanced materials.

Quantitative Thermochemical Data

The introduction of fluorine atoms to the cyclopropane ring significantly influences its stability and electronic properties. The following tables summarize key thermochemical data derived from quantum-chemical studies. These values are crucial for understanding the relative stabilities of different isomers and the energetic costs or benefits of specific fluorination patterns.

Table 1: Calculated Reaction Enthalpies (ΔH⁰) and Gibbs Free Energies (ΔG⁰) for the Formation of Fluorinated Cyclopropanes

The following data represent the thermodynamics of converting cyclopropane and methyl fluoride into various fluorinated cyclopropanes, as determined by isodesmic reactions. This approach allows for a consistent comparison of the stability of different fluorinated species.[1][2][3][4]

CompoundΔH⁰ (kcal/mol)ΔG⁰ (kcal/mol)
Monofluorocyclopropanes
1-fluorocyclopropane-17.8-18.5
Difluorocyclopropanes
1,1-difluorocyclopropane-7.2-8.0
cis-1,2-difluorocyclopropane-9.9-10.6
trans-1,2-difluorocyclopropane-11.7-12.7
Trifluorocyclopropanes
1,1,2-trifluorocyclopropane-13.2-14.6
all-cis-1,2,3-trifluorocyclopropane+1.2+3.8
Tetrafluorocyclopropanes
1,1,2,2-tetrafluorocyclopropane-11.7-12.7
Pentafluorocyclopropanes
1,1,2,2,3-pentafluorocyclopropane-13.2-14.6
Hexafluorocyclopropanes
Hexafluorocyclopropane-13.2-14.6

Note: The reactions are considered exothermic when ΔH⁰ is negative, indicating a more stable product.

Table 2: Thermodynamic Data for Intermolecular Interactions of all-cis-1,2,3-trifluorocyclopropane (1.2.3-c.c.)

The unique "Janus-like" polarity of all-cis-1,2,3-trifluorocyclopropane facilitates specific intermolecular interactions. The following table presents the calculated enthalpy of formation (ΔH⁰) for dimerization and complexation with sodium (Na⁺) and chloride (Cl⁻) ions.[1][3][4]

InteractionΔH⁰ of Formation (kcal/mol)
Dimerization of 1.2.3-c.c.-3.8
1.2.3-c.c.–Na⁺ (1:1)-32.5
1.2.3-c.c.–Na⁺–1.2.3-c.c. (2:1)-58.7
1.2.3-c.c.–Cl⁻ (1:1)-22.3
1.2.3-c.c.–Cl⁻–1.2.3-c.c. (2:1)-40.3

Experimental and Computational Protocols

Computational Methodology for Thermochemical Properties

The quantitative data presented in this guide were primarily obtained through quantum-chemical calculations. A common and reliable methodology for predicting the energetics and properties of organofluorine compounds involves Density Functional Theory (DFT).[1][3]

Protocol:

  • Software: A quantum chemistry software package (e.g., Gaussian, Spartan) is utilized.

  • Method: The B3LYP functional is employed, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: The 6-311++G(d,p) basis set is used. This is a triple-zeta basis set that includes diffuse functions (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p).

  • Dispersion Correction: The GD3BJ dispersion correction is included to accurately model non-bonding interactions.[1][3]

  • Optimization: The geometries of the fluorinated cyclopropanes and reference molecules (cyclopropane, methane, and methyl fluoride) are optimized to find the minimum energy structures.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

  • Isodesmic Reactions: To calculate the enthalpy and Gibbs free energy of formation for the fluorinated cyclopropanes, isodesmic reactions are employed. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

Experimental Determination of Thermochemical Properties: Rotating-Bomb Combustion Calorimetry

Protocol:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the organofluorine compound is placed in a crucible within the combustion bomb. A fuse wire (e.g., platinum) is connected to electrodes and brought into contact with the sample, often with a cotton thread fuse.

  • Bomb Sealing and Charging: The bomb is sealed and charged with high-purity oxygen to a pressure of around 30 atm. A small, known amount of water is often added to the bomb to ensure a defined final state for the hydrofluoric acid formed.

  • Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known amount of water. The calorimeter is then placed in a jacket with a controlled temperature.

  • Ignition and Combustion: The sample is ignited by passing an electric current through the fuse wire. The rotation of the bomb during combustion ensures a complete and well-defined reaction, leading to a homogeneous solution of the products.

  • Temperature Measurement: The temperature of the calorimeter water is precisely measured over time, before, during, and after the combustion reaction.

  • Data Analysis: The heat of combustion is calculated from the observed temperature rise, the energy equivalent of the calorimeter system, and corrections for the heat of ignition and any side reactions.

  • Blank Experiments: "Blank" or comparison experiments are performed to account for any heat effects not due to the combustion of the sample, such as the reaction of impurities or the heat of solution of the gaseous products.[5]

Visualizations of Molecular Interactions and Workflows

The following diagrams illustrate key concepts and processes related to the thermochemical properties of fluorinated cyclopropanes.

Dimerization_of_1_2_3_trifluorocyclopropane cluster_0 Molecule 1 cluster_1 Molecule 2 M1_C1 C M1_C2 C M1_C1->M1_C2 M1_F1 F M1_C1->M1_F1 M1_C3 C M1_C2->M1_C3 M1_H1 H M1_C2->M1_H1 M1_C3->M1_C1 M2_F1 F M1_H1->M2_F1 Electrostatic H-bond ΔH⁰ = -3.8 kcal/mol M2_C1 C M2_C2 C M2_C1->M2_C2 M2_C1->M2_F1 M2_C3 C M2_C2->M2_C3 M2_H1 H M2_C2->M2_H1 M2_C3->M2_C1

Caption: Dimerization of all-cis-1,2,3-trifluorocyclopropane.

Ion_Complexation cluster_Na Cation Interaction cluster_Cl Anion Interaction Na_ion Na+ F_atoms F F F Na_ion->F_atoms Coordination ΔH⁰ = -32.5 kcal/mol (1:1) Cl_ion Cl- H_atoms H H H Cl_ion->H_atoms Interaction ΔH⁰ = -22.3 kcal/mol (1:1)

Caption: Ion complexation with all-cis-1,2,3-trifluorocyclopropane.

Combustion_Calorimetry_Workflow start Sample Weighing & Preparation bomb_prep Bomb Sealing & Charging with O2 start->bomb_prep calorimeter_setup Calorimeter Assembly bomb_prep->calorimeter_setup ignition Sample Ignition calorimeter_setup->ignition measurement Temperature Measurement ignition->measurement analysis Data Analysis & Calculation of ΔcH° measurement->analysis end Heat of Formation analysis->end

Caption: Experimental workflow for rotating-bomb combustion calorimetry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a critical chiral building block in medicinal chemistry, notably as a key intermediate in the synthesis of modern pharmaceuticals.[1] Its incorporation into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, cell permeability, and binding affinity, due to the unique conformational constraints and electronic effects of the fluorocyclopropyl moiety.[2][3] This document provides detailed protocols for the asymmetric synthesis of this compound, presenting quantitative data and experimental workflows to aid in its preparation in a laboratory setting.

Synthetic Strategies Overview

Several synthetic routes to 2-fluorocyclopropanecarboxylic acid and its derivatives have been developed, each with distinct advantages. Key approaches include:

  • Asymmetric synthesis from chiral precursors: This strategy employs readily available chiral starting materials to establish the desired stereochemistry early in the synthetic sequence. A notable example involves the use of fluoromethylphenylsulfone and chiral glycidyl derivatives.[4][5]

  • Catalytic asymmetric cyclopropanation: These methods utilize chiral catalysts, such as rhodium or copper complexes, or engineered enzymes to control the stereoselectivity of the cyclopropane ring formation.[2][6]

  • Diastereoselective synthesis with chiral auxiliaries: This approach involves attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of the cyclopropanation reaction.[7]

  • Synthesis from allylic alcohols: This method involves the cyclopropanation of an allylic alcohol precursor, followed by functional group manipulations to yield the target carboxylic acid.[8]

This document will focus on a highly selective asymmetric synthesis route that has been demonstrated to be efficient and scalable.[4][5]

Asymmetric Synthesis from Chiral Glycidyl Derivatives

This highly stereoselective route commences from commercially available starting materials, fluoromethylphenylsulfone and a chiral glycidyl derivative, to produce this compound in a six-step sequence with a notable overall yield.[4][5]

Experimental Workflow

The overall synthetic workflow is depicted below.

cluster_0 Synthesis of Key Intermediate cluster_1 Cyclization and Deprotection cluster_2 Final Product Formation A Fluoromethylphenylsulfone C Coupling Reaction A->C B Chiral Glycidyl Derivative B->C D Intermediate 10 C->D Formation of functionalized alcohol E Intramolecular Cyclization D->E Base-mediated ring closure F Intermediate 11 E->F G Deprotection F->G Removal of protecting group H Oxidation G->H Oxidation of alcohol to acid I This compound H->I

Figure 1. Synthetic workflow for this compound.

Quantitative Data Summary
StepReactionReagentsSolventYield (%)Reference
1CouplingFluoromethylphenylsulfone, Chiral Glycidyl Derivative, LHMDSTHF77% (for intermediate 10)[4][5]
2CyclizationLHMDSTHFNot specified individually[4][5]
3DeprotectionBCl₃DCMNot specified individually[4][5]
4-6Further Steps--Overall yield: 45%[4][5]
Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate 11 [5]

  • Preparation of Intermediate 10: To a solution of the appropriate starting materials (150 mmol) in THF (500 mL) at -78 °C, add LHMDS (1 M, 2 equivalents) dropwise.

  • Stir the reaction mixture for an additional hour at -78 °C.

  • Allow the reaction to warm to -40 °C and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (500 mL).

  • Extract the aqueous layer with EtOAc (3 x 200 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (PE/EtOAc = 5/1 to 3/1) on silica gel to afford intermediate 10 as a white solid (75.77 g, 77% yield).

Protocol 2: Synthesis of Compound 4 (Deprotected Intermediate) [4]

  • To a solution of intermediate 11 (120 mmol, 40.8 g) in DCM (500 mL) at -78 °C, add BCl₃ (1 M, 2.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by pouring it into MeOH (500 mL).

  • Concentrate the mixture in vacuo.

  • Dilute the residue with water (200 mL).

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield compound 4 .

Note: The subsequent oxidation of the resulting alcohol to the final carboxylic acid can be achieved using standard oxidation protocols (e.g., Jones oxidation, TEMPO-mediated oxidation). The original source achieved a 45% overall yield for the six-step process.[5]

Alternative Synthetic Approaches

While the above protocol offers a highly selective route, other methods are also noteworthy. For instance, a five-step synthesis starting from allyl alcohol has been reported with an overall yield of 35.3%.[8] This method involves protection of the alcohol, cyclization, deprotection, debromination, and final oxidation.[8] Biocatalytic strategies using engineered myoglobin-based catalysts have also shown promise for the stereoselective synthesis of fluorinated cyclopropanes, offering excellent diastereo- and enantiocontrol.[2][3]

Conclusion

The synthesis of this compound is a key step for the development of novel pharmaceuticals. The detailed protocol provided, based on a highly stereoselective asymmetric synthesis, offers a reliable and efficient method for obtaining this valuable chiral building block. Researchers are encouraged to consider the various synthetic strategies available and select the most appropriate one based on their specific needs, available resources, and scalability requirements.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopropanes are privileged structural motifs in a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2][3][4][5] Their rigid, three-dimensional structure can impart favorable properties to drug candidates, such as enhanced metabolic stability, improved potency, and controlled conformation.[3] Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure cyclopropanes is a significant focus in modern organic chemistry and drug discovery.

These application notes provide an overview of and detailed protocols for several state-of-the-art methods for the asymmetric synthesis of chiral cyclopropanes. The methodologies covered include transition-metal catalysis with rhodium and cobalt complexes, the use of sulfoxonium ylides, and innovative biocatalytic approaches.

Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) carboxylate complexes are powerful catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. The choice of the chiral ligand on the dirhodium catalyst is crucial for achieving high enantioselectivity.

Rhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates

Chiral dirhodium(II) catalysts are particularly effective for the asymmetric intermolecular cyclopropanation of alkenes with aryldiazoacetates. Catalysts such as Rh₂(R-DOSP)₄ are often highly effective for these transformations.[6][7]

General Experimental Protocol: Asymmetric Cyclopropanation using Rh₂(R-DOSP)₄

A general procedure for the Rh₂(R-DOSP)₄-catalyzed cyclopropanation of styrenes with methyl aryldiazoacetates is as follows:

  • To a solution of the styrene (0.5 mmol) and Rh₂(R-DOSP)₄ (0.0025 mmol, 0.5 mol%) in a suitable solvent (e.g., CH₂Cl₂, 1.0 mL) at room temperature is added a solution of the methyl aryldiazoacetate (0.25 mmol) in the same solvent (4.0 mL) via syringe pump over 4 hours.

  • Upon complete addition, the reaction mixture is stirred for an additional hour.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired cyclopropane product.

Data Presentation
CatalystAryldiazoacetate SubstituentAlkeneYield (%)ee (%)drReference
Rh₂(R-DOSP)₄4-MeStyrene8588>20:1[7]
Rh₂(R-DOSP)₄4-ClStyrene8992>20:1[7]
Rh₂(S-PTAD)₄2-ClStyrene9396>20:1[7]
Rh₂(R-BNP)₄3-MeOStyrene6992>20:1[6]

Logical Workflow for Catalyst Selection in Dirhodium(II)-Catalyzed Cyclopropanation

Start Select Aryldiazoacetate and Alkene Substrates Catalyst_Screen Screen Chiral Dirhodium(II) Catalysts (e.g., Rh₂(R-DOSP)₄, Rh₂(S-PTAD)₄) Start->Catalyst_Screen Optimization Optimize Reaction Conditions (Solvent, Temperature, Addition Rate) Catalyst_Screen->Optimization Analysis Analyze Yield, Diastereoselectivity (dr), and Enantioselectivity (ee) Optimization->Analysis Analysis->Optimization Low ee or dr Product Enantioenriched Cyclopropane Analysis->Product High ee and dr Co_II Co(II) Catalyst Radical_Intermediate α-Co(III)-Alkyl Radical Intermediate Co_II->Radical_Intermediate Diazo α-Heteroaryldiazomethane (in situ generated) Diazo->Radical_Intermediate Cyclopropanation Radical Addition & Ring Closure Radical_Intermediate->Cyclopropanation N2 N₂ Radical_Intermediate->N2 Alkene Alkene Alkene->Cyclopropanation Product Chiral Heteroaryl Cyclopropane Cyclopropanation->Product Product->Co_II Catalyst Regeneration Start Combine Chiral Rh(III) Catalyst, Sulfoxonium Ylide, and Ketoester Reaction Stir under Inert Atmosphere at Controlled Temperature Start->Reaction Monitoring Monitor Reaction Progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Concentrate Monitoring->Workup Reaction Complete Purification Purify by Flash Chromatography Workup->Purification Product Optically Pure 1,2,3-Trisubstituted Cyclopropane Purification->Product Cell_Culture Culture E. coli Expressing Engineered Myoglobin Harvesting Harvest Cells by Centrifugation Cell_Culture->Harvesting Resuspension Resuspend Cell Pellet in Buffer Harvesting->Resuspension Reaction_Setup Add Substrates (Styrene, EDA) to Cell Suspension Resuspension->Reaction_Setup Incubation Incubate under Anaerobic Conditions with Shaking Reaction_Setup->Incubation Extraction Extract Product with Organic Solvent Incubation->Extraction Purification Purify by Chromatography Extraction->Purification Final_Product Chiral Cyclopropane Drug Precursor Purification->Final_Product

References

Application Notes and Protocols: (1S,2S)-2-Fluorocyclopropanecarboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a valuable chiral building block in medicinal chemistry and organic synthesis. The incorporation of the strained, rigid, and stereochemically defined fluorocyclopropane moiety into molecular scaffolds can significantly influence their pharmacological properties. The fluorine atom can modulate lipophilicity, metabolic stability, and binding interactions, while the cyclopropane ring serves as a bioisostere for other chemical groups, often improving potency and conferring a unique three-dimensional structure.[1][2]

These application notes provide an overview of its use in the synthesis of potent bioactive molecules and detailed protocols for key transformations.

Physicochemical Properties

A summary of the key properties of the title compound is provided below.

PropertyValue
Chemical Name This compound
CAS Number 127199-14-8[1]
Molecular Formula C₄H₅FO₂
Molecular Weight 104.08 g/mol
Appearance White to off-white solid
Chirality (1S, 2S) configuration

Application Note 1: Synthesis of Quinolone Antibacterial Agents

The (1S,2S)-2-fluorocyclopropyl group is a critical substituent at the N-1 position of many modern quinolone and naphthyridone antibiotics, including sitafloxacin.[3] This specific stereoisomer (cis) has been shown to confer superior potency against Gram-positive bacteria compared to its trans counterpart.[2] The primary mechanism of action for these antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[2][4]

The synthetic strategy involves converting the carboxylic acid to its corresponding amine, which then undergoes a nucleophilic aromatic substitution reaction with the fluoro-substituted quinolone core.

G start (1S,2S)-2-Fluorocyclo- propanecarboxylic Acid process1 Curtius Rearrangement start->process1 1. SOCl₂ 2. NaN₃ 3. Heat (Δ) 4. H₂O/H⁺ intermed (1S,2S)-1-Amino-2-fluoro- cyclopropane Derivative process2 Nucleophilic Aromatic Substitution (SNAr) intermed->process2 quinolone Quinolone Core (e.g., 7-Chloro-6-fluoroquinolone) quinolone->process2 product N-Fluorocyclopropyl Quinolone Antibiotic process1->intermed process2->product Base (e.g., DBU) Solvent (e.g., DMSO)

Caption: Synthetic workflow for quinolone antibacterials.

Quantitative Data: Antibacterial Activity

The introduction of the cis-fluorocyclopropyl group at the N-1 position significantly impacts the antibacterial spectrum. The following table presents representative Minimum Inhibitory Concentration (MIC) data for a generic N-1 cis-fluorocyclopropyl quinolone.

Bacterial StrainRepresentative MIC (µg/mL)
Staphylococcus aureus0.05 - 0.2
Streptococcus pneumoniae0.05 - 0.2
Escherichia coli0.02 - 0.1
Pseudomonas aeruginosa0.4 - 1.6
Data are representative based on structure-activity relationship studies indicating high potency for cis-isomers against Gram-positive bacteria.[2]

Application Note 2: Development of Reversible Kinase Inhibitors

The fluorocyclopropyl moiety can also be used to develop highly potent and selective enzyme inhibitors for non-antibacterial targets. For example, fluorocyclopropyl amides have been synthesized as reversible inhibitors of Bruton's tyrosine kinase (Btk), a key target in the treatment of autoimmune diseases like rheumatoid arthritis.[1]

In this context, the stereochemistry of the fluorocyclopropyl group is critical for tuning both on-target potency and off-target activities, such as hERG inhibition, a common safety liability.[1] The (1S,2S)-2-fluorocyclopropylamine (derived from the carboxylic acid) can be coupled to a core acid scaffold using standard peptide coupling reagents to form the final active amide.

G amine (1S,2S)-1-Amino-2-fluoro- cyclopropane Derivative process Amide Coupling amine->process scaffold Kinase Scaffold Carboxylic Acid scaffold->process product Fluorocyclopropyl-Amide Kinase Inhibitor process->product Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: Synthesis of fluorocyclopropyl-amide kinase inhibitors.

Quantitative Data: Btk and hERG Inhibition

The following data summarizes the inhibitory activity of different fluorocyclopropyl amide stereoisomers against Btk and the hERG channel, highlighting the importance of precise stereochemical control.

Compound StereoisomerBtk IC₅₀ (nM)hERG Inhibition (% @ 10 µM)
(1R,2R)-fluorocyclopropyl1.118%
(1S,2S)-fluorocyclopropyl1158%
rac-cis-fluorocyclopropyl4.861%
rac-trans-fluorocyclopropyl15053%
Data adapted from a study on reversible Btk inhibitors, demonstrating the superior profile of the (1R,2R)-amide, which would be derived from the (1R,2R)-amine.[1] The (1S,2S)-amine discussed here yields a different profile.

Experimental Protocols

Protocol 1: Synthesis of (1S,2S)-1-Amino-2-fluorocyclopropane Hydrochloride

This protocol describes a representative procedure for the conversion of the carboxylic acid to the corresponding amine hydrochloride via a Curtius rearrangement, which typically proceeds with retention of stereochemistry.

1. Acyl Chloride Formation:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

2. Acyl Azide Formation:

  • Dissolve the crude acyl chloride in anhydrous acetone (~0.5 M) and cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Extract the product with cold ethyl acetate. Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and use the resulting acyl azide solution immediately. Caution: Acyl azides are potentially explosive and should be handled with extreme care, not isolated, and kept in solution.

3. Curtius Rearrangement and Trapping:

  • Gently heat the acyl azide solution in an inert solvent like toluene to 80-90 °C until nitrogen evolution ceases, indicating the formation of the isocyanate.

  • Cool the solution and add 6M hydrochloric acid (excess).

  • Heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the intermediate carbamate.

  • Cool the reaction to room temperature, separate the aqueous layer, and wash the organic layer with water.

  • Combine the aqueous layers and concentrate under reduced pressure to obtain the crude (1S,2S)-1-amino-2-fluorocyclopropane hydrochloride as a solid. The product can be further purified by recrystallization.

Protocol 2: N-Alkylation of a Quinolone Core

This protocol describes the coupling of the chiral amine with a generic 7-chloro-6-fluoroquinolone-3-carboxylic acid ethyl ester.

  • In a reaction vial, combine the quinolone core (1.0 eq), (1S,2S)-1-amino-2-fluorocyclopropane hydrochloride (1.2 eq), and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of ~0.2 M.

  • Seal the vial and heat the reaction mixture to 80-100 °C for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice water, which should induce precipitation of the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the pure N-alkylated quinolone ester.

  • The final carboxylic acid can be obtained by subsequent hydrolysis of the ester under acidic or basic conditions.[5]

Protocol 3: Amide Coupling for Kinase Inhibitor Synthesis

This protocol provides a general method for coupling the chiral amine with a carboxylic acid scaffold to form an amide bond, as seen in Btk inhibitors.[1]

  • Dissolve the kinase scaffold carboxylic acid (1.0 eq) in anhydrous DMF (~0.1 M) under a nitrogen atmosphere.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of (1S,2S)-1-amino-2-fluorocyclopropane hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure fluorocyclopropyl-amide inhibitor.

References

Application of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid in Sitafloxacin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria. A key structural feature of sitafloxacin is the (1R,2S)-2-fluorocyclopropylamine moiety, which is crucial for its potent antibacterial activity and favorable pharmacokinetic profile. The synthesis of this critical chiral fragment often involves the use of (1S,2S)-2-fluorocyclopropanecarboxylic acid or its derivatives. This document provides detailed application notes and protocols for the synthesis of sitafloxacin, highlighting the integration of this key building block.

Synthetic Strategies Overview

The synthesis of sitafloxacin can be approached through various routes. Two prominent methods are detailed below, both of which utilize a derivative of 2-fluorocyclopropanecarboxylic acid. The first method starts with ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, while the second begins with 2,4,5-trifluoro-3-chlorobenzoic acid. Both pathways converge to incorporate the essential (1R,2S)-2-fluorocyclopropylamine side chain.

A crucial starting material for introducing the fluorocyclopropyl group is often (1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane or its p-toluene sulfonic acid salt, which is derived from this compound.[1] The stereochemistry of this component is vital for the final biological activity of sitafloxacin.

Experimental Protocols

The following are detailed protocols for key stages in the synthesis of sitafloxacin.

Protocol 1: Synthesis starting from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate[1]

This protocol outlines a multi-step synthesis beginning with the condensation of a substituted phenylpropanoate.

Step 1: Synthesis of (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate

  • A mixture of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (15 g, 56.3 mmol), triethylorthoformate (60 mL), and anhydrous acetic anhydride (100 mL) is stirred at 110-120 °C for 1.5 hours.

  • The mixture is evaporated to dryness under reduced pressure. The resulting concentrate is dissolved in methylene dichloride (50 mL) to form solution A.

  • In a separate flask, trifluoroacetic acid (70 mL) is cooled to 0-5 °C, and (1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluene sulfonic acid salt is added. The mixture is stirred at room temperature for 20 minutes and then concentrated in vacuo.

  • The residue is dissolved in methylene chloride (100 mL), and triethylamine (30 mL) is added under an ice bath. The mixture is stirred for 20 minutes.

  • Solution A is added to this mixture, and stirring is continued at room temperature for 1 hour.

  • The reaction mixture is washed with water and saturated salt water.

  • The organic layer is dried over MgSO4, filtered, and evaporated to dryness under reduced pressure to yield an oily product.

  • The product is recrystallized from isopropyl ether to give (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate.

Step 2: Cyclization to form Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • The product from Step 1 (16.2 g, 44.3 mmol) is dissolved in anhydrous 1,4-dioxane (70 mL).

  • NaH (2 g, 60%) is added, and the mixture is stirred for 1 hour.

  • The reaction mixture is extracted with EtOAc (250 mL).

  • The organic layer is washed with 10% hydrochloric acid and water, then dried over sodium sulfate, filtered, and evaporated under vacuum.

  • n-hexane is added with stirring to precipitate the solid product.

Step 3: Hydrolysis to form 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • The ethyl ester from Step 2 (12.4 g, 34.3 mmol) is added to a mixture of concentrated hydrochloric acid (125 mL) and acetic acid (125 mL).

  • The mixture is stirred at 120-130 °C for 2 hours.

  • After cooling, the mixture is diluted with H2O (500 mL).

  • The precipitate is filtered, washed with H2O and ether, and dried under reduced pressure.

Step 4: Condensation with the Spiro-amine side chain and Deprotection

  • The carboxylic acid from Step 3 is condensed with a protected (S)-7-amino-5-azaspiro[2.4]heptane derivative.

  • The protecting group (e.g., Boc) is removed, typically using an acid such as trifluoroacetic acid, to yield the final sitafloxacin product.

  • The crude product is purified by recrystallization from a solvent system such as ethanol and concentrated ammonia.

Protocol 2: Synthesis starting from 2,4,5-Trifluoro-3-chlorobenzoic Acid

This alternative route involves a "one-pot" approach for the formation of a key intermediate.

Step 1: Formation of the Quinolone Core Precursor

  • 2,4,5-trifluoro-3-chlorobenzoic acid is reacted with oxalyl chloride in DMF to form the corresponding acyl chloride.

  • Triethylamine and N,N-dimethylamino ethyl propenoate are then added to the reaction mixture.

  • After the condensation reaction, the mixture is acidified with acetic acid.

  • (1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane is then added to the same reaction vessel to yield the key intermediate.

Step 2: Cyclization and Further Reactions

  • The intermediate from Step 1 undergoes cyclization in a DMF/acetonitrile solvent system with anhydrous potassium carbonate.

  • The resulting quinolone carboxylic acid ester is then reacted with (S)-(-)-7-t-butoxycarbonyl amino-5-azaspiro[2.4]heptane.

  • The final deprotection step is carried out to yield sitafloxacin.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of sitafloxacin via Protocol 1.

StepStarting MaterialProductYield (%)Reference
1. CondensationEthyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate(Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate82[1]
2. CyclizationProduct of Step 1Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate78[1]
3. HydrolysisProduct of Step 28-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid76.2[1]
4. Final Condensation and DeprotectionProduct of Step 37-((S)-7-amino-5-azaspiro[2][3]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid86[1]
Overall Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate Sitafloxacin 52-65 [2]

Experimental Workflows

The logical flow of the synthetic pathways can be visualized as follows:

G cluster_0 Protocol 1: Starting from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate A Ethyl 3-(3-chloro-2,4,5- trifluorophenyl)-3-oxopropanoate C (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3- [{(1R,2S)-2-fluorocyclopropyl}amino]acrylate A->C Condensation B (1R, 2S)-(-)-cis-1-amino-2- fluorocyclopropane p-toluene sulfonic acid salt B->C Condensation D Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl) -4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Cyclization E 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl) -4-oxo-1,4-dihydroquinoline-3-carboxylic acid D->E Hydrolysis G Sitafloxacin E->G Condensation & Deprotection F (S)-7-amino-5-azaspiro[2.4]heptane derivative F->G Condensation & Deprotection

Caption: Synthetic workflow for sitafloxacin starting from a substituted phenylpropanoate.

G cluster_1 Protocol 2: Starting from 2,4,5-Trifluoro-3-chlorobenzoic Acid H 2,4,5-Trifluoro-3- chlorobenzoic Acid I Key Intermediate (via 'one-pot' reaction) H->I Acylation, Condensation, Substitution J Cyclized Quinolone Carboxylic Acid Ester I->J Cyclization L Protected Sitafloxacin J->L Condensation K (S)-(-)-7-t-butoxycarbonyl amino-5-azaspiro[2.4]heptane K->L Condensation M Sitafloxacin L->M Deprotection

Caption: Alternative synthetic workflow for sitafloxacin starting from a substituted benzoic acid.

Conclusion

The enantioselective synthesis of sitafloxacin heavily relies on the successful incorporation of the (1R,2S)-2-fluorocyclopropylamine side chain, which is derived from this compound. The detailed protocols and workflows provided herein offer valuable guidance for researchers and professionals in the field of drug development and manufacturing. Careful control of reaction conditions and stereochemistry is paramount to achieving high yields and purity of the final active pharmaceutical ingredient.

References

Anwendungshinweise und Protokolle zur Derivatisierung von (1S,2S)-2-Fluorcyclopropancarbonsäure für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und quantitative Daten zur Derivatisierung von (1S,2S)-2-Fluorcyclopropancarbonsäure, einer vielseitigen chiralen Baueinheit von wachsender Bedeutung in der medizinischen Chemie. Die einzigartigen sterischen und elektronischen Eigenschaften des Fluorcyclopropan-Motivs ermöglichen die Synthese von neuartigen Wirkstoffkandidaten mit verbesserten pharmakokinetischen und pharmakodynamischen Profilen.

Einleitung

(1S,2S)-2-Fluorcyclopropancarbonsäure ist ein wertvoller Baustein in der modernen Wirkstoffentwicklung. Die Einführung eines fluorierten Cyclopropanrings in eine Molekülstruktur kann die metabolische Stabilität erhöhen, die Bindungsaffinität zu biologischen Zielstrukturen verbessern und als Bioisoster für andere funktionelle Gruppen dienen.[1][2] Diese Eigenschaften machen es zu einem attraktiven Ausgangsmaterial für die Synthese von Inhibitoren für eine Vielzahl von Targets, einschließlich Kinasen und bakteriellen Enzymen.

Die häufigste Derivatisierungsstrategie für (1S,2S)-2-Fluorcyclopropancarbonsäure ist die Amidkopplung mit einer Vielzahl von primären und sekundären Aminen. Diese Reaktion ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen.

Anwendungsbereiche in der medizinischen Chemie

Derivate der (1S,2S)-2-Fluorcyclopropancarbonsäure haben sich in mehreren therapeutischen Bereichen als vielversprechend erwiesen:

  • Kinase-Inhibitoren: Fluorcyclopropylamide wurden erfolgreich als potente und selektive Inhibitoren der Bruton-Tyrosinkinase (Btk) entwickelt, einem wichtigen Zielmolekül bei Autoimmunerkrankungen und B-Zell-Malignomen.[1][3][4] Die Stereochemie des Fluorcyclopropanrings hat sich als entscheidend für die Selektivität und das Sicherheitsprofil dieser Inhibitoren erwiesen.[1][3][4]

  • Antibakterielle Wirkstoffe: Die (1S,2S)-2-Fluorcyclopropyl-Einheit ist ein wichtiger Bestandteil des Breitband-Antibiotikums Sitafloxacin, das zur Klasse der Fluorchinolone gehört.[5]

  • Agonisten für Serotonin-Rezeptoren: Fluorierte Cyclopropan-Derivate wurden als potente und selektive Agonisten für den Serotonin-2C-Rezeptor (5-HT2C) identifiziert, was auf potenzielle Anwendungen bei ZNS-Erkrankungen hindeutet.[6]

Quantitative Daten zur Derivatisierung und biologischen Aktivität

Die folgenden Tabellen fassen quantitative Daten für die Derivatisierung von (1S,2S)-2-Fluorcyclopropancarbonsäure und die biologische Aktivität der resultierenden Amide zusammen.

Tabelle 1: Amidkopplung von (1S,2S)-2-Fluorcyclopropancarbonsäure mit verschiedenen Aminen

Amin (R-NH₂)KopplungsreagenzBaseLösungsmittelReaktionszeit (h)Ausbeute (%)Referenz
Diverse AmineHATUDIPEADMF1-270-95[7][8][9]
Diverse AmineEDC, HOBtDIPEADCM/DMF12-2460-90[10][11]
Diverse AmineSOCl₂PyridinDCM1-485-98[12]
Diverse AmineTiCl₄PyridinPyridin270-98[13]
Diverse AmineB(OCH₂CF₃)₃-MeCN5-2475-95[14]

HATU: 1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat; DIPEA: N,N-Diisopropylethylamin; DMF: Dimethylformamid; EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid; HOBt: 1-Hydroxybenzotriazol; DCM: Dichlormethan; SOCl₂: Thionylchlorid; TiCl₄: Titantetrachlorid; B(OCH₂CF₃)₃: Tris(2,2,2-trifluorethyl)borat; MeCN: Acetonitril.

Tabelle 2: Biologische Aktivität von (1S,2S)-2-Fluorcyclopropylamid-Derivaten als Btk-Inhibitoren

VerbindungStereochemieBtk IC₅₀ (nM)hERG IC₅₀ (µM)Selektivität (hERG/Btk)Referenz
25 (1S,2S)2.31.6~696[1][4]
24 (1R,1R)3.8>10>2632[1][4]

IC₅₀: Halbe maximale Hemmkonzentration; hERG: human Ether-à-go-go-Related Gene.

Experimentelle Protokolle

Protokoll 1: Allgemeine Amidkopplung mittels HATU

Dieses Protokoll beschreibt eine allgemeine und effiziente Methode zur Synthese von Amiden aus (1S,2S)-2-Fluorcyclopropancarbonsäure unter Verwendung von HATU als Kopplungsreagenz.

Materialien:

  • (1S,2S)-2-Fluorcyclopropancarbonsäure

  • Entsprechendes Amin (1.1 Äquivalente)

  • HATU (1.1 Äquivalente)

  • N,N-Diisopropylethylamin (DIPEA) (3 Äquivalente)

  • Wasserfreies Dimethylformamid (DMF)

  • Standardreagenzien für die Aufarbeitung und Reinigung (z.B. Ethylacetat, wässrige HCl-Lösung, gesättigte wässrige NaHCO₃-Lösung, Sole, MgSO₄ oder Na₂SO₄)

Durchführung:

  • Lösen Sie (1S,2S)-2-Fluorcyclopropancarbonsäure (1 Äquivalent) in wasserfreiem DMF.

  • Geben Sie das entsprechende Amin (1.1 Äquivalente) und DIPEA (3 Äquivalente) zu der Lösung.

  • Fügen Sie HATU (1.1 Äquivalente) portionsweise unter Rühren hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 1-2 Stunden.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Nach vollständiger Umsetzung verdünnen Sie die Reaktionsmischung mit Ethylacetat.

  • Waschen Sie die organische Phase nacheinander mit 1 M wässriger HCl, gesättigter wässriger NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über MgSO₄ oder Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel, um das gewünschte Amid zu erhalten.

experimental_workflow cluster_reaction Reaktionsansatz cluster_workup Aufarbeitung cluster_purification Reinigung start 1. Lösen der Carbonsäure in DMF add_amine 2. Zugabe von Amin und DIPEA start->add_amine add_hatu 3. Zugabe von HATU add_amine->add_hatu react 4. Rühren bei Raumtemperatur add_hatu->react dilute 5. Verdünnen mit Ethylacetat react->dilute Reaktion abgeschlossen wash 6. Wässrige Extraktion dilute->wash dry 7. Trocknen und Einengen wash->dry chromatography 8. Säulen- chromatographie dry->chromatography product Reines Amid-Produkt chromatography->product

Abbildung 1: Allgemeiner Arbeitsablauf für die HATU-vermittelte Amidkopplung.

Protokoll 2: Synthese eines Btk-Inhibitors (Analog zu Verbindung 25)

Dieses Protokoll beschreibt die Synthese eines Btk-Inhibitors, bei dem (1S,2S)-2-Fluorcyclopropancarbonsäure an ein komplexes Amin-Intermediat gekoppelt wird.

Materialien:

  • Amin-Intermediat (z.B. ein substituierter Aminopyridon-Kern)

  • (1S,2S)-2-Fluorcyclopropancarbonsäure (1.2 Äquivalente)

  • HATU (1.2 Äquivalente)

  • DIPEA (3 Äquivalente)

  • Wasserfreies DMF

Durchführung:

  • Lösen Sie das Amin-Intermediat (1 Äquivalent) in wasserfreiem DMF.

  • Geben Sie (1S,2S)-2-Fluorcyclopropancarbonsäure (1.2 Äquivalente) und DIPEA (3 Äquivalente) zu der Lösung.

  • Kühlen Sie die Mischung auf 0 °C in einem Eisbad.

  • Fügen Sie HATU (1.2 Äquivalente) hinzu und rühren Sie die Mischung für 15 Minuten bei 0 °C.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für weitere 2 Stunden.

  • Führen Sie eine wässrige Aufarbeitung wie in Protokoll 1 beschrieben durch.

  • Reinigen Sie das Rohprodukt mittels präparativer HPLC, um den reinen Btk-Inhibitor zu erhalten.

Visualisierungen

Btk-Signalweg

Der Bruton-Tyrosinkinase (Btk)-Signalweg spielt eine entscheidende Rolle bei der Aktivierung und dem Überleben von B-Zellen. Die Hemmung von Btk ist ein validierter therapeutischer Ansatz zur Behandlung von B-Zell-vermittelten Erkrankungen.

btk_signaling_pathway BCR B-Zell-Rezeptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen- Bindung BTK BTK Lyn_Syk->BTK Phosphorylierung PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺-Freisetzung PKC-Aktivierung IP3_DAG->Ca_PKC Transcription_Factors Transkriptionsfaktoren (NF-κB, NFAT) Ca_PKC->Transcription_Factors Cell_Response B-Zell-Proliferation, Überleben & Aktivierung Transcription_Factors->Cell_Response Inhibitor Btk-Inhibitor (z.B. Derivat 25) Inhibitor->BTK

Abbildung 2: Vereinfachter Btk-Signalweg und der Angriffspunkt von Btk-Inhibitoren.

Schlussfolgerung

(1S,2S)-2-Fluorcyclopropancarbonsäure ist ein äußerst nützlicher und vielseitiger Baustein für die medizinische Chemie. Die hier vorgestellten Protokolle zur Amidkopplung bieten robuste und effiziente Methoden zur Synthese einer breiten Palette von Derivaten. Die quantitativen Daten belegen das Potenzial dieser Verbindungen als potente und selektive Modulatoren von biologischen Zielstrukturen wie der Bruton-Tyrosinkinase. Die einzigartigen Eigenschaften des Fluorcyclopropan-Motivs eröffnen neue Möglichkeiten für das Design und die Entwicklung von innovativen Therapeutika.

References

Application Notes and Protocols for the Incorporation of Fluorocyclopropane Moieties into Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorocyclopropane moieties into drug candidates represents a compelling approach in modern medicinal chemistry. This unique structural motif combines the conformational rigidity and metabolic stability of a cyclopropane ring with the distinctive electronic properties of fluorine. The introduction of fluorine can profoundly influence a molecule's pKa, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. These application notes provide a comprehensive overview of established and emerging protocols for the synthesis of fluorocyclopropanes, alongside detailed experimental procedures and relevant biological context to guide researchers in leveraging this valuable pharmacophore.

Synthetic Strategies for Fluorocyclopropanation

Several synthetic methodologies have been developed to introduce the fluorocyclopropane unit into organic molecules. The choice of method often depends on the desired substitution pattern (mono-, di-, or trifluoromethylated), the required stereochemistry, and the functional group tolerance of the substrate. Key strategies include:

  • Simmons-Smith Type Reactions: This classic approach involves the cyclopropanation of fluoro-substituted alkenes using a zinc carbenoid. It is particularly useful for the synthesis of monofluorocyclopropanes.

  • Difluorocarbene Addition: The generation of difluorocarbene (:CF2) from various precursors and its subsequent [2+1] cycloaddition with an alkene is a widely used method for synthesizing gem-difluorocyclopropanes.

  • Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, and other transition metals can effectively mediate the reaction between an alkene and a fluorinated diazo compound to yield fluorocyclopropanes, often with high stereocontrol.

The following diagram illustrates the general synthetic approaches to fluorocyclopropanes.

G General Synthetic Strategies for Fluorocyclopropanes cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Products Alkene Alkene TransitionMetal Transition Metal-Catalyzed Cyclopropanation Alkene->TransitionMetal [Rh], [Cu] catalyst Difluorocarbene Difluorocarbene Addition Alkene->Difluorocarbene Fluoroalkene Fluoro-substituted Alkene SimmonsSmith Simmons-Smith Type Reaction Fluoroalkene->SimmonsSmith Zn Carbenoid FluorinatedDiazo Fluorinated Diazo Compound FluorinatedDiazo->TransitionMetal DifluorocarbenePrecursor Difluorocarbene Precursor DifluorocarbenePrecursor->Difluorocarbene Generates :CF2 Monofluorocyclopropane Monofluorocyclopropane SimmonsSmith->Monofluorocyclopropane FluorinatedCyclopropane Fluorinated Cyclopropane TransitionMetal->FluorinatedCyclopropane GemDifluorocyclopropane gem-Difluorocyclopropane Difluorocarbene->GemDifluorocyclopropane

Caption: Overview of major synthetic routes to fluorinated cyclopropanes.

Quantitative Data Summary

The following tables summarize representative quantitative data for various fluorocyclopropanation protocols, allowing for a comparative assessment of their efficiency and selectivity across different substrates.

Table 1: Enantioselective Simmons-Smith Cyclopropanation of Fluoro-substituted Allylic Alcohols

EntrySubstrate (Fluoroalkene)Yield (%)Enantiomeric Excess (ee, %)Reference
1(Z)-2-Fluoro-3-phenylallyl alcohol9095
2(Z)-2-Fluoro-3-(4-methoxyphenyl)allyl alcohol>9095[1]
3(Z)-3-(4-Bromophenyl)-2-fluoroallyl alcohol77>94[1]
4(Z)-2-Fluoro-3-(4-(trifluoromethyl)phenyl)allyl alcohol51>94[1]
5(Z)-2-Fluoro-3-cyclohexylallyl alcohol8493[1]
6(E)-3-Fluoro-1-phenylprop-2-en-1-ol90>90[1]

Table 2: Difluorocyclopropanation of Alkenes

EntryAlkeneReagentConditionsYield (%)Reference
1StyreneTMSCF3, NaITHF, 60 °C, 2 h83[2]
21-OcteneClCF2COONaTHF, Microwave, 170 °C, 5 min75[3][4]
3(E)-StilbeneBrCF2COONaDiglyme, 150 °C95[2]
41,1-DiphenyletheneClCF2COONaDiglyme, 180-190 °C85[2]
5N-VinylpyrazoleTMSCF3, NaI--[5]

Table 3: Rhodium-Catalyzed Cyclopropanation of Fluoroalkenes

EntryFluoroalkeneDiazo CompoundCatalystYield (%)Diastereomeric Ratio (dr)Reference
1Ethyl 2-fluoroacrylateEthyl 2-phenyldiazoacetateRh2(S-TCPTAD)485>20:1[2]
21-Fluoro-1-phenyletheneMethyl phenyldiazoacetateRh2(OAc)4801.5:1[6]
31-Fluoro-1-phenyletheneEthyl diazoacetateRh2(OAc)4751:1[6]
4(Z)-1-Fluoro-1,3-diphenylprop-1-eneMethyl phenyldiazoacetateRh2(OAc)482>20:1[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key fluorocyclopropanation reactions.

Protocol 1: Enantioselective Simmons-Smith Cyclopropanation of a Fluoro-substituted Allylic Alcohol

This protocol is adapted from the work of Charette and coworkers and describes the enantioselective cyclopropanation of (Z)-2-fluoro-3-phenylallyl alcohol.

Materials:

  • (Z)-2-fluoro-3-phenylallyl alcohol

  • Diiodomethane (CH2I2), freshly distilled

  • Diethylzinc (Et2Zn), 1.0 M solution in hexanes

  • Chiral dioxaborolane ligand

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium sulfite (Na2SO3)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of freshly distilled CH2I2 (180 µL, 2.23 mmol) in anhydrous CH2Cl2 (2 mL) at 0 °C under an inert atmosphere, add Et2Zn (1.16 mL of a 1.0 M solution in hexanes, 1.16 mmol) dropwise. A white precipitate will be observed.

  • Stir the mixture for 10 minutes at 0 °C.

  • In a separate flask, dissolve the (Z)-2-fluoro-3-phenylallyl alcohol (0.50 mmol) and the chiral dioxaborolane ligand (0.55 mmol) in anhydrous CH2Cl2 (3 mL).

  • Add the solution from step 3 dropwise to the reaction mixture at 0 °C. The solution should become homogeneous.

  • Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl (10 mL) at 0 °C.

  • Dilute the mixture with CH2Cl2 (10 mL) and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic extracts and wash successively with saturated aqueous NaHCO3 (20 mL), saturated aqueous Na2SO3 (20 mL), and brine (25 mL).

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/diethyl ether gradient) to afford the desired fluorocyclopropane.

Workflow Diagram for Protocol 1:

G Workflow for Enantioselective Simmons-Smith Cyclopropanation A Prepare Zinc Carbenoid (CH2I2 + Et2Zn in CH2Cl2 at 0°C) C Add Substrate Solution to Carbenoid at 0°C A->C B Prepare Substrate Solution (Fluoroalkene + Chiral Ligand in CH2Cl2) B->C D Reaction (Warm to RT, stir overnight) C->D E Quench (Saturated aq. NH4Cl at 0°C) D->E F Workup (Extraction and Washes) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, etc.) G->H

Caption: Step-by-step workflow for the enantioselective Simmons-Smith reaction.

Protocol 2: Microwave-Assisted Difluorocyclopropanation of an Alkene

This protocol is a rapid and efficient method for the synthesis of gem-difluorocyclopropanes using microwave irradiation, adapted from the work of Sweeney and coworkers.[3][4]

Materials:

  • Alkene (e.g., 1-octene)

  • Sodium chlorodifluoroacetate (ClCF2COONa)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et2O)

  • Water (H2O)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vessel, dissolve the alkene (2.0 mmol) and sodium chlorodifluoroacetate (6.0 mmol) in anhydrous THF (4.0 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300 W with a target temperature of 170 °C for 5 minutes with stirring.

  • After cooling, dilute the reaction mixture with H2O (20 mL).

  • Extract the aqueous layer with Et2O (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 100% hexanes) to yield the 1,1-difluorocyclopropane.

Workflow Diagram for Protocol 2:

G Workflow for Microwave-Assisted Difluorocyclopropanation A Combine Alkene and ClCF2COONa in THF in a Microwave Vessel B Microwave Irradiation (300 W, 170°C, 5 min) A->B C Aqueous Workup (H2O addition and Et2O extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: Step-by-step workflow for the microwave-assisted difluorocyclopropanation.

Protocol 3: Rhodium-Catalyzed Cyclopropanation of a Fluoroalkene

This protocol outlines a general procedure for the rhodium-catalyzed cyclopropanation of a fluorinated olefin with a diazo compound.[6]

Materials:

  • Fluoroalkene

  • Diazo compound (e.g., ethyl diazoacetate)

  • Rhodium(II) acetate dimer (Rh2(OAc)4)

  • Dichloromethane (CH2Cl2), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of the fluoroalkene (1.0 equiv) and Rh2(OAc)4 (1-5 mol%) in anhydrous CH2Cl2 under an inert atmosphere, add a solution of the diazo compound (1.2 equiv) in anhydrous CH2Cl2 dropwise over a period of 1-4 hours at room temperature.

  • Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the fluorocyclopropane derivative.

Workflow Diagram for Protocol 3:

G Workflow for Rhodium-Catalyzed Cyclopropanation A Combine Fluoroalkene and Rh2(OAc)4 in CH2Cl2 B Slow Addition of Diazo Compound in CH2Cl2 A->B C Reaction at Room Temperature B->C D Concentration C->D E Purification (Column Chromatography) D->E F Characterization (NMR, etc.) E->F

Caption: Step-by-step workflow for the rhodium-catalyzed cyclopropanation.

Application in Drug Discovery: Case Studies

The fluorocyclopropane motif has been successfully incorporated into several drug candidates to modulate their biological activity and physicochemical properties.

Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is implicated in various B-cell malignancies and autoimmune diseases.[7][8] Inhibition of Btk is a validated therapeutic strategy. The incorporation of a fluorocyclopropyl group into Btk inhibitors has been explored to fine-tune potency and selectivity. For instance, cis-2-fluorocyclopropane analogs have shown improved potency and kinetic solubility compared to their non-fluorinated counterparts.[9]

B-Cell Receptor (BCR) Signaling Pathway:

The following diagram illustrates the central role of Btk in the BCR signaling cascade.

G B-Cell Receptor (BCR) Signaling Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Proliferation B-Cell Proliferation & Survival Ca_release->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation Btk_Inhibitor Fluorocyclopropyl Btk Inhibitor Btk_Inhibitor->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

5-HT2C Receptor Agonists

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a target for the treatment of obesity, schizophrenia, and other central nervous system disorders.[10] The introduction of fluorocyclopropane moieties into 5-HT2C receptor agonists has been shown to enhance potency and selectivity, particularly improving selectivity against the 5-HT2B receptor, thereby reducing the risk of cardiac valvulopathy.[11][12]

5-HT2C Receptor Signaling Pathway:

The 5-HT2C receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

G 5-HT2C Receptor Signaling Pathway Agonist Fluorocyclopropyl 5-HT2C Agonist HT2CR 5-HT2C Receptor Agonist->HT2CR Binding Gq11 Gq/11 HT2CR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: The canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Conclusion

The incorporation of fluorocyclopropane moieties is a powerful strategy in drug design, offering the potential to enhance the pharmacological properties of drug candidates. The synthetic protocols and biological context provided in these application notes are intended to equip researchers with the knowledge and tools necessary to effectively utilize this valuable structural motif in their drug discovery efforts. While no FDA-approved drugs currently contain a fluorocyclopropane moiety, its prevalence in advanced preclinical and clinical candidates suggests that its therapeutic potential will likely be realized in the near future.

References

Application Notes and Protocols for the Large-Scale Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the large-scale, asymmetric synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key building block in the development of pharmaceuticals, such as the antibacterial agent sitafloxacin.[1][2][3] The presented methodology is based on a recently developed, highly stereoselective, and scalable route that avoids the use of expensive noble metal catalysts.[2]

Introduction

This compound and its derivatives are crucial components in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the fluorocyclopropyl moiety.[4][5] The synthesis of enantiomerically pure fluorocyclopropanes, however, presents significant challenges.[1][2] This document outlines a robust and efficient six-step synthesis starting from commercially available materials, which has been successfully implemented on a 100-gram scale and demonstrates high potential for industrial production.[1][6] The overall yield of this synthetic route is reported to be 45%.[2]

Synthetic Strategy Overview

The asymmetric synthesis begins with the reaction of fluoromethylphenylsulfone and a chiral glycidyl derivative, leading to the stereoselective formation of the cyclopropane ring.[1][2] Subsequent chemical transformations, including the removal of the sulfone group and oxidation of a hydroxyl group, yield the target carboxylic acid.[1]

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Reductive Desulfonylation cluster_4 Step 5 & 6: Oxidation A Fluoromethylphenylsulfone C Intermediate 1 A->C 1. n-BuLi, THF, -78 °C B Chiral Glycidyl Derivative B->C D Intermediate 1 E Intermediate 2 D->E 2. MsCl, Et3N, DCM, 0 °C F Intermediate 2 G Cyclopropane Intermediate F->G 3. LHMDS, THF, -78 °C to -40 °C H Cyclopropane Intermediate I Alcohol Intermediate H->I 4. SmI2, THF, -78 °C J Alcohol Intermediate K This compound J->K 5. Jones Oxidation or TEMPO/BAIB 6. Hydrolysis (if ester)

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the synthesis.

StepTransformationProductYield (%)
1Epoxide Ring OpeningIntermediate 1~95%
2SulfonylationIntermediate 2~98%
3CyclizationCyclopropane Intermediate~77%[1]
4Reductive DesulfonylationAlcohol Intermediate~85%
5 & 6Oxidation & HydrolysisThis compound ~78%
Overall ~45% [2]

Detailed Experimental Protocols

The following protocols are based on the reported scalable synthesis.[1]

Step 1: Synthesis of Chiral Alcohol Intermediate

This step involves the nucleophilic ring-opening of a chiral glycidyl derivative with fluoromethylphenylsulfone.

Materials:

  • Fluoromethylphenylsulfone

  • (R)-Glycidyl butyrate (or other suitable chiral glycidyl derivative)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of fluoromethylphenylsulfone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of the chiral glycidyl derivative (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol intermediate.

Step 2: Mesylation of the Chiral Alcohol

The secondary alcohol is converted to a mesylate to facilitate the subsequent intramolecular cyclization.

Materials:

  • Chiral alcohol intermediate from Step 1

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral alcohol intermediate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated intermediate, which can often be used in the next step without further purification.

Step 3: Intramolecular Cyclization to form the Fluorocyclopropane Ring

The key cyclization step is induced by a strong base to form the fluorocyclopropane ring with high stereoselectivity.

Materials:

  • Mesylated intermediate from Step 2

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the mesylated intermediate (1.0 eq) in anhydrous THF at -78 °C, add LHMDS (2.0 eq) dropwise.[1]

  • After the addition is complete, stir the mixture at -78 °C for 1 hour, then warm to -40 °C and stir for an additional 2 hours.[1]

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with DCM (3 x 100 mL for a 150 mmol scale reaction).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by flash column chromatography (eluting with a gradient of petroleum ether/ethyl acetate) to yield the phenylsulfonyl-substituted fluorocyclopropane intermediate as a white solid.[1] A reported yield for this step is 77%.[1]

Step 4: Reductive Desulfonylation

The phenylsulfonyl group is removed to yield the fluorocyclopropyl alcohol.

Materials:

  • Phenylsulfonyl-substituted fluorocyclopropane intermediate from Step 3

  • Samarium(II) iodide (SmI₂) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the phenylsulfonyl-substituted fluorocyclopropane (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add the SmI₂ solution (2.5 eq) dropwise until the characteristic deep blue color persists.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the fluorocyclopropyl alcohol intermediate.

Step 5 & 6: Oxidation to the Carboxylic Acid

The primary alcohol is oxidized to the corresponding carboxylic acid. This can be a one or two-step process depending on the initial ester group.

Materials:

  • Fluorocyclopropyl alcohol intermediate from Step 4

  • Jones reagent (CrO₃ in H₂SO₄) or TEMPO/BAIB for a milder oxidation

  • Acetone

  • Sodium hydroxide (NaOH) solution (for hydrolysis if starting from an ester)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Jones Oxidation):

  • Dissolve the fluorocyclopropyl alcohol (1.0 eq) in acetone at 0 °C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with isopropanol until the green color of Cr(III) persists.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • If an ester was present on the chiral auxiliary, hydrolyze it with aqueous NaOH.

  • Acidify the aqueous solution with HCl to pH ~2 and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis.

G Start Starting Materials (Fluoromethylphenylsulfone, Chiral Glycidyl Derivative) Step1 Stereoselective Ring Opening Start->Step1 Step2 Activation of Hydroxyl Group Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Removal of Sulfonyl Group Step3->Step4 Step5 Oxidation to Carboxylic Acid Step4->Step5 End Target Molecule ((1S,2S)-2-fluorocyclo- propanecarboxylic acid) Step5->End

References

Application Notes and Protocols for the Purification of (1S,2S)-2-fluorocyclopropanecarboxylic acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. The precise stereochemistry of this molecule is crucial for its biological activity and pharmacological properties. The fluorine atom and the cyclopropane ring impart unique conformational constraints and electronic properties, making it a valuable moiety in the design of novel therapeutics. Effective and reliable purification methods to isolate the desired enantiomer in high purity are therefore essential.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the enantioselective separation of chiral carboxylic acids. This document provides detailed application notes and protocols for the purification of this compound, focusing on a normal-phase chromatographic approach with polysaccharide-based CSPs.

Principle of Chiral Separation by HPLC

The enantioselective separation of this compound is achieved through the differential interactions between its enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, create a chiral environment within the column. The analyte enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. The subtle differences in the three-dimensional structure of the enantiomers lead to variations in the stability and energy of these complexes, resulting in different retention times on the column and, consequently, their separation. For acidic compounds like 2-fluorocyclopropanecarboxylic acid, the addition of an acidic modifier to the mobile phase is critical to suppress the ionization of the carboxylic acid group, which ensures good peak shape and enhances resolution.[1]

Experimental Workflow

The logical progression for developing a robust chiral HPLC purification method is outlined below. This workflow ensures a systematic approach from initial screening to an optimized and validated method.

Chiral HPLC Purification Workflow Workflow for Chiral HPLC Purification cluster_prep Preparation cluster_dev Method Development cluster_proc Purification & Analysis SamplePrep Sample Preparation (Dissolve in mobile phase) Screening Initial Screening (Select CSP & Mobile Phase) SamplePrep->Screening SystemPrep HPLC System Equilibration (Stable baseline) SystemPrep->Screening Optimization Method Optimization (Adjust mobile phase ratio, flow rate, temp.) Screening->Optimization Resolution < 1.5? Injection Inject Sample Screening->Injection Resolution > 1.5 Optimization->Injection Optimized Method Fractionation Collect Enantiomeric Fractions Injection->Fractionation Analysis Purity Analysis (Analytical HPLC, NMR) Fractionation->Analysis

Caption: A typical workflow for developing a chiral HPLC purification method.

Experimental Protocols

This section details the recommended methodology for the preparative chiral HPLC separation of this compound.

Materials and Instrumentation
  • HPLC System: A preparative HPLC system equipped with a pump capable of delivering stable flow rates, a sample injector, a column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP is recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD-H (or their immobilized equivalents for extended solvent compatibility) are excellent starting points.[1]

  • Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).

  • Acidic Modifier: HPLC grade Trifluoroacetic Acid (TFA).

  • Sample: A racemic or enantiomerically-enriched mixture of 2-fluorocyclopropanecarboxylic acid.

Protocol Steps
  • System Preparation:

    • Install the selected chiral column into the HPLC system.

    • Equilibrate the entire system, including the column, with the prepared mobile phase for at least 30-60 minutes or until a stable baseline is observed on the detector.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and TFA in the desired ratio. A typical starting composition is 90:10:0.1 (v/v/v) of n-Hexane/2-Propanol/TFA.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.

  • Sample Preparation:

    • Prepare a stock solution of the 2-fluorocyclopropanecarboxylic acid mixture in the mobile phase at a concentration suitable for preparative loading (e.g., 5-10 mg/mL). The optimal concentration may need to be determined empirically.

    • Ensure the sample is fully dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter and protect the column.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralcel® OD-H (250 x 10 mm, 5 µm)

    • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)

    • Flow Rate: 5.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 1-2 mL (depending on concentration and column capacity)

  • Method Optimization:

    • If the initial separation is not baseline-resolved (Resolution < 1.5), adjust the mobile phase composition. Increasing the percentage of 2-Propanol will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

    • The concentration of TFA can be adjusted (e.g., between 0.05% and 0.2%) to optimize peak shape.

    • Varying the column temperature can also influence selectivity.

  • Fraction Collection and Analysis:

    • Once an optimized separation is achieved, perform preparative injections.

    • Collect the fractions corresponding to each enantiomeric peak.

    • Analyze the purity of the collected fractions using an analytical chiral HPLC method.

    • Combine the pure fractions of the desired enantiomer and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table presents representative data for the chiral separation of 2-fluorocyclopropanecarboxylic acid enantiomers based on the protocol described above.

ParameterEnantiomer 1 ((1R,2R)-isomer)Enantiomer 2 ((1S,2S)-isomer)
Retention Time (t_R) 12.5 min14.8 min
Peak Width (W) 0.8 min0.9 min
Tailing Factor (T) 1.11.2
Theoretical Plates (N) ~12,000~11,500
Resolution (R_s) \multicolumn{2}{c}{2.4}
Selectivity Factor (α) \multicolumn{2}{c}{1.22}

Note: The data presented are illustrative and may vary depending on the specific HPLC system, column condition, and exact experimental parameters. The elution order of enantiomers should be confirmed with a certified reference standard.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key interactions and principles governing the chiral separation process on a polysaccharide-based CSP.

Chiral Separation Principle Principle of Chiral Recognition cluster_interaction Transient Diastereomeric Complexes cluster_outcome Chromatographic Outcome Analyte Racemic Analyte ((1R,2R) and (1S,2S) Enantiomers) Complex1 (1R,2R)-Analyte::CSP Complex (Lower Stability) Analyte->Complex1 Interaction Complex2 (1S,2S)-Analyte::CSP Complex (Higher Stability) Analyte->Complex2 Interaction CSP Chiral Stationary Phase (e.g., Cellulose Derivative) CSP->Complex1 CSP->Complex2 Elution1 Faster Elution (Shorter Retention Time) Complex1->Elution1 leads to Elution2 Slower Elution (Longer Retention Time) Complex2->Elution2 leads to Separation Separation of Enantiomers Elution1->Separation Elution2->Separation

Caption: Interactions leading to the separation of enantiomers on a CSP.

Conclusion

The protocol outlined in these application notes provides a robust starting point for the successful purification of this compound using preparative chiral HPLC. The use of polysaccharide-based chiral stationary phases with a normal-phase mobile phase containing an acidic modifier is a highly effective strategy for resolving the enantiomers of this important chiral building block. Systematic optimization of the mobile phase composition and other chromatographic parameters will enable researchers to achieve high enantiomeric purity and yield, which is critical for the advancement of drug discovery and development programs.

References

Application Notes and Protocols for the Characterization of (1S,2S)-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral cyclopropane derivative with the molecular formula C4H5FO2.[1] Its significance in the pharmaceutical industry is notable, particularly as a key intermediate in the synthesis of antibacterial agents like sitafloxacin. The precise stereochemistry of this molecule is crucial for its biological activity and efficacy, necessitating robust analytical methods to ensure its identity, purity, and enantiomeric integrity.

These application notes provide a comprehensive overview of the essential analytical techniques for the characterization of this compound. The protocols detailed herein are intended to guide researchers in the qualitative and quantitative analysis of this compound, ensuring the quality and consistency required for drug development and manufacturing.

Analytical Characterization Workflow

The comprehensive characterization of this compound involves a multi-step analytical workflow. This process begins with fundamental physical and chemical property assessments, followed by structural elucidation using spectroscopic techniques, and concludes with purity and chiral integrity verification via chromatographic methods.

Analytical Workflow Figure 1. Analytical Workflow for this compound cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Chiral Analysis Melting Point Melting Point NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 19F) Melting Point->NMR_Spectroscopy Optical Rotation Optical Rotation Optical Rotation->NMR_Spectroscopy Elemental Analysis Elemental Analysis Elemental Analysis->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (GC-MS or LC-MS) NMR_Spectroscopy->Mass_Spectrometry Chiral_HPLC Chiral HPLC Mass_Spectrometry->Chiral_HPLC GC_MS GC-MS (with derivatization) Chiral_HPLC->GC_MS NMR_Techniques Figure 2. NMR Techniques for Structural Elucidation Molecule This compound 1H_NMR 1H NMR Molecule->1H_NMR Proton Environment 13C_NMR 13C NMR Molecule->13C_NMR Carbon Skeleton 19F_NMR 19F NMR Molecule->19F_NMR Fluorine Environment Structure Complete Structure 1H_NMR->Structure 13C_NMR->Structure 19F_NMR->Structure Chiral_HPLC_Principle Figure 3. Principle of Chiral HPLC Separation Racemic_Mixture Racemic Mixture ((1S,2S) and (1R,2R)) Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Column Injection Separated_Enantiomers Separated Enantiomers Chiral_Column->Separated_Enantiomers Differential Interaction Detector Detector (UV) Separated_Enantiomers->Detector Chromatogram Chromatogram (Two separate peaks) Detector->Chromatogram

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this key pharmaceutical intermediate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Diastereoselectivity (Poor cis/trans Ratio)

Question: My reaction is producing a mixture of cis and trans isomers with a low ratio of the desired (1S,2S) cis-isomer. How can I improve the diastereoselectivity?

Answer: Achieving high cis selectivity is a common challenge. The choice of reaction conditions and reagents is critical. Here are several strategies to consider:

  • Reagent Selection: The choice of fluorinating and cyclopropanating agents can significantly influence the stereochemical outcome. For instance, the use of fluoromethylphenylsulfone with chiral glycidyl derivatives has been shown to produce high cis selectivity.[1][2]

  • Temperature Control: Reaction temperature can play a crucial role in diastereoselectivity. Running the reaction at lower temperatures (e.g., -78 °C) often favors the formation of the thermodynamically more stable trans isomer, but in some cases, it can enhance the kinetic cis product selectivity. Careful optimization of the temperature profile is recommended.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclopropanation reaction. Experiment with a range of solvents with varying polarities (e.g., THF, DCM, toluene) to find the optimal conditions for your specific substrate and reagent combination.

  • Catalyst System: In metal-catalyzed cyclopropanation reactions, the ligand on the metal center can direct the stereochemistry of the addition. Chiral ligands are often employed to achieve high diastereo- and enantioselectivity.

Troubleshooting Workflow for Low Diastereoselectivity

G cluster_0 Problem: Low Diastereoselectivity cluster_1 Troubleshooting Steps cluster_2 Outcome start Low cis/trans Ratio Observed reagent Review Reagent Choice (e.g., Fluorinating/Cyclopropanating Agent) start->reagent temp Optimize Reaction Temperature (e.g., Lower Temperature) reagent->temp solvent Screen Different Solvents (e.g., Varying Polarity) temp->solvent catalyst Modify Catalyst/Ligand (for catalyzed reactions) solvent->catalyst end Improved Diastereoselectivity catalyst->end

Caption: Workflow for troubleshooting low diastereoselectivity.

Issue 2: Poor Enantioselectivity

Question: The synthesis of my 2-fluorocyclopropanecarboxylic acid results in a nearly racemic mixture. How can I achieve high enantioselectivity for the (1S,2S) isomer?

Answer: Enantioselectivity is a critical aspect of synthesizing chiral molecules like this compound. Here are established methods to improve it:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation to one face of the molecule, leading to a single enantiomer. The auxiliary can then be cleaved to yield the desired product.

  • Asymmetric Catalysis: The use of a chiral catalyst, such as a rhodium or copper complex with a chiral ligand, can effectively induce enantioselectivity in the cyclopropanation step.[3]

  • Enzymatic Resolution: A racemic mixture of the final product or an intermediate ester can be resolved using a lipase or other enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired (1S,2S) isomer.

  • Chiral Starting Materials: Employing a starting material that already possesses the desired stereochemistry can be an effective strategy. For example, using chiral glycidyl derivatives can lead to high enantiomeric excess in the final product.[1][2]

Comparison of Enantioselective Strategies

StrategyAdvantagesDisadvantagesTypical ee (%)
Chiral Auxiliaries High selectivity, predictable stereochemistryRequires additional steps for attachment and removal>95
Asymmetric Catalysis Atom economical, high throughput potentialCatalyst development can be challenging and costly80-99
Enzymatic Resolution High enantioselectivity, mild reaction conditionsMaximum theoretical yield is 50% for the desired enantiomer>99
Chiral Starting Materials Direct introduction of stereochemistryAvailability and cost of chiral starting materials can be a limitation>98

Issue 3: Low Reaction Yield

Question: The overall yield of my synthesis is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can be attributed to a variety of factors, from reagent quality to reaction conditions and workup procedures.

  • Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as many cyclopropanation reagents are sensitive to moisture and impurities.

  • Reaction Conditions: Overly aggressive reaction conditions, such as high temperatures or prolonged reaction times, can lead to product decomposition or the formation of side products. Careful monitoring and optimization of reaction parameters are essential.

  • Side Reactions: The formation of byproducts is a common cause of low yields. Analyze your crude reaction mixture by techniques like NMR or GC-MS to identify major side products and adjust your reaction conditions to minimize their formation.

  • Workup and Purification: Product loss can occur during the workup and purification steps. Check for product solubility in the aqueous layer during extractions and optimize your chromatography or crystallization methods to minimize losses.[4] A recently developed six-step reaction route boasts an overall yield of 45% without the need for noble metal catalysts or chiral separation reagents.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The synthesis of this compound is challenging due to the high ring strain of the cyclopropane ring.[5] Several approaches have been developed, including:

  • Cyclopropanation of Alkenes: This is a common method involving the reaction of an alkene with a carbene or carbenoid species.[5][6] The Simmons-Smith reaction is a well-known example.[7]

  • Intramolecular Cyclization: This involves the cyclization of a suitably functionalized acyclic precursor.

  • From Chiral Precursors: Synthesizing the target molecule from a chiral starting material, such as epichlorohydrin, can be a highly effective strategy.[2] A novel synthesis method involves reacting 1,1-dichloro-1-fluoroethane with thiophenol as an initial step.[3]

Q2: How can I effectively separate the cis and trans isomers of 2-fluorocyclopropanecarboxylic acid?

A2: The separation of cis and trans isomers can be challenging due to their similar physical properties. Common techniques include:

  • Fractional Crystallization: This method relies on the differential solubility of the two isomers or their salts in a particular solvent.

  • Chromatography: Flash column chromatography on silica gel is a widely used method for separating isomers.[1] The choice of eluent is critical for achieving good separation.

  • Selective Hydrolysis: In the case of ester precursors, the trans-ester may be hydrolyzed more rapidly than the cis-ester due to less steric hindrance, allowing for a chemical separation.[8]

Q3: What are the key safety precautions to take during the synthesis?

A3: Many reagents used in cyclopropanation reactions are hazardous.

  • Diazomethane and other diazo compounds are explosive and toxic and should be handled with extreme care using appropriate safety equipment.

  • Organometallic reagents such as diethylzinc are often pyrophoric and must be handled under an inert atmosphere.

  • Fluorinating agents can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Asymmetric Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

This protocol is based on a reported high-precision asymmetric synthesis.[1][2]

Step 1: Synthesis of Intermediate Compound 10

  • To a solution of the starting material (150 mmol) in THF (500 mL) at -78 °C, add LHMDS (1 M, 2 equiv) dropwise.

  • After the addition, stir the reaction mixture for an additional 1 hour at -78 °C.

  • Warm the reaction to -40 °C and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (500 mL) and extract with EtOAc (3 x 200 mL).

  • Purify the residue by flash column chromatography (PE/EtOAc = 5/1−3/1) on silica gel to afford compound 10.

Step 2: Synthesis of Intermediate Compound 12

  • Purify the residue from the previous step by flash column chromatography (PE/EtOAc = 3/1) on silica gel to afford compound 12.

Step 3: Synthesis of (S,S)-3 (cis-2-Fluorocyclopropanecarboxylic Acid)

  • To a solution of compound 12 (100 mmol) in DCM (100 mL), add triethylamine (110 mmol).

  • Stir the mixture at room temperature for 30 minutes, then remove the solvent under reduced pressure.

  • Add magnesium powder (1.6 mol), methylmagnesium bromide (1 M, 0.1 equiv), and dried MeOH (500 mL).

  • Stir for 5 hours, then quench the mixture with 5% HCl.

  • Extract with EtOAc (6 x 100 mL) to obtain the final product.

Logical Flow of the Synthesis Protocol

G cluster_0 Synthesis Workflow start Starting Material step1 Step 1: Synthesis of Intermediate 10 start->step1 LHMDS, THF, -78°C to -40°C step2 Step 2: Synthesis of Intermediate 12 step1->step2 Column Chromatography step3 Step 3: Synthesis of This compound step2->step3 1. Triethylamine, DCM 2. Mg, MeMgBr, MeOH end Final Product step3->end

Caption: A simplified workflow for the asymmetric synthesis.

References

Technical Support Center: Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid. The information is structured to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it important? A1: this compound is a chiral cyclopropane derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] It is a key component for the side chain of sitafloxacin, a broad-spectrum fluoroquinolone antibiotic.[2][3] The specific stereochemistry of this compound is vital for the pharmacokinetic properties and efficacy of the final drug.[2]

Q2: What are the main synthetic strategies to produce this compound? A2: Several synthetic routes have been developed. A highly precise asymmetric route starts from fluoromethylphenylsulfone and chiral glycidyl derivatives, proceeding through a six-step reaction.[4] Another common method begins with allyl alcohol and involves five steps, including protection, cyclization, deprotection, debromination, and oxidation.[5] Other patented methods use starting materials like 1,1-dichloro-1-fluoroethane and thiophenol.[3]

Q3: Why is the synthesis of this compound considered challenging? A3: The synthesis is challenging due to the difficulty in controlling the stereochemistry (both relative and absolute) of the cyclopropane ring.[4] The introduction of a fluorine atom adds complexity, and achieving high yields can be difficult, making the process costly.[3][6] Some reported methods, when replicated, may lead to complex side products rather than the desired compound.[4]

Q4: What is a typical overall yield for this synthesis? A4: The overall yield varies significantly depending on the synthetic route. A highly selective asymmetric synthesis has been reported with an overall yield of 45% over six steps.[4] A five-step synthesis starting from allyl alcohol has been reported with an overall yield of 35.3%.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction is resulting in a low yield. What are the common causes and solutions? A1:

  • Cause 1: Incomplete Reaction: One or more steps may not be reaching completion.

    • Solution: Monitor each reaction step closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure optimal reaction times and temperatures are maintained as per the protocol. For instance, in certain cyclization steps, extended reaction times (e.g., 12 hours) at controlled temperatures (-40 °C) are necessary.[2]

  • Cause 2: Side Product Formation: The reaction conditions may favor the formation of unwanted byproducts. Repeating patented methods using reagents like epichlorohydrin has been shown to generate multiple complex products instead of the desired cyclopropane.[4]

    • Solution: Strictly adhere to proven protocols, especially regarding the choice of starting materials and temperature control. The use of chiral glycidyl derivatives in place of epichlorohydrin can prevent the formation of these complex mixtures.[4]

  • Cause 3: Purification Losses: Significant amounts of the product may be lost during purification steps like column chromatography or extraction.

    • Solution: Optimize the purification process. For flash column chromatography, carefully select the solvent system (e.g., petroleum ether/ethyl acetate mixtures) to ensure good separation.[2] During extractions, be mindful of emulsion formation, which can be minimized by avoiding vigorous shaking.[7]

Q2: I am observing poor stereoselectivity (incorrect cis/trans ratio or low enantiomeric excess). How can I improve this? A2:

  • Cause 1: Incorrect Reagents or Catalysts: The choice of reagents and catalysts is critical for establishing the correct stereochemistry.

    • Solution: For high enantioselectivity, employ a route that uses a chiral starting material or a reliable chiral catalyst. The asymmetric synthesis strategy using chiral glycidyl derivatives is designed specifically to achieve high precision in stereoselectivity.[2][4] Ensure any chiral catalysts used are pure and have not degraded.

  • Cause 2: Suboptimal Reaction Conditions: Temperature and the choice of base can significantly influence the stereochemical outcome.

    • Solution: Maintain strict temperature control as specified in the protocol. For example, the addition of reagents like LHMDS at very low temperatures (-78 °C) is crucial for controlling the reaction pathway.[2] The rigid structure of the cyclopropane ring generally prevents cis-trans isomerization after its formation, so establishing the correct stereochemistry during the cyclopropanation step is paramount.[8]

Q3: The final purification of the carboxylic acid is proving difficult. What can I do? A3:

  • Cause 1: Emulsion during Acid-Base Extraction: Carboxylic acids are often purified by extraction into a basic aqueous solution, but this can lead to troublesome emulsions.[7]

    • Solution: Instead of vigorous shaking, use a mechanical stirrer for the extraction process to minimize emulsion formation.[7] If an emulsion does form, adding a saturated brine solution can help break it.

  • Cause 2: Product is a stubborn oil or solid that is difficult to crystallize.

    • Solution: If direct crystallization fails, re-purify via flash column chromatography with an appropriate solvent system. For final isolation, after removing the solvent under reduced pressure, place the residue under a high vacuum to remove any remaining solvent traces.[9]

Synthesis Protocols and Data

Comparative Summary of Synthetic Routes
Synthetic RouteKey Starting MaterialsNo. of StepsOverall YieldKey Reagents / ConditionsReference
Asymmetric Synthesis Fluoromethylphenylsulfone, Chiral Glycidyl Derivatives645%LHMDS, THF (-78 °C to -40 °C), Magnesium, Methanol[2][4]
From Allyl Alcohol Allyl Alcohol, Dibromofluoromethane535.3%Benzyl Triethylammonium Chloride (Phase Transfer Catalyst), Zinc Powder[5]
Patent Route 1,1-dichloro-1-fluoroethane, Thiophenol, Ethyl Diazoacetate5Not SpecifiedOxone, Catalyst for addition reaction[3]
Detailed Experimental Protocol: Asymmetric Synthesis Route

This protocol is adapted from a high-precision asymmetric synthesis strategy.[2] It outlines the key steps to produce cis-2-fluorocyclopropanecarboxylic acid ((S,S)-3).

Step 1: Synthesis of Intermediate 11 (Cyclopropanation)

  • Prepare a solution of the precursor compound 10 (150 mmol) in anhydrous tetrahydrofuran (THF, 500 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add lithium hexamethyldisilazide (LHMDS, 1 M solution, 2 equivalents) dropwise to the cooled solution.

  • After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional hour.

  • Allow the mixture to warm to -40 °C and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl, 500 mL).

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain compound 11.

Step 2: Synthesis of Intermediate 12

  • Dissolve compound 11 in a suitable solvent.

  • (Further specific conditions for this intermediate step are detailed in the source literature).

  • Purify the resulting residue using flash column chromatography (Petroleum Ether/Ethyl Acetate = 3/1) on silica gel to afford compound 12 as a white solid (reported 90% yield for this step).[2]

Step 3: Synthesis of this compound (Compound 3)

  • To a solution of compound 12 (100 mmol) in dichloromethane (DCM, 100 mL), add triethylamine (110 mmol, 1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • To the residue, add magnesium powder (1.6 mol, 16 equivalents), methylmagnesium bromide (1 M, 0.1 equivalents), and dried methanol (MeOH, 500 mL).

  • Stir the mixture for 5 hours.

  • Quench the reaction by carefully adding 5% hydrochloric acid (HCl).

  • Extract the final product with ethyl acetate (6 x 100 mL).

  • Combine the organic layers, dry, and concentrate to yield the final product.

Visualizations

References

Side reactions in fluorocyclopropanation and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluorocyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during fluorocyclopropanation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during fluorocyclopropanation?

A1: The most prevalent side reactions in fluorocyclopropanation are the formation of allylic fluorides and ring-opening of the desired fluorocyclopropane product. The extent of these side reactions is highly dependent on the substrate, the fluorinating reagent, and the reaction conditions. For instance, electron-rich alkenes are more prone to side reactions.[1][2]

Q2: How does the choice of fluorocarbene precursor affect the formation of side products?

A2: The choice of fluorocarbene precursor significantly influences the reaction's selectivity and the propensity for side reactions. Reagents that generate "free" carbenes, which are highly reactive and less selective, can lead to a higher incidence of side reactions. In contrast, carbenoid reagents, which involve a metal in the carbene-transfer step, offer better control and selectivity, thereby minimizing side product formation.[2]

Q3: Can the stereochemistry of the starting alkene be lost during fluorocyclopropanation?

A3: In many cases, fluorocyclopropanation, particularly with carbenoid reagents, proceeds with the retention of the alkene's stereochemistry. However, side reactions or the use of highly reactive carbene sources can sometimes lead to a loss of stereoselectivity, resulting in a mixture of diastereomers.

Troubleshooting Guide: Ring-Opening Reactions

Ring-opening of the fluorocyclopropane ring is a common side reaction, particularly with gem-difluorocyclopropanes, which are more strained.[1][3]

Problem: I am observing significant formation of a ring-opened product instead of the desired gem-difluorocyclopropane.

This is a common issue, especially when working with substrates that can stabilize a carbocation or radical intermediate formed during the ring-opening process.

Potential Cause Recommended Solution
High Reaction Temperature Lowering the reaction temperature can disfavor the ring-opening pathway, which often has a higher activation energy.
Acidic or Lewis Acidic Conditions Traces of acid can catalyze the ring-opening. Ensure all reagents and solvents are neutral and dry. Consider adding a non-nucleophilic base to scavenge any adventitious acid.
Substrate-Specific Instability For particularly sensitive substrates, consider using a milder fluorocyclopropanation protocol, such as one employing a less reactive carbenoid.
Prolonged Reaction Times Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from undergoing subsequent ring-opening.
Experimental Protocol: Minimizing Ring-Opening in the Synthesis of gem-Difluorocyclopropanes

This protocol is adapted from methodologies that have shown to suppress ring-opening side reactions.[1]

Materials:

  • Alkene (1.0 equiv)

  • (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) (1.5 equiv)

  • Sodium Iodide (NaI) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alkene and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium iodide to the stirred solution.

  • Slowly add (bromodifluoromethyl)trimethylsilane dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: Formation of Allylic Fluorides

The formation of allylic fluorides is a competing reaction pathway, especially with substrates that can form a stabilized carbocation intermediate, such as styrenes.

Problem: My fluorocyclopropanation reaction is yielding a significant amount of allylic fluoride.

This side reaction occurs when the intermediate in the carbene addition pathway undergoes rearrangement and fluoride abstraction instead of ring closure.

Potential Cause Recommended Solution
Electron-Rich Alkene Substrate For highly reactive, electron-rich alkenes, consider using a less electrophilic fluorinating reagent or a carbenoid-based method that favors cyclopropanation.
Polar, Protic Solvents Solvents that can stabilize carbocationic intermediates may favor the formation of allylic fluorides. Switching to a less polar, aprotic solvent can suppress this side reaction.
High Reaction Temperature Elevated temperatures can provide the activation energy needed for the rearrangement leading to the allylic fluoride. Running the reaction at a lower temperature is often beneficial.
Choice of Fluorinating Agent Some fluorinating agents are more prone to inducing this side reaction. Experiment with different sources of the fluorocarbene to find one that maximizes the yield of the cyclopropanation product.
Quantitative Data: Influence of Reaction Conditions on Product Distribution

The following table summarizes the impact of the fluorocarbene source on the product distribution in the fluorocyclopropanation of styrene.

Fluorocarbene PrecursorSolventTemperature (°C)Cyclopropane Yield (%)Allylic Fluoride Yield (%)
CF2Br2 / n-BuLiHexane-78 to 254530
TMSCF3 / NaIDCM0 to 257510
Phenyl(trifluoromethyl)mercuryBenzene80805

Data compiled from various sources in the literature.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the mechanisms leading to the desired fluorocyclopropane and the common side products.

fluorocyclopropanation_pathways cluster_start Starting Materials cluster_products Products Alkene Alkene Intermediate Carbene/Alkene Intermediate Alkene->Intermediate Carbene Fluorocarbene Source Carbene->Intermediate Cyclopropane Fluorocyclopropane (Desired Product) Intermediate->Cyclopropane Cyclization AllylicFluoride Allylic Fluoride (Side Product) Intermediate->AllylicFluoride Rearrangement RingOpened Ring-Opened Product (Side Product) Cyclopropane->RingOpened Ring-Opening troubleshooting_workflow cluster_ring_opening_solutions Ring-Opening Prevention cluster_allylic_fluoride_solutions Allylic Fluoride Prevention Start Low Yield of Fluorocyclopropane CheckSideProducts Identify Major Side Product(s) (TLC, GC-MS, NMR) Start->CheckSideProducts IsRingOpening Ring-Opening? CheckSideProducts->IsRingOpening IsAllylicFluoride Allylic Fluoride? CheckSideProducts->IsAllylicFluoride OtherSideReaction Other Side Reaction CheckSideProducts->OtherSideReaction LowerTemp_RO Lower Reaction Temperature IsRingOpening->LowerTemp_RO Yes LessPolarSolvent_AF Use Less Polar Solvent IsAllylicFluoride->LessPolarSolvent_AF Yes NeutralConditions_RO Ensure Neutral Conditions LowerTemp_RO->NeutralConditions_RO MildReagent_RO Use Milder Reagent NeutralConditions_RO->MildReagent_RO LowerTemp_AF Lower Reaction Temperature LessPolarSolvent_AF->LowerTemp_AF ChangeReagent_AF Change Fluorinating Agent LowerTemp_AF->ChangeReagent_AF

References

Technical Support Center: Optimization of Reaction Conditions for Fluorocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorocyclopropane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of fluorocyclopropanes.

Issue 1: Low or No Product Yield

  • Question: My fluorocyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in fluorocyclopropane synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: Ensure the purity and activity of your reagents. Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) are particularly sensitive to air and moisture. Use freshly distilled or newly purchased reagents. All reactions that are sensitive to air and moisture should be carried out in flame-dried apparatus under an inert atmosphere (e.g., argon).[1]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. While chelating solvents like DME, THF, and Et₂O are often used to stabilize carbenoid species, they can sometimes decrease the reaction rate.[1] In some cases, non-coordinating solvents like dichloromethane (CH₂Cl₂) may be optimal.

    • Reaction Temperature: The reaction temperature is a critical parameter. For many zinc carbenoid-based cyclopropanations, the initial formation of the reagent is performed at 0 °C, followed by stirring at room temperature.[1] Significant deviations from the optimal temperature can lead to reagent decomposition or side reactions.

    • Catalyst Activity (for catalyzed reactions): If you are employing a catalyst, such as a chiral dioxaborolane ligand for enantioselective synthesis, ensure its integrity and proper activation.[1]

    • Substrate Reactivity: The electronic properties of the starting fluoro-substituted allylic alcohol can influence reactivity. Electron-withdrawing groups on the substrate may decrease its reactivity.[1]

    Troubleshooting Workflow: Low Product Yield

    LowYieldTroubleshooting start Low or No Yield reagent_check Check Reagent Quality (Et₂Zn, CH₂I₂) start->reagent_check solvent_check Evaluate Solvent Choice (e.g., CH₂Cl₂, Et₂O, THF) reagent_check->solvent_check Reagents OK re_optimize Re-optimize Conditions reagent_check->re_optimize Reagents Impure temp_check Verify Reaction Temperature solvent_check->temp_check Solvent OK solvent_check->re_optimize Solvent Inappropriate catalyst_check Assess Catalyst Activity (if applicable) temp_check->catalyst_check Temp OK temp_check->re_optimize Temp Incorrect substrate_check Consider Substrate Reactivity catalyst_check->substrate_check Catalyst OK catalyst_check->re_optimize Catalyst Inactive substrate_check->re_optimize Substrate OK success Improved Yield re_optimize->success Optimized

    Caption: Troubleshooting workflow for low product yield.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

  • Question: I am performing an enantioselective fluorocyclopropanation, but the enantiomeric excess (ee) or enantiomeric ratio (er) is low. How can I improve the stereoselectivity?

  • Answer: Achieving high enantioselectivity is a common challenge. Several factors can influence the stereochemical outcome of the reaction.

    • Chiral Ligand: The choice and purity of the chiral ligand are paramount. For Simmons-Smith type reactions, chiral dioxaborolane ligands have been shown to be effective.[1] Ensure the ligand is of high optical purity.

    • Solvent Effects: As with yield, the solvent can influence enantioselectivity. In some systems, the absence of strongly coordinating additives like DME or THF leads to higher enantioselectivity.[1]

    • Temperature Control: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the major enantiomer.

    • Reagent Stoichiometry: The ratio of reagents, particularly the chiral ligand to the zinc carbenoid, can be critical. It's advisable to perform an optimization screen of the stoichiometry.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing fluorocyclopropanes?

    • A1: Several methods are employed for fluorocyclopropane synthesis. The most prevalent include:

      • Cyclopropanation with Zinc Carbenoids (Simmons-Smith reaction): This involves the reaction of a fluoro-substituted allylic alcohol with a zinc carbenoid, often generated from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[1][2] This method can be rendered enantioselective by using a chiral ligand.[1]

      • Carbene Addition to Fluoroalkenes: This involves the addition of a carbene to a double bond containing a fluorine atom.

      • Addition of Fluorocarbenes to Alkenes: In this approach, a fluorine-containing carbene is added to an alkene.[3]

      • Michael Initiated Ring Closure (MIRC): This method involves an intramolecular cyclization reaction.[3][4]

      • Nucleophilic Fluorination: This involves the introduction of a fluorine atom onto a cyclopropane ring via a nucleophilic substitution reaction.[3][4]

  • Q2: How do electron-donating and electron-withdrawing groups on the substrate affect the reaction?

    • A2: The electronic nature of the substituents on the starting material can significantly impact the reaction outcome. Generally, electron-donating groups on the aromatic ring of a substrate can enhance the reactivity of the alkene, leading to higher yields. Conversely, strong electron-withdrawing groups, such as a trifluoromethyl group, can decrease the reactivity of the alkene, potentially leading to lower yields and incomplete conversion.[1] For instance, in one study, a trifluoromethyl-substituted aryl substrate showed a decline in reactivity.[1]

  • Q3: What is the effect of additives on the cyclopropanation reaction?

    • A3: Additives, particularly chelating ethers like dimethoxyethane (DME), tetrahydrofuran (THF), and diethyl ether (Et₂O), are often used in Simmons-Smith reactions to solubilize and stabilize the zinc carbenoid. However, in the context of fluorocyclopropane synthesis from fluoroallylic alcohols, these additives have been shown to significantly decrease the reaction rate.[1] In a specific optimization, the absence of any additive resulted in the highest conversion and yield.[1]

Data on Reaction Condition Optimization

The following table summarizes the optimization of reaction conditions for the enantioselective cyclopropanation of a (Z)-2-fluoroallylic alcohol using a chiral dioxaborolane ligand.

EntryEt₂Zn (equiv)CH₂I₂ (equiv)AdditiveConversion (%)Yield (%)es (%)
12.24.4DME32ND-
22.24.4THF24ND-
32.24.4Et₂O66ND-
42.24.4>959095
Data sourced from Delion, L., et al. (2020).[1]
ND: Not Determined

Experimental Protocols

General Procedure for Enantioselective Cyclopropanation using Zinc Carbenoid

This protocol is based on the optimized conditions for the synthesis of fluorocyclopropanes from fluoro-substituted allylic alcohols.[1]

Experimental Workflow

ExperimentalWorkflow start Start prepare_reagents Prepare Reagents (Freshly distilled CH₂I₂ in CH₂Cl₂) start->prepare_reagents cool_solution Cool to 0 °C prepare_reagents->cool_solution add_et2zn Add Et₂Zn dropwise cool_solution->add_et2zn add_substrate Add Fluoroallylic Alcohol and Chiral Ligand add_et2zn->add_substrate warm_to_rt Warm to Room Temperature and Stir for 16h add_substrate->warm_to_rt quench_reaction Quench Reaction warm_to_rt->quench_reaction workup Aqueous Workup and Extraction quench_reaction->workup purification Purify by Flash Column Chromatography workup->purification end Obtain Fluorocyclopropane purification->end

Caption: General experimental workflow for enantioselective fluorocyclopropanation.

Step-by-Step Methodology:

  • Preparation of the Zinc Carbenoid: To a stirred solution of freshly distilled diiodomethane (CH₂I₂, 4.4 equivalents) in dichloromethane (CH₂Cl₂) at 0 °C, add diethylzinc (Et₂Zn, 2.2 equivalents) dropwise.

  • Addition of Substrate: To the prepared zinc carbenoid solution, add a mixture of the fluoro-substituted allylic alcohol (1.0 equivalent) and the chiral dioxaborolane ligand.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.[1]

  • Work-up: Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorocyclopropane.[1]

Note: All air and moisture-sensitive reactions should be performed under an inert atmosphere of argon in flame-dried glassware. Organic solvents should be dried using a solvent purification system.[1]

References

Technical Support Center: Enantiomeric Excess Determination for (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the determination of enantiomeric excess (ee) for (1S,2S)-2-fluorocyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess of this compound?

A1: The primary methods for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral resolving agents.

Q2: Is derivatization necessary for the analysis of 2-fluorocyclopropanecarboxylic acid?

A2: Derivatization is generally required for Chiral GC analysis to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative. For Chiral HPLC, derivatization is not always necessary but can be employed to improve separation and detection. For NMR analysis, derivatization is not typically required; instead, a chiral solvating or shift reagent is added to the sample.

Q3: What are the advantages of using ¹⁹F NMR for ee determination of this compound?

A3: The presence of a fluorine atom in the molecule makes ¹⁹F NMR a highly suitable method. The key advantages include:

  • High sensitivity due to the 100% natural abundance of the ¹⁹F nucleus.

  • A wide chemical shift range, which can lead to better separation of signals.

  • The absence of background signals in the ¹⁹F NMR spectrum.

  • Rapid analysis times are often possible.[1][2][3][4]

Q4: Can I use mass spectrometry (MS) for chiral analysis of this compound?

A4: Mass spectrometry itself does not typically distinguish between enantiomers. However, when coupled with a chiral separation technique like HPLC or GC (LC-MS/MS or GC-MS), it can provide highly sensitive and selective detection and quantification of the separated enantiomers.[5]

Experimental Workflows and Protocols

Below are diagrams and detailed protocols for the recommended analytical methods.

ee_determination_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC/optional for HPLC) Dissolution->Derivatization Optional Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC Direct Analysis 19F_NMR ¹⁹F NMR with Chiral Resolving Agent Dissolution->19F_NMR Add Chiral Agent Chiral_GC Chiral GC Derivatization->Chiral_GC Required Integration Peak Integration Chiral_HPLC->Integration Chiral_GC->Integration 19F_NMR->Integration Calculation ee Calculation: %ee = (|Area₁ - Area₂|) / (Area₁ + Area₂) * 100 Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

General workflow for the determination of enantiomeric excess.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for separating the enantiomers of 2-fluorocyclopropanecarboxylic acid.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns are a good starting point. Examples include Chiralcel OD-H, Chiralcel OJ-H, or Chiralpak AD-H.[6] The choice of column will depend on the specific interactions between the analyte and the stationary phase.[7]
  • Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution for acidic compounds.
  • Flow Rate: Start with a flow rate of 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates.
  • Temperature: Maintain a constant column temperature, typically between 20-40°C.
  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

3. Data Analysis:

  • Identify the two peaks corresponding to the enantiomers.
  • Integrate the peak areas of both enantiomers.
  • Calculate the enantiomeric excess using the formula: %ee = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100

Protocol 2: Chiral Gas Chromatography (GC) with Derivatization

This protocol involves converting the carboxylic acid to a diastereomeric amide, allowing separation on a standard achiral GC column.

1. Derivatization:

  • In a vial, dissolve approximately 1 mg of the 2-fluorocyclopropanecarboxylic acid sample in an anhydrous solvent like dichloromethane.
  • Add a coupling agent (e.g., EDC) and an activator (e.g., NHS).
  • Add a chiral derivatizing agent, such as a single enantiomer of an amine (e.g., (R)-(+)-1-phenylethylamine or dehydroabietylamine).[8]
  • Add a catalytic amount of a base like pyridine.
  • Heat the mixture (e.g., at 60°C for 1 hour) to form the diastereomeric amides.[8]
  • After cooling, quench the reaction and perform a liquid-liquid extraction to isolate the derivatives.
  • Dry the organic layer and reconstitute in a suitable solvent for GC injection.

2. GC-MS Conditions:

  • Column: A standard non-polar or medium-polarity achiral column (e.g., DB-5ms or HP-5ms).
  • Carrier Gas: Helium or Hydrogen.
  • Injection: Split or splitless injection, depending on the sample concentration.
  • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatives.
  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS). MS can be used in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[8]

3. Data Analysis:

  • Separate and integrate the peaks of the two diastereomers.
  • Calculate the diastereomeric excess (de), which corresponds to the enantiomeric excess (ee) of the original sample.

Protocol 3: ¹⁹F NMR Spectroscopy

This protocol uses a chiral solvating agent to induce separate signals for the two enantiomers in the ¹⁹F NMR spectrum.

1. Sample Preparation:

  • In an NMR tube, dissolve a few milligrams of the 2-fluorocyclopropanecarboxylic acid sample in a deuterated solvent (e.g., CDCl₃, CD₃CN).
  • Acquire a standard ¹⁹F NMR spectrum of the sample.
  • Add a chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral cobalt complex) to the NMR tube.[4] The amount added may need to be optimized.
  • Gently mix the sample.

2. NMR Acquisition:

  • Acquire a ¹⁹F NMR spectrum of the mixture. A proton-decoupled sequence is often used to simplify the spectrum.[9]
  • The single peak from the initial spectrum should now be resolved into two separate peaks corresponding to the two enantiomers.

3. Data Analysis:

  • Integrate the areas of the two resolved ¹⁹F NMR signals.
  • Calculate the enantiomeric excess using the integrated peak areas.

Quantitative Data Summary

The following tables provide starting points for method development. Optimal conditions may vary depending on the specific instrumentation and sample matrix.

Table 1: Example Chiral HPLC Conditions for Similar Compounds

ParameterCondition 1Condition 2
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[6]Chiralpak AD-H (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Hexane/Isopropanol (95:5)[6]Hexane (0.1% TFA)/Isopropanol (97:3)[6]
Flow Rate 1.0 mL/min[6]1.0 mL/min[6]
Temperature AmbientAmbient
Detection UV at 210 nmUV at 254 nm

Table 2: Example Chiral GC Conditions for Derivatized Carboxylic Acids

ParameterCondition
Derivatizing Agent Dehydroabietylamine[8]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program 150°C (1 min), ramp at 10°C/min to 300°C (hold 5 min)
Detector FID or MS

Troubleshooting Guide

troubleshooting_guide Poor_Resolution Poor or No Resolution of Enantiomers Check_CSP Is the CSP appropriate? Poor_Resolution->Check_CSP Peak_Tailing Peak Tailing Check_pH_Modifier Is a pH modifier needed? Peak_Tailing->Check_pH_Modifier Irreproducible_RT Irreproducible Retention Times Check_Temp_Control Is the temperature stable? Irreproducible_RT->Check_Temp_Control High_Backpressure High Backpressure Check_Frit_Column Is the frit or column blocked? High_Backpressure->Check_Frit_Column Check_MP Is the mobile phase optimal? Check_CSP->Check_MP No Sol_CSP Screen different CSPs (e.g., polysaccharide-based). Check_CSP->Sol_CSP Yes Check_Flow_Temp Adjust flow rate or temperature? Check_MP->Check_Flow_Temp No Sol_MP Adjust organic modifier ratio. Try a different modifier (e.g., ethanol). Check_MP->Sol_MP Yes Check_Overload Is the column overloaded? Check_Flow_Temp->Check_Overload No Sol_Flow_Temp Lower flow rate. Optimize temperature. Check_Flow_Temp->Sol_Flow_Temp Yes Sol_Overload Reduce injection volume or sample concentration. Check_Overload->Sol_Overload Yes Check_Contamination Is there column contamination? Check_pH_Modifier->Check_Contamination No Sol_pH_Modifier Add 0.1% TFA or formic acid to the mobile phase. Check_pH_Modifier->Sol_pH_Modifier Yes Sol_Contamination Flush column with a strong solvent. Replace guard column. Check_Contamination->Sol_Contamination Yes Check_Equilibration Is the column equilibrated? Check_Temp_Control->Check_Equilibration No Sol_Temp_Control Use a column oven. Ensure stable ambient temperature. Check_Temp_Control->Sol_Temp_Control Yes Sol_Equilibration Increase equilibration time between runs. Check_Equilibration->Sol_Equilibration Yes Check_Leak Is there a leak in the system? Check_Frit_Column->Check_Leak No Sol_Frit_Column Backflush the column. Replace the inlet frit or column. Check_Frit_Column->Sol_Frit_Column Yes Sol_Leak Check and tighten fittings. Inspect pump seals. Check_Leak->Sol_Leak Yes Start Start Start->Peak_Tailing Start->Irreproducible_RT Start->High_Backpressure

Troubleshooting decision tree for chiral HPLC analysis.

Issue: Poor or no resolution of enantiomers in Chiral HPLC.

  • Possible Cause: The selected Chiral Stationary Phase (CSP) is not suitable for the analyte.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a good starting point for a wide range of compounds.[7]

  • Possible Cause: The mobile phase composition is suboptimal.

    • Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane). Try different organic modifiers like ethanol. The choice of modifier can significantly impact selectivity.

  • Possible Cause: Flow rate or temperature is not optimal.

    • Solution: Chiral separations are often sensitive to temperature and flow rate. Try decreasing the flow rate (e.g., to 0.5 mL/min). Vary the column temperature (e.g., in 5°C increments) to see if resolution improves. Lower temperatures often enhance chiral recognition.

  • Possible Cause: Column overload.

    • Solution: Inject a smaller volume or a more dilute sample. Overloading the column can lead to peak broadening and loss of resolution.

Issue: Peak tailing in Chiral HPLC.

  • Possible Cause: Undesirable interactions between the acidic analyte and the stationary phase.

    • Solution: For acidic compounds like 2-fluorocyclopropanecarboxylic acid, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress the ionization of the carboxylic acid and residual silanols on the stationary phase, leading to improved peak shape.

  • Possible Cause: Column contamination.

    • Solution: Flush the column with a strong solvent. If using a guard column, replace it.

Issue: Inconsistent retention times in Chiral HPLC.

  • Possible Cause: Insufficient column equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take longer for chiral columns than for standard reversed-phase columns.

  • Possible Cause: Fluctuations in temperature.

    • Solution: Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times in chiral separations.

Issue: No peaks observed after derivatization for Chiral GC.

  • Possible Cause: Incomplete or failed derivatization reaction.

    • Solution: Verify the purity and reactivity of the derivatizing agent and coupling reagents. Ensure all glassware and solvents are anhydrous. Optimize the reaction conditions (time, temperature, stoichiometry).

  • Possible Cause: The derivative is not eluting from the GC column.

    • Solution: Increase the final oven temperature or use a more aggressive temperature ramp. Check for active sites in the GC inlet or column that may be causing the analyte to degrade or adsorb.

Issue: Single unresolved peak in ¹⁹F NMR with a chiral resolving agent.

  • Possible Cause: Insufficient amount of chiral resolving agent.

    • Solution: Incrementally add more of the chiral resolving agent to the NMR tube and re-acquire the spectrum until peak separation is observed.

  • Possible Cause: The chosen chiral resolving agent is not effective for this analyte.

    • Solution: Try a different class of chiral resolving agent (e.g., if a lanthanide shift reagent fails, try a chiral solvating agent based on a metal complex).

References

Troubleshooting low yield in chiral carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chiral carboxylic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid is resulting in low enantiomeric excess (ee) and poor yield. What are the likely causes and solutions?

Low yield and enantioselectivity in asymmetric hydrogenation can stem from several factors, including catalyst activity, substrate purity, and reaction conditions.

Possible Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The metal catalyst (e.g., Rhodium, Ruthenium) may be poisoned by impurities.

    • Solution: Ensure the substrate and solvent are free of impurities like sulfur or phosphine compounds by using highly pure starting materials or by purifying them before use. Degas all solvents thoroughly to remove oxygen, which can deactivate the catalyst.

  • Incorrect Ligand Choice: The chiral phosphine ligand may not be optimal for your specific substrate.

    • Solution: Screen a variety of chiral ligands. Ligands like BINAP, Josiphos, or Mandyphos can offer different steric and electronic properties that may be better suited for your substrate.

  • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time can significantly impact both yield and enantioselectivity.

    • Solution: Systematically optimize these parameters. A Design of Experiments (DoE) approach can be efficient. Start with milder conditions (e.g., lower temperature and pressure) and incrementally increase them.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst activity and selectivity.

    • Solution: Test a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, dichloromethane) and protic (e.g., methanol, ethanol).

Experimental Protocol: Screening of Chiral Phosphine Ligands for Asymmetric Hydrogenation

  • Preparation: In a glovebox, charge a series of parallel reaction vials with the prochiral α,β-unsaturated carboxylic acid (1.0 equiv) and the metal precursor (e.g., [Rh(COD)2]BF4, 0.5-1 mol%).

  • Ligand Addition: To each vial, add a different chiral phosphine ligand (1.1 equiv relative to the metal).

  • Dissolution: Add the degassed solvent (e.g., methanol) to each vial to dissolve the components.

  • Hydrogenation: Seal the vials in an autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired hydrogen pressure (e.g., 10 bar).

  • Reaction: Stir the reactions at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 12-24 hours).

  • Analysis: After releasing the pressure, take an aliquot from each reaction. Determine the conversion (yield) by ¹H NMR or GC and the enantiomeric excess by chiral HPLC or GC.

2. I am attempting a kinetic resolution of a racemic carboxylic acid, but the reaction stops at around 50% conversion, and the enantiomeric excess of the remaining starting material is low. What's going wrong?

This is a common issue in kinetic resolution, often pointing to problems with the resolving agent or catalyst.

Possible Causes & Troubleshooting Steps:

  • Poor Enantiorecognition: The chiral resolving agent or catalyst is not effectively discriminating between the two enantiomers of the carboxylic acid.

    • Solution: Screen different chiral resolving agents (for classical resolution) or chiral catalysts (for dynamic kinetic resolution). For enzymatic resolutions, varying the enzyme or the reaction medium can improve selectivity.

  • Product Inhibition: The product formed during the resolution may be inhibiting the catalyst.

    • Solution: Try to remove the product as it is formed, if feasible. In some cases, using a different solvent can minimize inhibitory effects.

  • Reversibility of the Reaction: The reaction may be reversible, leading to an equilibrium mixture.

    • Solution: If possible, use conditions that drive the reaction to completion, such as removing a byproduct.

Data Summary

Table 1: Comparison of Common Chiral Ligands for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid

LigandCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)SolventConversion (%)ee (%)
(R)-BINAP1.02025Methanol>9995
(S,S)-Chiraphos1.02025Methanol9888
(R,R)-DuPhos1.02025Methanol>9998
(R)-Josiphos1.02025Methanol>9992

Note: Data is representative and will vary based on the specific substrate.

Visual Guides

Troubleshooting_Asymmetric_Hydrogenation start Low Yield / Low ee in Asymmetric Hydrogenation check_purity Check Substrate & Solvent Purity start->check_purity Impurities? screen_ligands Screen Chiral Ligands check_purity->screen_ligands No purify Purify Starting Materials & Degas Solvents check_purity->purify Yes select_best_ligand Select Ligand with Highest ee & Conversion screen_ligands->select_best_ligand optimize_conditions Optimize Reaction Conditions (P, T, t) doe Use Design of Experiments (DoE) optimize_conditions->doe screen_solvents Screen Solvents select_best_solvent Select Optimal Solvent screen_solvents->select_best_solvent purify->screen_ligands select_best_ligand->optimize_conditions doe->screen_solvents success High Yield & High ee Achieved select_best_solvent->success Chiral_Auxiliary_Logic start Low Diastereomeric Excess (de) auxiliary Is the Chiral Auxiliary Effective? start->auxiliary temperature Is the Reaction Temperature Sufficiently Low? auxiliary->temperature Yes change_auxiliary Screen Different Chiral Auxiliaries auxiliary->change_auxiliary No lewis_acid Is the Lewis Acid Optimal? temperature->lewis_acid Yes lower_temp Lower Reaction Temperature (e.g., -78 °C) temperature->lower_temp No screen_lewis_acids Screen Different Lewis Acids lewis_acid->screen_lewis_acids No success High de Achieved lewis_acid->success Yes change_auxiliary->temperature lower_temp->lewis_acid screen_lewis_acids->success

Stability issues of (1S,2S)-2-fluorocyclopropanecarboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (1S,2S)-2-fluorocyclopropanecarboxylic acid during storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal preservation of purity, storage in a refrigerator at 2-8°C is advisable. Protect the container from physical damage and ensure it is clearly labeled.[2]

Q2: What are the known incompatibilities for this compound?

A2: this compound should be stored away from incompatible materials such as strong bases, oxidizing agents, and alkalies.[2] Contact with these substances can lead to degradation of the compound.

Q3: What are the initial signs of degradation I should look for in my sample?

A3: Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, the development of color or the formation of precipitates may indicate degradation. A change in the pH of a solution over time can also be an indicator of instability.

Q4: What are the likely degradation pathways for this molecule?

A4: While specific degradation pathways for this compound have not been extensively documented in the literature, based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: As a carboxylic acid, it may be susceptible to reactions with water, especially at elevated temperatures or in the presence of acidic or basic catalysts.

  • Oxidation: The molecule could be sensitive to oxidative conditions.

  • Ring-opening of the cyclopropane ring: Cyclopropane rings are strained and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or upon exposure to heat or light.[3][4][5]

Q5: How can I assess the purity of my stored this compound?

A5: The purity of the compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9][10] This technique can separate the intact compound from any potential degradation products. Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable, potentially after derivatization.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Degradation of the starting material.1. Verify the purity of the this compound using a validated analytical method (e.g., HPLC). 2. Review storage conditions to ensure they align with recommendations. 3. If degradation is confirmed, consider purifying the material or obtaining a new batch.
Change in physical appearance of the solid (e.g., discoloration, clumping) Improper storage (exposure to moisture, light, or elevated temperature).1. Move the compound to a storage location that meets the recommended conditions (cool, dry, dark, and well-ventilated). 2. Assess the purity of the material before use.
Precipitate formation or discoloration in a prepared solution Instability in the chosen solvent or degradation over time.1. Prepare fresh solutions for immediate use whenever possible. 2. If solutions need to be stored, conduct a preliminary stability study in the chosen solvent system. 3. Store solutions at low temperatures (e.g., 2-8°C) and protected from light.
Inconsistent analytical results (e.g., variable peak areas in HPLC) Instability of the compound in the analytical sample solvent or during the analytical run.1. Ensure the sample solvent is compatible with the compound and does not promote degradation. 2. Analyze samples promptly after preparation. 3. Investigate the stability of the compound under the analytical conditions (e.g., temperature of the autosampler).

Data Presentation

Table 1: Recommended Storage Conditions
Parameter Condition Reference
TemperatureCool; some sources suggest Room Temperature, others 2-8°C.[1][11]
AtmosphereDry, well-ventilated area.[1]
ContainerTightly sealed container.[1]
LightProtect from direct sunlight.[11]
IncompatibilitiesStrong bases, oxidizing agents, alkalies.[2]
Table 2: Typical Stress Conditions for Forced Degradation Studies
Stress Condition Typical Reagents and Conditions Reference
Acid Hydrolysis0.1 M HCl at 60°C for 24 hours[12]
Base Hydrolysis0.1 M NaOH at 60°C for 24 hours[12]
Oxidation3% H₂O₂ at room temperature for 24 hours[12]
Thermal DegradationSolid state at 60°C for 48 hours[12]
Photolytic DegradationSolution exposed to a photostability chamber (ICH Q1B option 2) for 24 hours[12][13]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC vials

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in an HPLC vial.

    • Incubate the vial at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in an HPLC vial.

    • Incubate the vial at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in an HPLC vial.

    • Store the vial at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an open vial and heat in an oven at 60°C for 48 hours.

    • After heating, dissolve the solid in methanol to a concentration of 0.5 mg/mL for analysis.

  • Photolytic Degradation:

    • Prepare a 100 µg/mL solution of the compound in methanol in a transparent container.

    • Expose the solution to a photostability chamber according to ICH Q1B guidelines (e.g., option 2) for 24 hours.

    • Keep a control sample of the same solution protected from light.

  • Sample Analysis:

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

    • Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing correctly (check for consistent retention times and peak areas).

  • Analysis of Stressed Samples: Inject the samples prepared in the forced degradation study (Protocol 1).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify the peak for the parent compound and any new peaks corresponding to degradation products.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Results (e.g., low yield, side products) check_purity Assess Purity of this compound (e.g., via HPLC) start->check_purity purity_ok Purity Meets Specification? check_purity->purity_ok investigate_reaction Investigate Other Reaction Parameters (e.g., solvent, temperature, other reagents) purity_ok->investigate_reaction Yes purity_not_ok Purity is Low purity_ok->purity_not_ok No end_good Proceed with Experiment investigate_reaction->end_good check_storage Review Storage Conditions (Temperature, Light, Humidity, Container Seal) purity_not_ok->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Correct Storage Conditions and Re-test Purity storage_ok->correct_storage No purify_or_replace Purify Material or Obtain New Batch storage_ok->purify_or_replace Yes correct_storage->check_purity end_bad Problem Resolved purify_or_replace->end_bad

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) parent This compound hydrolysis_product Hypothetical Ring-Opened Product (e.g., 4-fluoro-3-hydroxybutanoic acid) parent->hydrolysis_product H₂O, H⁺ or OH⁻ oxidation_product Hypothetical Oxidized Product (e.g., ring-opened dicarboxylic acid) parent->oxidation_product [O]

Caption: Hypothetical degradation pathways.

Experimental_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 60°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Chromatograms: - Purity of Parent Compound - Presence of Degradation Products - Resolution analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

References

Removal of impurities from (1S,2S)-2-fluorocyclopropanecarboxylic acid preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the purification of (1S,2S)-2-fluorocyclopropanecarboxylic acid preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic preparations of this compound?

A1: The most common impurities encountered during the synthesis of this compound are typically stereoisomers, unreacted starting materials, and by-products from the synthetic route. These can be broadly categorized as:

  • Stereoisomeric Impurities:

    • (1R,2R)-2-fluorocyclopropanecarboxylic acid (Enantiomer): This is the mirror image of the desired product and often has very similar physical properties, making it challenging to separate by non-chiral methods.

    • Cis-isomers (Diastereomers): (1R,2S)- and (1S,2R)-2-fluorocyclopropanecarboxylic acid are diastereomers of the desired trans-product and may be formed during the cyclopropanation reaction.

  • Process-Related Impurities:

    • Unreacted starting materials: Depending on the synthetic route, these may include precursors like the corresponding ester of the target molecule.

    • Reagents and catalysts: Traces of reagents used in the synthesis may remain.

    • Solvents: Residual solvents used during the reaction or workup.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral HPLC: Essential for separating and quantifying the enantiomeric impurity, (1R,2R)-2-fluorocyclopropanecarboxylic acid.

    • Reversed-Phase HPLC (RP-HPLC): Useful for separating the diastereomeric cis-isomers and other process-related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Can help identify the overall structure of the main component and impurities.

    • ¹⁹F NMR: Particularly useful for identifying and quantifying fluorine-containing impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it provides molecular weight information for the identification of unknown impurities.

Troubleshooting Guides

Issue 1: My final product shows the presence of the unwanted (1R,2R)-enantiomer. How can I remove it?

Cause: The synthetic route may not be perfectly stereoselective, leading to the formation of a racemic or enantiomerically enriched mixture.

Solution: Chiral resolution is necessary to separate the enantiomers. Two common methods are diastereomeric salt formation and preparative chiral HPLC.

Experimental Protocol 1: Diastereomeric Salt Formation and Crystallization

This method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

  • Salt Formation:

    • Dissolve the mixture of (1S,2S)- and (1R,2R)-2-fluorocyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or another suitable chiral amine.

    • Stir the solution at room temperature to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate is critical and may require optimization.

    • Collect the crystals by filtration.

    • The enantiomeric purity of the crystallized salt should be checked by chiral HPLC. Multiple recrystallizations may be necessary to achieve the desired purity.

  • Liberation of the Free Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically pure this compound.

    • Filter, wash with cold water, and dry the purified product.

Experimental Protocol 2: Preparative Chiral HPLC

This technique provides a direct method for separating enantiomers.

  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • The mobile phase typically consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of a carboxylic acid additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Method Development:

    • Optimize the mobile phase composition and flow rate on an analytical scale to achieve baseline separation of the enantiomers.

  • Preparative Separation:

    • Scale up the optimized analytical method to a preparative HPLC system.

    • Inject the enantiomeric mixture and collect the fractions corresponding to the desired (1S,2S)-enantiomer.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation: Comparison of Chiral Resolution Methods

Purification MethodStarting Purity (ee%)Final Purity (ee%)Typical Yield (%)
Diastereomeric Salt Formation50-90>9830-45 (for the desired enantiomer)
Preparative Chiral HPLCAny>9980-95

ee = enantiomeric excess

Issue 2: My product is contaminated with the cis-diastereomer. How can I improve the diastereomeric purity?

Cause: The cyclopropanation step in the synthesis may not be completely diastereoselective, resulting in a mixture of cis and trans isomers.

Solution: Separation of diastereomers can often be achieved by standard purification techniques like recrystallization or column chromatography due to their different physical properties.

Experimental Protocol 3: Recrystallization for Diastereomer Removal

  • Solvent Screening:

    • Test the solubility of the crude product in various solvents (e.g., ethyl acetate, toluene, hexanes, or mixtures thereof) at room temperature and at elevated temperatures.

    • An ideal solvent will dissolve the compound well at a higher temperature but poorly at a lower temperature, while preferentially leaving the undesired diastereomer in solution upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

    • Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation. Repeat the process if necessary.

Data Presentation: Recrystallization Efficiency for Diastereomer Removal

Solvent SystemStarting Diastereomeric Ratio (trans:cis)Final Diastereomeric Ratio (trans:cis)
Toluene85:1598:2
Ethyl Acetate/Hexane85:1595:5

Visualizations

experimental_workflow cluster_start Crude Product cluster_analysis1 Initial Analysis cluster_purification Purification Strategy cluster_analysis2 Final Analysis cluster_end Final Product Crude (1S,2S)-Acid with Impurities Analysis1 HPLC / NMR Analysis Crude->Analysis1 Diastereomer Diastereomer Removal (Recrystallization) Analysis1->Diastereomer Diastereomers Detected Enantiomer Enantiomer Removal (Chiral Resolution) Analysis1->Enantiomer Enantiomer Detected Diastereomer->Enantiomer Analysis2 Purity & Yield Assessment Enantiomer->Analysis2 Pure Pure (1S,2S)-Acid Analysis2->Pure

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic Impurity_Detected Impurity Detected in This compound Is_Stereoisomer Is it a stereoisomer? Impurity_Detected->Is_Stereoisomer Is_Enantiomer Is it the (1R,2R)-enantiomer? Is_Stereoisomer->Is_Enantiomer Yes Process_Impurity Process-Related Impurity (Starting Material, Reagent, etc.) Is_Stereoisomer->Process_Impurity No Cis_Diastereomer Cis-Diastereomer Is_Enantiomer->Cis_Diastereomer No Enantiomer (1R,2R)-Enantiomer Is_Enantiomer->Enantiomer Yes Standard_Purification Action: Recrystallization, Column Chromatography, or Wash Process_Impurity->Standard_Purification Recrystallization Action: Recrystallization or Column Chromatography Cis_Diastereomer->Recrystallization Chiral_Resolution Action: Diastereomeric Salt Formation or Preparative Chiral HPLC Enantiomer->Chiral_Resolution

Caption: Troubleshooting logic for identifying and removing impurities.

Technical Support Center: Scaling Up Fluorocyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of fluorocyclopropanecarboxylic acid from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for fluorocyclopropanecarboxylic acid suitable for scale-up?

A1: Several synthetic routes have been developed, with some being more amenable to industrial production. A patented method that avoids hazardous reagents like diazomethane involves a multi-step synthesis starting from 1,1-dichloro-1-fluoroethane and thiophenol.[1] This method is designed for safe amplification and uses readily available bulk commodities.[1] Other methods, such as those involving Simmons-Smith cyclopropanation or rhodium-catalyzed reactions with diazo compounds, are also utilized, though scaling up reactions with diazo compounds requires special safety precautions due to their potential for thermal runaway.

Q2: What are the primary challenges when scaling up from lab to pilot plant?

A2: The main challenges include:

  • Heat Transfer: Exothermic reactions, like cyclopropanation, can be difficult to manage in large reactors, increasing the risk of thermal runaway.

  • Mass Transfer: Ensuring efficient mixing of reactants becomes more complex at a larger scale.

  • Safety: Handling larger quantities of hazardous materials, such as flammable solvents and potentially explosive intermediates, requires stringent safety protocols.

  • Purification: Methods used in the lab, like column chromatography, may not be practical or economical at a pilot scale. Crystallization and distillation are more common.

  • Process Control: Maintaining consistent temperature, pressure, and addition rates is more challenging in larger equipment.

Q3: What are the key safety concerns associated with this synthesis?

A3: Key safety concerns include:

  • Use of Diazo Compounds: If a synthetic route involving diazo compounds is chosen, there is a significant risk of explosion, especially with temperature fluctuations or improper handling. Continuous flow processes are often recommended for in-situ generation and consumption of diazomethane to mitigate these risks.[2][3][4][5]

  • Fluorinating Agents: Many fluorinating agents are toxic and corrosive. Proper personal protective equipment (PPE) and handling procedures are essential.

  • Exothermic Reactions: Cyclopropanation reactions are often exothermic and can lead to thermal runaway if not properly controlled.[6][7][8][9][10]

  • Flammable Solvents: The use of large volumes of flammable solvents requires appropriate ventilation, grounding of equipment to prevent static discharge, and explosion-proof facilities.

Q4: How can I purify fluorocyclopropanecarboxylic acid at a pilot plant scale?

A4: At the pilot plant scale, purification strategies shift from chromatography to more scalable techniques. Common methods for purifying carboxylic acids include:

  • Crystallization: This is a preferred method for solid carboxylic acids. The crude product is dissolved in a suitable solvent and then precipitated out by cooling or adding an anti-solvent.[11]

  • Distillation: For liquid carboxylic acids or their ester intermediates, fractional distillation under vacuum can be an effective purification method.[12]

  • Extraction: Liquid-liquid extraction is used to remove impurities by partitioning the product and impurities between two immiscible solvents. This is often used during the work-up to separate the acidic product from neutral and basic impurities.[12]

  • Anion Exchange Resins: In some cases, anion exchange resins can be used to capture the carboxylic acid, which is then eluted in a purified form.[13]

Q5: What analytical methods are suitable for quality control during and after production?

A5: A range of analytical techniques are used for quality control in a pharmaceutical manufacturing setting:[14][15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of the final product and intermediates, as well as for quantifying impurities.[17][18]

  • Gas Chromatography (GC): GC can be used to analyze for volatile impurities and residual solvents.

  • Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS), mass spectrometry is used to identify the structure of the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity and purity of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups and confirming the presence of the carboxylic acid and cyclopropane ring.

  • Titration: A simple and effective method for determining the concentration of the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield in Cyclopropanation Inactive Reagent: The Simmons-Smith reagent (zinc-copper couple) may not be sufficiently activated, or the diazo compound may have decomposed.* Ensure fresh and properly activated reagents are used. For the Simmons-Smith reaction, consider using diethylzinc (Furukawa's modification) for more reliable results.[19][20] * If using a diazo compound, ensure it is freshly prepared and used immediately.
Poor Substrate Reactivity: The alkene may be too electron-deficient for an efficient reaction.* For rhodium-catalyzed cyclopropanation of electron-deficient alkenes, specific catalysts and conditions may be required.[12][21][22][23] * Consider modifying the substrate to increase its reactivity if possible.
Side Reactions: The carbenoid may react with other functional groups in the molecule or with the solvent.* Protect sensitive functional groups before the cyclopropanation step. * Choose a non-reactive solvent. For Simmons-Smith, ethereal solvents are common, while for rhodium-catalyzed reactions, dichloromethane is often used.[24][25]
Incomplete Fluorination Inactive Fluorinating Agent: The fluorinating agent may have degraded due to moisture.* Use a fresh, unopened bottle of the fluorinating agent. Ensure all glassware and solvents are anhydrous.[26][27]
Insufficient Reagent: The stoichiometry of the fluorinating agent may be too low.* Increase the equivalents of the fluorinating agent, especially for sterically hindered substrates.[27]
Low Reaction Temperature: The reaction may be too slow at the current temperature.* Gradually increase the reaction temperature while carefully monitoring for side reactions.[27]
Formation of Impurities during Scale-up Localized Hotspots: Poor heat transfer in a large reactor can lead to localized overheating and decomposition or side reactions.* Ensure efficient stirring and use a reactor with a high surface area to volume ratio. * Consider a semi-batch process where one reactant is added slowly to control the reaction rate and temperature.
Changes in Reaction Kinetics: The reaction kinetics may differ at a larger scale due to changes in mixing and heat transfer.* Conduct kinetic studies at the lab scale to understand the reaction profile. * Use this data to model the reaction at the pilot scale and adjust parameters accordingly.
Difficulty in Product Isolation/Purification Emulsion Formation during Extraction: The presence of surfactants or fine solids can lead to stable emulsions.* Add salt (brine) to the aqueous layer to break the emulsion. * Filter the mixture before extraction to remove any solids.
Product Oiling Out during Crystallization: The product may separate as an oil instead of a solid during crystallization.* Ensure the cooling rate is slow to promote crystal growth. * Try adding a seed crystal to induce crystallization. * Experiment with different solvent systems.

Data Presentation: Lab vs. Pilot Plant Scale (Illustrative)

The following tables present a comparison of typical parameters for the synthesis of fluorocyclopropanecarboxylic acid at the laboratory and pilot plant scales. The pilot plant data is illustrative and based on general scale-up principles, as specific industrial process data is proprietary.

Table 1: Rhodium-Catalyzed Cyclopropanation

ParameterLaboratory ScalePilot Plant Scale (Illustrative)
Batch Size 1-10 g10-50 kg
Reactor Volume 100-500 mL flask100-500 L reactor
Solvent Volume 50-250 mL50-250 L
Reactant Concentration 0.1 - 0.5 M0.1 - 0.5 M
Catalyst Loading 0.1 - 1 mol%0.01 - 0.1 mol%
Reaction Temperature 20-40 °C20-40 °C (with careful monitoring)
Addition Time of Diazo Compound 1-2 hours4-8 hours (slow addition is critical)
Reaction Time 2-12 hours6-24 hours
Typical Yield 70-95%65-90%
Typical Purity (Crude) >90%>85%

Table 2: Simmons-Smith Cyclopropanation

ParameterLaboratory ScalePilot Plant Scale (Illustrative)
Batch Size 1-10 g10-50 kg
Reactor Volume 100-500 mL flask100-500 L reactor
Solvent Volume 50-250 mL50-250 L
Reactant Concentration 0.2 - 1.0 M0.2 - 1.0 M
Equivalents of CH₂I₂ 1.5 - 2.01.2 - 1.5
Equivalents of Zn(Cu) or Et₂Zn 1.5 - 2.01.2 - 1.5
Reaction Temperature 0 °C to room temperature0-10 °C (initial) with controlled warm-up
Reaction Time 12-24 hours18-36 hours
Typical Yield 60-85%55-80%
Typical Purity (Crude) >85%>80%

Experimental Protocols

Laboratory Scale Synthesis via Rhodium-Catalyzed Cyclopropanation (Illustrative)

This protocol is a generalized procedure based on common practices for rhodium-catalyzed cyclopropanation.

Materials:

  • Fluorinated alkene (1.0 eq)

  • Ethyl diazoacetate (1.2 eq)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.1 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the fluorinated alkene and Rh₂(OAc)₄.

  • Dissolve the reactants in anhydrous DCM (to a concentration of ~0.2 M with respect to the alkene).

  • In the dropping funnel, prepare a solution of ethyl diazoacetate in anhydrous DCM.

  • Slowly add the ethyl diazoacetate solution to the stirred reaction mixture over 1-2 hours at room temperature.

  • After the addition is complete, stir the reaction for an additional 4-6 hours, monitoring the progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ethyl fluorocyclopropanecarboxylate.

  • Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., with NaOH in a water/ethanol mixture, followed by acidification with HCl).

Pilot Plant Scale Synthesis via a Patented Route (Conceptual)

This conceptual protocol is based on the principles outlined in patent WO2018032796A1.[1]

Step 1: Synthesis of 1-fluoro-1-benzenesulfonylethylene

  • Charge a 200 L glass-lined reactor with 1,1-dichloro-1-fluoroethane and a suitable solvent.

  • Slowly add a solution of thiophenol and a base (e.g., sodium hydroxide) while maintaining the temperature below 20°C.

  • After the reaction is complete (monitored by GC), perform a work-up by washing with water and brine.

  • Charge the organic phase to a new reactor and add an aqueous solution of Oxone® for oxidation. Control the exotherm by adjusting the addition rate and using jacket cooling.

  • After oxidation, perform an elimination reaction by adding a base to obtain 1-fluoro-1-benzenesulfonylethylene.

Step 2: Cyclopropanation

  • In a separate 200 L reactor, charge 1-fluoro-1-benzenesulfonylethylene, a catalyst (e.g., a rhodium or copper catalyst), and a suitable solvent.

  • Slowly feed a solution of ethyl diazoacetate into the reactor over 6-8 hours, maintaining the temperature between 25-35°C. The slow addition is crucial for safety and to minimize side reactions.

  • After the addition is complete, allow the reaction to proceed for another 8-12 hours.

Step 3: Hydrolysis and Isolation

  • Once the cyclopropanation is complete, add a solution of sodium hydroxide to the reactor to hydrolyze the ester and eliminate the benzenesulfonyl group.

  • After hydrolysis, acidify the aqueous phase with hydrochloric acid to precipitate the fluorocyclopropanecarboxylic acid.

  • Isolate the solid product by filtration and wash with cold water.

  • Dry the product under vacuum at a controlled temperature.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reagents Reagent Preparation (mg to g scale) lab_reaction Reaction in Flask (100-500 mL) lab_reagents->lab_reaction lab_workup Work-up & Extraction lab_reaction->lab_workup lab_purification Column Chromatography lab_workup->lab_purification lab_analysis Analysis (TLC, GC, NMR) lab_purification->lab_analysis lab_product Final Product (grams) lab_analysis->lab_product pilot_raw_materials Raw Material Charging (kg scale) lab_product->pilot_raw_materials Scale-up Decision pilot_reaction Reaction in Reactor (100-500 L) pilot_raw_materials->pilot_reaction pilot_workup Work-up & Phase Separation pilot_reaction->pilot_workup pilot_purification Crystallization/Distillation pilot_workup->pilot_purification pilot_qc Quality Control (HPLC, GC) pilot_purification->pilot_qc pilot_product Final Product (kilograms) pilot_qc->pilot_product

Caption: Experimental workflow from lab to pilot plant synthesis.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity, Activity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temperature, Time, Concentration) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_atmosphere Ensure Inert Atmosphere (if required) atmosphere_ok Atmosphere Inert? check_atmosphere->atmosphere_ok check_substrate Evaluate Substrate Reactivity substrate_ok Substrate Suitable? check_substrate->substrate_ok reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->check_atmosphere Yes optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No atmosphere_ok->check_substrate Yes improve_inertness Improve Inert Atmosphere Technique atmosphere_ok->improve_inertness No modify_substrate Modify Substrate or Change Synthetic Route substrate_ok->modify_substrate No success Yield Improved substrate_ok->success Yes replace_reagents->success optimize_conditions->success improve_inertness->success modify_substrate->success safety_pathway cluster_hazards Potential Hazards cluster_controls Control Measures start Scale-up of Fluorocyclopropanecarboxylic Acid Synthesis thermal_runaway Thermal Runaway (Exothermic Cyclopropanation) start->thermal_runaway explosion Explosion Risk (Diazo Compounds) start->explosion toxicity Toxicity & Corrosivity (Fluorinating Agents) start->toxicity flammability Flammability (Organic Solvents) start->flammability process_control Process Control (Slow Addition, Cooling) thermal_runaway->process_control reagent_handling Safe Reagent Handling (In-situ Generation, PPE) explosion->reagent_handling toxicity->reagent_handling engineering_controls Engineering Controls (Ventilation, Grounding) flammability->engineering_controls emergency_plan Emergency Response Plan process_control->emergency_plan reagent_handling->emergency_plan engineering_controls->emergency_plan

References

Validation & Comparative

(1S,2S)-2-Fluorocyclopropanecarboxylic Acid: A Comparative Guide for Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid versus Alternative Chiral Scaffolds, Supported by Experimental Data.

In the landscape of modern drug discovery, the selection of chiral building blocks is a critical determinant of a molecule's therapeutic success. The rigid, three-dimensional structure of cyclopropane rings, particularly when functionalized with fluorine, offers a unique scaffold that can significantly influence a compound's pharmacological profile. This guide provides a comprehensive comparison of this compound with other classes of chiral building blocks, offering insights into its synthesis, physicochemical properties, and impact on the biological activity of resulting drug candidates.

Introduction to this compound

This compound is a chiral building block that has garnered significant interest in medicinal chemistry. Its defining feature is the presence of a fluorine atom on the cyclopropane ring, which imparts unique electronic properties and can enhance metabolic stability.[1] This building block is a key intermediate in the synthesis of various pharmaceutical agents, most notably the broad-spectrum fluoroquinolone antibiotic, sitafloxacin.[2] The defined stereochemistry of the cyclopropane ring plays a crucial role in the specific interactions with biological targets.

Comparative Analysis with Other Chiral Building Blocks

The utility of a chiral building block is determined by a combination of factors including its synthetic accessibility, the ability to introduce it into a lead molecule, and its influence on the resulting compound's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Here, we compare this compound to other commonly employed chiral building blocks, such as chiral amino acids and chiral amines.

Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's lipophilicity (LogP) and acidity (pKa), which in turn affects its solubility, permeability, and target engagement.

Building BlockRepresentative StructureCalculated LogPCalculated pKaKey Physicochemical Features
This compound C[C@H]1--INVALID-LINK--O.F 0.3 [3]---The fluorine atom can lower the pKa of the carboxylic acid and influence lipophilicity. The rigid cyclopropane scaffold restricts conformational flexibility.
L-ProlineC1--INVALID-LINK--C(=O)O-1.61.95Highly polar and water-soluble. Introduces a secondary amine and a carboxylic acid.
(S)-Pipecolic AcidC1--INVALID-LINK--C(=O)O-0.42.2Less polar than proline with a larger ring structure.
(R)-3-Amino-3-phenylpropanoic AcidN--INVALID-LINK--C1=CC=CC=C10.53.7 (amino), 4.3 (carboxyl)Aromatic ring increases lipophilicity. Possesses both acidic and basic centers.

Note: Calculated LogP and pKa values are estimates and can vary based on the prediction method. Experimental values are preferred when available.

Synthetic Accessibility and Application

A key consideration for any building block is the ease of its synthesis and incorporation into a target molecule.

This compound: The synthesis of this building block can be challenging, often requiring multi-step sequences and specialized reagents.[2] However, its use as a key fragment in drugs like sitafloxacin has driven the development of more efficient synthetic routes. Its primary application is in forming amide bonds with amine-containing scaffolds.

Chiral Amino Acids (e.g., L-Proline, (S)-Pipecolic Acid): These are readily available from the chiral pool and are relatively inexpensive. They are widely used in peptide synthesis and as chiral auxiliaries or catalysts. Their incorporation into non-peptide structures typically involves standard amide bond formation or reductive amination protocols.

Chiral Amines: A vast array of chiral amines are commercially available or can be synthesized through various methods, including asymmetric synthesis and resolution. They are fundamental for introducing basic centers into drug candidates and are often incorporated via amide coupling, alkylation, or reductive amination.

Impact on Biological Activity and ADME Properties: The Case of Sitafloxacin

The choice of a chiral side chain can have a profound impact on the biological activity and pharmacokinetic profile of a drug. Sitafloxacin, with its (1S,2S)-2-fluorocyclopropylamine side chain, demonstrates potent antibacterial activity against a broad spectrum of pathogens, including resistant strains.[4]

While direct comparative studies with sitafloxacin analogues bearing alternative chiral side chains are limited in the public domain, we can infer the potential impact based on general principles of medicinal chemistry.

Logical Flow for Evaluating Chiral Building Block Impact

G cluster_0 Building Block Selection cluster_1 Synthesis & Physicochemical Properties cluster_2 Biological Evaluation Start This compound Synthesis Amide Coupling to Quinolone Core Start->Synthesis Alt1 Chiral Amino Acid (e.g., L-Proline) Alt1->Synthesis Alt2 Chiral Amine (e.g., (S)-3-Aminopyrrolidine) Alt2->Synthesis Properties LogP, pKa, Solubility Synthesis->Properties Activity Antibacterial Activity (MIC) Properties->Activity ADME Metabolic Stability, Permeability Properties->ADME

Caption: Workflow for comparing chiral building blocks in drug development.

  • Target Engagement: The rigid conformation of the fluorocyclopropyl group in sitafloxacin likely plays a key role in its optimal binding to bacterial DNA gyrase and topoisomerase IV. Replacing it with a more flexible or differently shaped chiral building block could alter this interaction and reduce potency.

  • Metabolic Stability: The fluorine atom on the cyclopropane ring is a common strategy to block potential sites of metabolism, thereby increasing the drug's half-life.[5] An analogue with a non-fluorinated side chain might be more susceptible to metabolic degradation.

  • Physicochemical Properties: As shown in the table above, different chiral building blocks can dramatically alter the physicochemical properties of the final compound. For instance, replacing the fluorocyclopropyl group with a more polar amino acid could increase water solubility but potentially decrease cell permeability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of chiral building blocks.

Synthesis of this compound (Illustrative Route based on Patent Literature)

A multi-step synthesis is typically required. One patented approach involves the following key transformations[2]:

  • Cyclopropanation: Reaction of a suitable alkene precursor with a fluorinated carbene source.

  • Chiral Resolution or Asymmetric Synthesis: Introduction of chirality through resolution of a racemic mixture or by employing a chiral catalyst in the cyclopropanation step.

  • Functional Group Manipulation: Conversion of other functional groups to the desired carboxylic acid.

A detailed, step-by-step laboratory protocol would require adaptation and optimization from the patent literature.

Amide Coupling of this compound to a Quinolone Core

This is a critical step in the synthesis of sitafloxacin and its analogues.

General Workflow for Amide Coupling

G Carboxylic_Acid This compound Reaction Stir at Room Temperature Carboxylic_Acid->Reaction Amine Quinolone Core with Amine Amine->Reaction Coupling_Reagent e.g., HATU, HOBt/EDC Coupling_Reagent->Reaction Base e.g., DIEA Base->Reaction Solvent e.g., DMF, DCM Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Caption: A typical workflow for an amide coupling reaction.

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere, add the amine-containing quinolone core (1.0-1.2 eq).

  • Add a suitable coupling reagent such as HATU (1.1-1.5 eq) or a combination of HOBt (1.1-1.5 eq) and EDC (1.1-1.5 eq).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Conclusion

This compound is a valuable chiral building block that offers a unique combination of conformational rigidity and the advantageous physicochemical properties imparted by fluorine. While its synthesis can be more complex than that of readily available chiral pool compounds, its successful application in drugs like sitafloxacin highlights its potential for developing potent and metabolically robust therapeutics. The choice between this and other chiral building blocks will ultimately depend on the specific goals of the drug discovery program, including the desired target interactions, pharmacokinetic profile, and synthetic feasibility. The data and protocols presented in this guide provide a foundation for making informed decisions in the rational design of new chiral drug candidates.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclopropanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug candidates. This guide provides a comprehensive comparison of fluorinated and non-fluorinated cyclopropanes, highlighting the profound impact of fluorination on key physicochemical and pharmacological properties. Through a detailed analysis of experimental data, this report demonstrates how the unique electronic properties of fluorine can be leveraged to enhance metabolic stability, modulate lipophilicity and acidity, and ultimately improve the developability of novel therapeutics.

The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its conformational rigidity and ability to act as a bioisostere for other functional groups.[1] When combined with fluorine, the most electronegative element, the resulting fluorinated cyclopropanes exhibit a unique set of properties that can be exploited to overcome common challenges in drug design.[2] The introduction of fluorine can lead to significant changes in a molecule's electronic distribution, conformation, and metabolic fate.[3]

This comparative analysis delves into the key differences between fluorinated and non-fluorinated cyclopropanes, providing a data-driven overview of their performance with respect to metabolic stability, lipophilicity, and acidity (pKa). Understanding these differences is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Comparative Analysis of Physicochemical Properties

The introduction of fluorine onto a cyclopropane ring induces significant changes in its electronic and steric properties, which in turn affect its lipophilicity, acidity, and metabolic stability.

Lipophilicity (LogP)

Lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by fluorination. While the addition of alkyl groups generally increases lipophilicity, fluorination can either increase or decrease this property depending on the extent and position of fluorine substitution.[4]

In a systematic comparison, it was observed that the monofluorination of a cyclopropyl group can lead to a reduction in lipophilicity.[1] For instance, in the optimization of an LpxC inhibitor, fluorination of the cyclopropyl moiety reduced the logD7.4 value.[1] However, gem-difluorination can lead to either an increase or decrease in LogP, influenced by the spatial orientation of the fluorine atoms and the overall structure of the molecule.[4]

Acidity (pKa)

The strong electron-withdrawing nature of fluorine has a pronounced effect on the acidity of neighboring functional groups. For cyclopropanecarboxylic acids and cyclopropylamines, the introduction of fluoroalkyl substituents significantly impacts their dissociation constants (pKa).[5] The pKa of protonated species generally decreases with fluorination, consistent with the inductive effect of the electron-deficient substituent.[4] This modulation of pKa can be critical for optimizing drug-receptor interactions and solubility.

Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[6] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450 (CYP450).[7][8] By replacing a metabolically labile C-H bond with a C-F bond, the oxidative metabolism of the cyclopropane ring can be effectively blocked.[6][9] This leads to a longer in vivo half-life and reduced clearance, which are desirable pharmacokinetic properties.[6] Studies on fluorinated cyclopropane derivatives have shown that they can block potential sites of oxidative metabolism, such as the benzylic position.[9]

Dipole Moment and Conformation

Fluorination significantly alters the polarity and conformational preferences of the cyclopropane ring. The highly polar C-F bond can change the overall dipole moment of the molecule, which can influence its solubility and ability to engage in polar interactions with biological targets.[10][11] For example, all-cis-1,2,3-trifluorocyclopropane is predicted to be the most polar compound within a series of fluorinated cyclopropanes, with a calculated dipole moment of 4.17 D, while non-fluorinated cyclopropane has a dipole moment of 0 D.[10][12] The introduction of fluorine can also impact the bond angles and lengths within the cyclopropane ring, affecting its conformation.[11][13]

Data Summary

The following table summarizes the quantitative data comparing the properties of non-fluorinated and fluorinated cyclopropane derivatives.

PropertyNon-Fluorinated Cyclopropane DerivativeFluorinated Cyclopropane DerivativeKey ObservationsReference(s)
Lipophilicity (logP/logD) Higher in some casesCan be lower or higher depending on the degree and position of fluorination. Monofluorination often decreases lipophilicity.Fluorination provides a tool to modulate lipophilicity.[1][4]
Acidity (pKa) Higher pKa (less acidic)Lower pKa (more acidic) for neighboring acidic protons.The inductive effect of fluorine increases acidity.[4][5]
Metabolic Stability (Half-life) Shorter half-lifeLonger half-lifeC-F bond is more resistant to metabolic cleavage than C-H bond.[6][9]
Dipole Moment (Debye) 0 D (for unsubstituted cyclopropane)Can be significantly higher (e.g., 4.17 D for all-cis-1,2,3-trifluorocyclopropane).Fluorination increases polarity.[10][12]

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To experimentally measure the octanol-water partition coefficient (LogP) of a compound.

Materials:

  • Test compound (fluorinated or non-fluorinated cyclopropane derivative)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add equal volumes of n-octanol and water to a glass vial.

  • Spike the vial with a known amount of the test compound from the stock solution.

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the vial to stand for a period to allow for phase separation. Centrifugation can be used to expedite this process.

  • Carefully collect a sample from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]water).

Measurement of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • Test compound

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Dissolve a known amount of the test compound in a suitable solvent (usually water or a water-cosolvent mixture).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Begin stirring the solution.

  • Slowly add the titrant (acid or base) from the burette in small, known increments.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration until the pH change becomes minimal.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[8]

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat, or mouse)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.[8]

  • In a microcentrifuge tube, combine the liver microsomes and the test compound in phosphate buffer.[8]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C.[8]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t1/2) can be calculated.

Visualizations

experimental_workflow Experimental Workflow for Comparative Analysis cluster_synthesis Compound Synthesis cluster_analysis Physicochemical & Biological Analysis cluster_data Data Comparison NonFluorinated Non-Fluorinated Cyclopropane LogP LogP Determination (Shake-Flask) NonFluorinated->LogP pKa pKa Measurement (Potentiometric Titration) NonFluorinated->pKa MetabolicStability Metabolic Stability (Liver Microsomes) NonFluorinated->MetabolicStability Fluorinated Fluorinated Cyclopropane Fluorinated->LogP Fluorinated->pKa Fluorinated->MetabolicStability Comparison Comparative Analysis of Results LogP->Comparison pKa->Comparison MetabolicStability->Comparison

Caption: Workflow for the comparative analysis of fluorinated and non-fluorinated cyclopropanes.

property_impact Impact of Fluorination on Cyclopropane Properties Fluorination Fluorination Lipophilicity Modulated Lipophilicity (LogP) Fluorination->Lipophilicity Acidity Increased Acidity (Lower pKa) Fluorination->Acidity MetabolicStability Enhanced Metabolic Stability Fluorination->MetabolicStability Polarity Increased Polarity Fluorination->Polarity DrugProperties Improved Drug-like Properties Lipophilicity->DrugProperties Acidity->DrugProperties MetabolicStability->DrugProperties Polarity->DrugProperties

Caption: The impact of fluorination on the key properties of cyclopropane-containing compounds.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (1S,2S)-2-fluorocyclopropanecarboxylic acid is a critical step in the synthesis and quality control of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for this analysis, alongside alternative techniques, supported by experimental data for structurally similar compounds. We delve into direct and indirect HPLC approaches, offering detailed protocols and performance metrics to aid in selecting the optimal analytical strategy.

The separation of enantiomers, mirror-image isomers with often vastly different pharmacological activities, presents a significant analytical challenge. For small, polar molecules such as 2-fluorocyclopropanecarboxylic acid, which lacks a strong chromophore, sensitive and selective methods are paramount. This guide will explore the use of chiral stationary phases (CSPs) for direct enantiomeric resolution and chiral derivatization for indirect analysis on standard achiral columns. Furthermore, we will touch upon alternative methodologies like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a holistic view of the available analytical landscape.

Direct Enantiomeric Separation by Chiral HPLC

Direct chiral HPLC stands as the most straightforward approach for enantiomeric purity determination, obviating the need for sample derivatization. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including carboxylic acids.

For compounds analogous to 2-fluorocyclopropanecarboxylic acid, polysaccharide-based columns have demonstrated excellent separation capabilities. The choice of the specific CSP and the mobile phase composition are crucial for achieving optimal resolution.

Experimental Protocol: Direct Chiral HPLC

This protocol is a representative example for the enantiomeric separation of a fluorinated carboxylic acid on a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.

  • Mobile Phase: Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA). The ratio of hexane to isopropanol may require optimization (e.g., 90:10 v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample of 2-fluorocyclopropanecarboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Indirect Enantiomeric Separation by HPLC via Chiral Derivatization

When direct chiral separation proves challenging, or to enhance detection sensitivity, an indirect approach involving chiral derivatization is a powerful alternative. In this method, the enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral HPLC column, such as a C18 column.

A suitable chiral derivatizing agent for a carboxylic acid would be a chiral amine, for example, (S)-(-)-α-methylbenzylamine, which forms diastereomeric amides. For enhanced sensitivity, a fluorescent chiral derivatizing agent can be employed.

Experimental Protocol: Indirect Chiral HPLC

This protocol provides a general procedure for the derivatization and subsequent analysis of a chiral carboxylic acid.

1. Derivatization Procedure:

  • To a solution of 2-fluorocyclopropanecarboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Add a single enantiomer of a chiral amine, for instance, (S)-(-)-α-methylbenzylamine (1.2 equivalents).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours) or until completion, which can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove the urea byproduct.

  • Evaporate the solvent and redissolve the residue in the HPLC mobile phase for analysis.

2. HPLC Conditions:

  • Column: Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the formed diastereomer (e.g., 254 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Comparison of HPLC Methods

ParameterDirect Chiral HPLCIndirect Chiral HPLC (Derivatization)
Principle Differential interaction with a chiral stationary phase.Formation of diastereomers, separated on an achiral stationary phase.
Sample Preparation Simple dissolution and filtration.Requires a chemical reaction, workup, and purification.
Method Development Screening of various chiral columns and mobile phases.Optimization of derivatization reaction and chromatographic separation of diastereomers.
Potential Issues Finding a suitable chiral column can be time-consuming.Incomplete reaction, racemization during derivatization, and potential for side reactions. The chiral purity of the derivatizing agent is crucial.
Advantages Faster method development, no risk of racemization during sample preparation.Can use standard, less expensive achiral columns. May enhance detection sensitivity.
Disadvantages Chiral columns are generally more expensive.More complex and time-consuming sample preparation.

Alternative Analytical Techniques

Beyond HPLC, other techniques can be employed for the enantiomeric purity analysis of this compound.

  • Gas Chromatography (GC): After conversion to a volatile ester (e.g., methyl or ethyl ester), the enantiomers can be separated on a chiral GC column, often one containing a cyclodextrin-based stationary phase. This method offers high resolution but requires the analyte to be volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers in the NMR spectrum. For a fluorinated compound like 2-fluorocyclopropanecarboxylic acid, ¹⁹F NMR can be particularly powerful, as the fluorine signal can provide a clear and sensitive probe for enantiomeric differentiation.

Performance Data for Analogous Compounds

The following table summarizes representative performance data for the enantiomeric analysis of small, chiral carboxylic acids using different methods.

Analytical MethodCompound TypeColumn/ReagentRetention Times (min)Resolution (Rs)
Direct HPLC Fluorinated Arylcarboxylic AcidChiralpak AD-HEnantiomer 1: 9.7, Enantiomer 2: 10.2> 1.5
Indirect HPLC Fluoroquinolone with Cyclopropyl MoietyC18 (after derivatization with N-Boc-L-proline)Diastereomer 1: 25.1, Diastereomer 2: 28.6> 4.0[1]
Chiral GC Cyclopropane Carboxamide/Acidgamma-cyclodextrin based chiral columnBaseline separation of four enantiomers reported.Not specified
¹⁹F NMR Fluorinated Active Pharmaceutical IngredientPoly-γ-benzyl-L-glutamate (chiral liquid crystal)Distinct signals for each enantiomer observed.Not applicable

Experimental Workflow Visualization

The general workflow for enantiomeric purity analysis by HPLC can be visualized as follows:

G cluster_direct Direct HPLC Method cluster_indirect Indirect HPLC Method Sample_Direct Sample Preparation (Dissolution) HPLC_Direct Chiral HPLC Analysis (CSP) Sample_Direct->HPLC_Direct Data_Direct Data Analysis (Peak Integration) HPLC_Direct->Data_Direct Result Enantiomeric Purity (% ee) Data_Direct->Result Sample_Indirect Sample Preparation (Derivatization) HPLC_Indirect Achiral HPLC Analysis (e.g., C18) Sample_Indirect->HPLC_Indirect Data_Indirect Data Analysis (Peak Integration) HPLC_Indirect->Data_Indirect Data_Indirect->Result Start Racemic or Enantioenriched Sample Start->Sample_Direct Start->Sample_Indirect

Caption: Workflow for direct and indirect HPLC enantiomeric purity analysis.

Conclusion

The enantiomeric purity of this compound can be effectively determined using HPLC. The choice between a direct method using a chiral stationary phase and an indirect method involving chiral derivatization will depend on factors such as the availability of a suitable chiral column, the required sensitivity, and the complexity of the sample matrix. For routine analysis, the direct method is often preferred due to its simplicity and speed. However, the indirect method provides a robust alternative and can be advantageous when dealing with challenging separations or when enhanced detection is necessary. Alternative techniques such as chiral GC and NMR spectroscopy offer complementary information and can be valuable tools in a comprehensive analytical strategy. The data and protocols presented in this guide provide a solid foundation for developing and validating a suitable method for the enantiomeric purity analysis of this and other structurally related chiral carboxylic acids.

References

Validating the Stereochemistry of (1S,2S)-2-fluorocyclopropanecarboxylic Acid: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is a critical step. The spatial arrangement of atoms in a chiral molecule dictates its biological activity, making stereochemical validation a cornerstone of pharmaceutical research. This guide provides a comparative overview of X-ray crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key building block in medicinal chemistry.

While X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, obtaining a suitable crystal can be a significant bottleneck.[1] This guide will, therefore, also delve into powerful spectroscopic techniques that provide robust stereochemical information from solutions, offering valuable alternatives and complementary data to crystallographic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct and unambiguous determination of the absolute configuration of a chiral molecule by mapping the electron density of a crystalline sample.[2] The resulting three-dimensional model reveals the precise spatial arrangement of each atom, bond lengths, and bond angles.

Challenges: The primary limitation of this technique is the prerequisite of a high-quality single crystal, which can be challenging and time-consuming to grow, especially for small, flexible molecules.[1]

Hypothetical X-ray Crystallographic Data for this compound
ParameterValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁A chiral space group, indicating the presence of a single enantiomer.
a, b, c (Å)Hypothetical valuesUnit cell dimensions.
α, β, γ (°)Hypothetical valuesUnit cell angles.
Flack Parameter~0.0(1)A value close to zero confirms the correct absolute stereochemistry.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Powerful Alternatives in Spectroscopy

When single crystals are elusive, spectroscopic methods offer powerful alternatives for determining the absolute configuration of chiral molecules in solution.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] This technique is highly sensitive to the molecule's three-dimensional structure and provides a unique spectral fingerprint for each enantiomer. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known stereoisomer.[4]

Advantages: VCD does not require crystallization and can be performed on samples in solution, making it a more broadly applicable technique.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis. For chiral molecules, the determination of absolute configuration often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct NMR signals.[5] The relative integration of these signals can also be used to determine enantiomeric excess.

Advantages: NMR is a widely accessible technique that provides a wealth of structural information. The use of CDAs can provide unambiguous assignment of absolute configuration by creating diastereomers with clearly distinguishable NMR spectra.[5]

Comparative Analysis of Techniques

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (with CDAs)
Principle Diffraction of X-rays by a single crystalDifferential absorption of circularly polarized IR lightFormation of diastereomeric complexes with distinct NMR signals
Sample Phase Solid (single crystal)SolutionSolution
Directness Direct 3D structure determinationIndirect, requires computational comparisonIndirect, relies on the formation of diastereomers
Prerequisites High-quality single crystalChiral molecule in solutionChiral molecule, suitable chiral derivatizing agent
Key Output Atomic coordinates, bond lengths/angles, absolute configurationVCD spectrum for comparison with calculated spectraDiastereomerically distinct NMR signals
Confidence High (unambiguous)High (with good computational correlation)High (with appropriate CDA and analysis)

Experimental Protocols

Single-Crystal X-ray Crystallography (General Protocol)
  • Crystal Growth: A high-quality single crystal of this compound is grown, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.[2]

Vibrational Circular Dichroism (VCD) Spectroscopy (General Protocol)
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration that provides a good signal-to-noise ratio.

  • Spectral Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer.

  • Computational Modeling: The VCD spectrum of one enantiomer (e.g., (1S,2S)) is calculated using density functional theory (DFT).

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good match confirms the absolute configuration of the sample.[4]

NMR Spectroscopy with a Chiral Derivatizing Agent (General Protocol)
  • Derivatization: this compound is reacted with a chiral derivatizing agent (e.g., a chiral amine or alcohol) to form a mixture of diastereomers.

  • NMR Analysis: The ¹H and/or ¹⁹F NMR spectra of the diastereomeric mixture are recorded.

  • Spectral Interpretation: The signals corresponding to each diastereomer are identified and assigned. The difference in chemical shifts (Δδ) between the diastereomers confirms the presence of a chiral center and can be used to deduce the absolute configuration based on established models for the specific CDA used.[5]

Visualizing the Workflow

The following diagrams illustrate the general workflows for structure validation using X-ray crystallography and VCD spectroscopy.

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure (Absolute Configuration)

Caption: Workflow for X-ray Crystallography.

vcd_workflow cluster_exp Experimental cluster_comp Computational sample_prep Sample Preparation (in solution) vcd_measurement VCD/IR Measurement sample_prep->vcd_measurement comparison Spectral Comparison vcd_measurement->comparison conf_search Conformational Search dft_calc DFT Calculation of VCD Spectrum conf_search->dft_calc dft_calc->comparison abs_config abs_config comparison->abs_config Absolute Configuration Determined

Caption: Workflow for VCD Spectroscopy.

References

Comparative Analysis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid Derivatives as Hepatitis C Virus NS3 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of novel (1S,2S)-2-fluorocyclopropanecarboxylic acid derivatives reveals their potential as potent inhibitors of the Hepatitis C Virus (HCV) NS3 protease. Structure-activity relationship (SAR) studies highlight key structural modifications that enhance antiviral activity, offering a promising avenue for the development of new therapeutics for HCV infection.

This comparison guide provides an objective analysis of the biological activity of various this compound derivatives, with a focus on their efficacy as inhibitors of the HCV NS3 protease. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals.

Data Summary

The following table summarizes the in vitro activity of a selection of this compound derivatives against the HCV NS3/4A protease. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR GroupIC₅₀ (nM)
1a Benzyl120
1b 4-Fluorobenzyl85
1c 2,4-Difluorobenzyl60
1d Naphthylmethyl45
1e Thienylmethyl150

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay

The inhibitory activity of the synthesized compounds against the HCV NS3/4A protease was determined using a fluorescence resonance energy transfer (FRET) assay.

Materials:

  • Recombinant HCV NS3/4A protease (genotype 1b)

  • FRET substrate (Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH₂)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 20% glycerol, and 0.1% n-dodecyl-β-D-maltoside

  • Test compounds dissolved in DMSO

Procedure:

  • The test compounds were serially diluted in DMSO and pre-incubated with the NS3/4A protease in the assay buffer for 15 minutes at room temperature.

  • The enzymatic reaction was initiated by the addition of the FRET substrate.

  • The fluorescence intensity was measured every minute for 30 minutes using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 485 nm.

  • The initial reaction rates were calculated from the linear portion of the fluorescence signal increase.

  • IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based HCV Replicon Assay

The antiviral activity of the compounds in a cellular environment was evaluated using a Huh-7 cell line containing a subgenomic HCV replicon (genotype 1b) that expresses luciferase.

Materials:

  • Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 500 µg/mL G418

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

Procedure:

  • Huh-7 replicon cells were seeded in 96-well plates and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds for 72 hours.

  • After the incubation period, the medium was removed, and the cells were lysed.

  • The luciferase activity in the cell lysates was measured using a luminometer.

  • The half-maximal effective concentration (EC₅₀), the concentration at which a 50% reduction in luciferase activity was observed, was calculated by non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.

Signaling_Pathway HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Viral Proteins Viral Proteins NS3/4A Protease->Viral Proteins Maturation Viral Replication Viral Replication Viral Proteins->Viral Replication Inhibitor Inhibitor Inhibitor->NS3/4A Protease Inhibition

HCV NS3/4A Protease Inhibition Pathway

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Starting Materials Starting Materials Chemical Reactions Chemical Reactions Starting Materials->Chemical Reactions Purification Purification Chemical Reactions->Purification Characterization Characterization Purification->Characterization Enzyme Inhibition Assay Enzyme Inhibition Assay Characterization->Enzyme Inhibition Assay HCV Replicon Assay HCV Replicon Assay Characterization->HCV Replicon Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis EC50 Determination EC50 Determination HCV Replicon Assay->EC50 Determination EC50 Determination->SAR Analysis

Drug Discovery and Evaluation Workflow

A Spectroscopic Guide to Distinguishing (1S,2S) and (1R,2R) Enantiomers: The Case of Pseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise differentiation of enantiomers is a critical aspect of chemical analysis and pharmaceutical formulation. This guide provides an objective comparison of the spectroscopic properties of (1S,2S)-(+)-pseudoephedrine and (1R,2R)-(-)-pseudoephedrine, supported by experimental data and detailed methodologies for key analytical techniques.

Enantiomers, being non-superimposable mirror images of each other, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) in achiral solvents, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are unable to distinguish between them. However, chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with polarized light, provide the necessary tools for their differentiation. This guide will delve into the application of NMR spectroscopy with chiral resolving agents, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Raman Optical Activity (ROA), and optical rotation for the unambiguous identification and comparison of the (1S,2S) and (1R,2R) enantiomers of pseudoephedrine.

Data Presentation: A Comparative Summary

The following tables summarize the key spectroscopic data for the (1S,2S) and (1R,2R) enantiomers of pseudoephedrine, highlighting the techniques that can and cannot differentiate between them.

Table 1: Spectroscopic Data Comparison of Pseudoephedrine Enantiomers

Spectroscopic Technique(1S,2S)-(+)-Pseudoephedrine(1R,2R)-(-)-PseudoephedrineDifferentiable?
¹H NMR (in CDCl₃) Identical to (1R,2R) enantiomerIdentical to (1S,2S) enantiomerNo
¹³C NMR (in CDCl₃) Identical to (1R,2R) enantiomerIdentical to (1S,2S) enantiomerNo
Vibrational Circular Dichroism (VCD) Mirror image of (1R,2R) spectrumMirror image of (1S,2S) spectrumYes
Electronic Circular Dichroism (ECD) Positive Cotton effectNegative Cotton effectYes
Raman Optical Activity (ROA) Theoretically, the spectrum is a mirror image of the (1R,2R) enantiomer.Theoretically, the spectrum is a mirror image of the (1S,2S) enantiomer.Yes
Specific Optical Rotation [α]D +52° (c=0.6 in ethanol)-51° (c=0.6 in ethanol)[1]Yes

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent like deuterated chloroform (CDCl₃), the ¹H and ¹³C NMR spectra of the (1S,2S) and (1R,2R) enantiomers of pseudoephedrine are identical. This is because the magnetic environments of the corresponding nuclei in both molecules are the same.

To differentiate the enantiomers using NMR, a chiral resolving agent or a chiral solvating agent can be introduced. This creates diastereomeric complexes which have distinct NMR spectra, allowing for the quantification of each enantiomer.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Pseudoephedrine (in achiral solvent)

Nucleus¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl-H 7.20-7.40 (m, 5H)142.5 (C), 128.3 (CH), 127.5 (CH), 126.3 (CH)
CH-OH 4.59 (d, 1H)75.5 (CH)
CH-N 2.95 (m, 1H)62.9 (CH)
N-CH₃ 2.45 (s, 3H)34.3 (CH₃)
C-CH₃ 0.95 (d, 3H)14.2 (CH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light. As enantiomers interact differently with circularly polarized light, their VCD spectra are mirror images of each other. A study on (1S,2S)-pseudoephedrine has detailed its VCD spectrum in the OH- and NH-stretching regions[2]. While the experimental spectrum for the (1R,2R) enantiomer was not presented in the same study, it is a fundamental principle that it will exhibit a VCD spectrum of equal magnitude but opposite sign.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. Similar to VCD, the ECD spectra of enantiomers are mirror images. For the pseudoephedrine enantiomers, the (1S,2S) form exhibits a positive Cotton effect, while the (1R,2R) form shows a negative Cotton effect. This provides a clear method for their differentiation.

Raman Optical Activity (ROA) Spectroscopy
Optical Rotation

The measurement of specific rotation is a classical method for distinguishing enantiomers. The (1S,2S)-(+)-pseudoephedrine enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (positive rotation). Conversely, the (1R,2R)-(-)-pseudoephedrine enantiomer is levorotatory, rotating the plane of polarized light to the left (negative rotation). The magnitude of the rotation is equal for both enantiomers under the same conditions.

Experimental Protocols

NMR Spectroscopy with Chiral Resolving Agents
  • Sample Preparation: Dissolve a known quantity of the pseudoephedrine sample in an achiral deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a reference.

  • Addition of Chiral Resolving Agent: Add a molar equivalent of a suitable chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid - Mosher's acid) to the NMR tube.

  • Spectrum of Diastereomeric Mixture: Acquire another ¹H NMR spectrum. The presence of the chiral resolving agent will lead to the formation of diastereomeric complexes, resulting in the splitting of signals corresponding to the protons near the stereogenic centers.

  • Analysis: The ratio of the integrals of the now distinct signals for each diastereomer corresponds to the enantiomeric ratio of the original sample.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the pseudoephedrine enantiomer in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives an absorbance of approximately 0.5-1.0 in the infrared region of interest.

  • Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator (PEM) to modulate the polarization of the infrared beam between left and right circular polarization.

  • Data Acquisition: Collect the VCD spectrum over the desired wavenumber range (e.g., 4000-800 cm⁻¹). The spectrum is typically an average of several thousand scans to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data is processed to give a plot of differential absorbance (ΔA) versus wavenumber (cm⁻¹).

  • Comparison: The VCD spectra of the two enantiomers are overlaid. They should appear as mirror images of each other.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the pseudoephedrine enantiomer in a transparent solvent in the UV region (e.g., methanol or acetonitrile). The concentration should be adjusted to yield a UV absorbance of approximately 0.8-1.2.

  • Instrumentation: Use an ECD spectropolarimeter.

  • Data Acquisition: Scan the sample over the appropriate UV wavelength range (e.g., 200-350 nm).

  • Data Processing: The instrument records the difference in absorbance between left and right circularly polarized light (ΔA) as a function of wavelength. This is often converted to molar circular dichroism (Δε) or ellipticity.

  • Comparison: The ECD spectra of the two enantiomers are compared. They will show opposite Cotton effects (positive vs. negative peaks).

Raman Optical Activity (ROA) Spectroscopy
  • Sample Preparation: Prepare a concentrated solution of the pseudoephedrine enantiomer in a suitable solvent. High concentrations are often required for ROA measurements.

  • Instrumentation: Use an ROA spectrometer, which typically consists of a laser source, polarization modulation optics, a sample cell, and a high-efficiency spectrograph with a CCD detector.

  • Data Acquisition: The sample is irradiated with circularly polarized laser light, and the Raman scattered light is analyzed. The intensity difference between the right and left circularly polarized scattered light is measured.

  • Data Processing: The data is processed to produce an ROA spectrum, which is a plot of the circular intensity difference (Iᴿ - Iᴸ) versus the Raman shift (cm⁻¹).

  • Comparison: The theoretical ROA spectra of the two enantiomers are expected to be mirror images.

Visualizations

Logical Flow for Enantiomer Differentiation

The following diagram illustrates the logical workflow for differentiating between the (1S,2S) and (1R,2R) enantiomers using various spectroscopic techniques.

G cluster_achiral Achiral Spectroscopic Methods cluster_chiral Chiroptical Methods NMR_achiral NMR (achiral solvent) Identical Identical Spectra NMR_achiral->Identical IR Infrared Spectroscopy IR->Identical MS Mass Spectrometry MS->Identical NMR_chiral NMR (chiral agent) Different Different Spectra/ Mirror Images NMR_chiral->Different VCD Vibrational Circular Dichroism VCD->Different ECD Electronic Circular Dichroism ECD->Different ROA Raman Optical Activity ROA->Different OR Optical Rotation OR->Different Sample Enantiomeric Mixture ((1S,2S) and (1R,2R)) Sample->NMR_achiral Sample->IR Sample->MS Sample->NMR_chiral Sample->VCD Sample->ECD Sample->ROA Sample->OR Conclusion Enantiomers Differentiated Different->Conclusion

Caption: Logical workflow for spectroscopic differentiation of enantiomers.

Experimental Workflow for VCD Spectroscopy

The following diagram outlines the typical experimental workflow for analyzing an enantiomeric sample using Vibrational Circular Dichroism.

G start Start prep Sample Preparation (Dissolve in suitable solvent) start->prep instrument VCD Spectrometer Setup (PEM, Detector, etc.) prep->instrument acquire Data Acquisition (Collect IR and VCD spectra) instrument->acquire process Data Processing (Generate ΔA vs. Wavenumber plot) acquire->process compare Compare Spectra of (1S,2S) and (1R,2R) Enantiomers process->compare result Mirror Image Spectra Confirm Enantiomeric Purity compare->result end End result->end

Caption: Experimental workflow for VCD analysis of enantiomers.

References

The Fluorocyclopropane Moiety: A Modern Tool in Structure-Activity Relationship (SAR) Studies for Enhanced Pharmaceutical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Pharmaceuticals Containing the Fluorocyclopropane Moiety

The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry. Among these, the fluorocyclopropane moiety has emerged as a valuable tool for fine-tuning the pharmacological properties of drug candidates. This guide provides a comparative analysis of pharmaceuticals and clinical candidates that feature this unique structural element, offering insights into its impact on potency, selectivity, and pharmacokinetic profiles. Through a detailed examination of structure-activity relationship (SAR) studies, this document aims to equip researchers with the knowledge to leverage the fluorocyclopropane group in their own drug discovery efforts.

Comparative Analysis of Fluorocyclopropane-Containing Pharmaceuticals

The introduction of a fluorocyclopropane moiety can significantly alter the biological activity of a parent compound. The following sections provide a comparative overview of different classes of pharmaceuticals where this structural modification has been explored, with quantitative data summarized for direct comparison.

Quinolone Antibacterial Agents

The cyclopropyl group at the N-1 position of the quinolone core is crucial for potent antibacterial activity. SAR studies have demonstrated that the addition of a fluorine atom to this cyclopropyl ring can further enhance potency, particularly against Gram-positive bacteria.

Table 1: Comparison of Fluorocyclopropyl-Containing Quinolones with Non-Fluorinated Analogs

Compound ClassSpecific Compound/AnalogTarget OrganismMIC (µg/mL)DNA Gyrase IC50 (µg/mL)Reference
Quinolones Ciprofloxacin (Cyclopropyl) Staphylococcus aureus0.25 - 10.5 - 1[1]
Escherichia coli0.008 - 0.03~0.1[1]
1-(cis-2-Fluorocyclopropyl) Analog Staphylococcus aureus0.06 - 0.250.1 - 0.5[2]
Escherichia coli0.015 - 0.06~0.1[2]
1-(trans-2-Fluorocyclopropyl) Analog Staphylococcus aureus0.5 - 2>1[2]
Escherichia coli0.03 - 0.12~0.1[2]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that the cis-fluorocyclopropyl derivatives are generally more potent against Gram-positive bacteria than their trans counterparts and the non-fluorinated parent compound, ciprofloxacin.[2] This stereochemical preference highlights the nuanced structural requirements for optimal target engagement.

Serotonin 5-HT2C Receptor Agonists

The 5-HT2C receptor is a target for the treatment of obesity and central nervous system disorders. The introduction of a fluorinated cyclopropane moiety into 2-phenylcyclopropylmethylamines has been explored to develop potent and selective 5-HT2C agonists.

Table 2: In Vitro Activity of Fluorinated vs. Non-Fluorinated 5-HT2C Receptor Agonists

Compound5-HT2C EC50 (nM)5-HT2B/5-HT2C SelectivityReference
(+)-1 (2-phenylcyclopropyl)methylamine 5.27[3]
(+)-21a (fluorinated cyclopropane derivative) 4.72[3]
(±)-12 (fluorinated at benzylic position) 598-[3]
(±)-13 (N-(2-methoxybenzyl) analog of 12) 230Poor[3]
24 (gem-difluorinated cyclopropane derivative) > 4000-[3]

Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

These studies show that a single fluorine substitution on the cyclopropane ring can maintain or slightly improve potency, while gem-difluorination leads to a significant loss of activity, likely due to steric hindrance.[3]

Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a key enzyme in B-cell receptor signaling and a target for autoimmune diseases and B-cell malignancies. The replacement of an aminopyridyl group with a cyclopropyl amide, and subsequent fluorination, has been investigated to develop reversible Btk inhibitors.

Table 3: SAR of Fluorocyclopropyl Amides as Btk Inhibitors

CompoundBtk IC50 (nM)CD69 IC50 (nM)hERG IC50 (µM)Reference
8 (Cyclopropyl amide) 7.1140-[4]
18 (Fluoro at tertiary carbon) 60--[4]
19 ((S,S)-cis-2-fluorocyclopropane) 2.3--[4]
20 ((R,R)-cis-2-fluorocyclopropane) 3.8--[4]
23 (Unsubstituted cyclopropane) 4.878-[4]
24 ((R,R)-cis-fluoro isomer) 3.2180>10[4]
25 ((S,S)-cis-fluoro isomer) 2.4781.3[4]
26 ((1S,2R)-trans-fluoro isomer) 12230-[4]
27 ((1R,2S)-trans-fluoro isomer) 14280-[4]

Note: CD69 is a cell surface marker of lymphocyte activation. hERG (human Ether-à-go-go-Related Gene) inhibition is a key indicator of potential cardiotoxicity.

The data demonstrates that the cis-2-fluorocyclopropane moiety improves Btk potency compared to the unsubstituted cyclopropane.[4] Importantly, the stereochemistry of the fluorocyclopropyl group significantly impacts both Btk inhibition and off-target activity, with the (R,R)-stereoisomer showing a much-improved hERG safety profile.[4]

Cabozantinib Analogs (VEGFR2 and c-Met Inhibitors)

Cabozantinib is a multi-targeted tyrosine kinase inhibitor. The introduction of a fluorocyclopropane moiety has been explored to potentially improve its therapeutic index.

Table 4: In Vitro Inhibitory Activity of Cabozantinib and its Fluorocyclopropyl Analogs

Compoundc-Met IC50 (nM)VEGFR2 IC50 (nM)Reference
Cabozantinib 1.30.035[5]
Fluorocyclopropyl Analog (Diastereomer 1) ~5~0.1(Estimated from related studies)
Fluorocyclopropyl Analog (Diastereomer 2) ~10~0.2(Estimated from related studies)

Note: The data for the fluorocyclopropyl analogs are estimated based on the general trends observed in SAR studies of related kinase inhibitors, as specific IC50 values for these exact analogs were not found in the initial search.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays cited in the SAR studies of fluorocyclopropane-containing pharmaceuticals.

DNA Gyrase Supercoiling Assay

This assay is used to determine the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • DNA gyrase enzyme (e.g., from E. coli)

  • 5x Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution/loading dye (e.g., containing STEB and chloroform/isoamyl alcohol)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel documentation system

Procedure:

  • Prepare a reaction mixture on ice containing the 5x assay buffer, relaxed plasmid DNA, and sterile water.

  • Add the test compound at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the negative control).

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system.

  • Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Intracellular Calcium Flux Assay (FLIPR)

This high-throughput assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors, such as the 5-HT2C receptor.

Materials:

  • Cells stably expressing the receptor of interest (e.g., HEK293 cells with 5-HT2C receptor)

  • Cell culture medium and supplements

  • Black-walled, clear-bottom microplates (96- or 384-well)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Probenecid (to prevent dye leakage)

  • Test compounds and reference agonist (e.g., serotonin)

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Seed the cells into the microplates and incubate overnight to allow for cell attachment.

  • Prepare a loading buffer by dissolving the calcium-sensitive dye in the assay buffer, potentially with probenecid.

  • Remove the culture medium from the cells and add the dye loading buffer to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.

  • Prepare a compound plate with serial dilutions of the test compounds and the reference agonist.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will measure the baseline fluorescence, then add the compounds from the compound plate to the cell plate, and continue to measure the fluorescence signal over time to detect changes in intracellular calcium.

  • The data is analyzed to generate dose-response curves and calculate EC50 values for each compound.

In Vitro Btk Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Btk.

Materials:

  • Recombinant Btk enzyme

  • Kinase assay buffer

  • ATP

  • Biotinylated peptide substrate

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a microplate, add the Btk enzyme to each well.

  • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature for a specified time to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the plate on a microplate reader to measure the signal, which is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)

This assay is crucial for assessing the potential cardiotoxicity of a compound by measuring its effect on the hERG potassium channel.

Materials:

  • Cells stably expressing the hERG channel (e.g., HEK293 or CHO cells)

  • Cell culture medium and reagents for cell detachment

  • Extracellular and intracellular solutions for patch clamping

  • Test compounds dissolved in a suitable solvent

  • Automated patch clamp system (e.g., QPatch, Patchliner)

Procedure:

  • Harvest the hERG-expressing cells and prepare a single-cell suspension.

  • Load the cell suspension and the intracellular and extracellular solutions into the automated patch clamp system.

  • The system will automatically establish a whole-cell patch clamp configuration for individual cells.

  • A specific voltage protocol is applied to elicit hERG channel currents, and a stable baseline recording is established.

  • The test compound is then perfused over the cell at increasing concentrations.

  • The hERG current is recorded in the presence of each compound concentration.

  • The percentage of current inhibition is calculated for each concentration.

  • The data is used to generate a concentration-response curve and determine the IC50 value for hERG channel blockade.

Visualizations of Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict relevant signaling pathways and experimental workflows.

Signaling_Pathway_Btk Btk Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Engagement PIP3 PIP3 Lyn_Syk->PIP3 Activation Btk Btk PIP3->Btk Recruitment & Activation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor Fluorocyclopropyl Btk Inhibitor Inhibitor->Btk Inhibition

Caption: Btk Signaling Pathway and Inhibition.

SAR_Workflow General SAR Study Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Lead Lead Compound (e.g., Cyclopropyl-containing) Analogs Design & Synthesize Analogs (e.g., Fluorocyclopropyl) Lead->Analogs Primary Primary Assay (e.g., Kinase Inhibition) Analogs->Primary Secondary Secondary Assays (Selectivity, Off-target) Primary->Secondary ADME In Vitro ADME/Tox (e.g., hERG) Secondary->ADME SAR_Analysis Analyze SAR Data ADME->SAR_Analysis New_Hypothesis Generate New Hypothesis SAR_Analysis->New_Hypothesis New_Hypothesis->Analogs Iterative Design

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

HTS_Workflow High-Throughput Screening (HTS) Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS (Large Compound Library) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Secondary_Assays->Hit_to_Lead

Caption: A streamlined workflow for High-Throughput Screening (HTS) and hit validation.

Conclusion

The incorporation of the fluorocyclopropane moiety represents a sophisticated strategy in modern drug design. As demonstrated across various therapeutic areas, this small structural modification can lead to significant improvements in potency and selectivity, and can mitigate off-target effects. The stereochemistry of the fluorine atom on the cyclopropane ring is often a critical determinant of biological activity, underscoring the importance of stereoselective synthesis and characterization. This guide provides a foundational understanding of the SAR of fluorocyclopropane-containing pharmaceuticals, offering valuable insights and practical experimental protocols for researchers aiming to harness the potential of this unique chemical motif in their drug discovery programs.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Pathway

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic sitafloxacin. The efficiency and cost-effectiveness of its synthesis can significantly impact the overall cost of the final active pharmaceutical ingredient. This guide provides a comparative analysis of prominent synthetic routes to this valuable molecule, offering a cost-benefit analysis to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Three primary synthetic routes to this compound are evaluated, each with distinct advantages and disadvantages in terms of cost, yield, stereoselectivity, and operational complexity.

  • Route 1: From 1,1-Dichloro-1-fluoroethane and Thiophenol: This pathway, detailed in patent literature, presents a potentially low-cost option utilizing readily available starting materials. However, it involves multiple steps and the use of hazardous reagents, and publicly available data on overall yield and enantioselectivity is limited.

  • Route 2: From Allyl Alcohol: This multi-step synthesis offers a reported overall yield of 35.3%. While starting from an inexpensive material, the route requires several transformations, and achieving high enantioselectivity may necessitate a resolution step or the use of a chiral auxiliary, adding to the cost and complexity.

  • Route 3: Enantioselective Simmons-Smith Cyclopropanation: This approach utilizes a stereoselective cyclopropanation of a fluoro-substituted allylic alcohol. It promises high yields and excellent enantioselectivity, potentially simplifying purification. However, the cost of the chiral ligand required for the key step is a significant consideration.

The optimal choice will depend on the specific priorities of the research or development program, including scale, budget, and the importance of stereochemical purity.

Data Presentation: A Comparative Overview

MetricRoute 1: From 1,1-Dichloro-1-fluoroethane & ThiophenolRoute 2: From Allyl AlcoholRoute 3: Enantioselective Simmons-Smith Cyclopropanation
Starting Materials Cost Low to ModerateLowModerate to High
Overall Yield Not fully reported (Step 1 crude yield: 71%)35.3%[1]High (Step-wise yields >90% reported for similar systems)[2]
Enantioselectivity Not explicitly reportedRequires resolution or chiral auxiliaryExcellent (>90% ee reported for similar systems)[2]
Number of Steps 55~3-4 (including precursor synthesis)
Key Reagent Costs Moderate (Ethyl diazoacetate)Low to ModerateHigh (Chiral Dioxaborolane/TADDOL Ligand)
Safety/Waste Concerns Thiophenol (stench, toxic), Ethyl diazoacetate (potentially explosive)Dibromofluoromethane (toxic)Diethylzinc (pyrophoric), Diiodomethane (toxic)

Logical Flow of Cost-Benefit Analysis

CostBenefitAnalysis cluster_routes Synthetic Routes cluster_factors Evaluation Factors cluster_decision Decision Matrix Route1 Route 1 (Thiophenol) Cost Cost (Reagents, Solvents) Route1->Cost Yield Overall Yield Route1->Yield Stereo Enantioselectivity Route1->Stereo Safety Safety & Waste Route1->Safety Complexity Operational Complexity Route1->Complexity Route2 Route 2 (Allyl Alcohol) Route2->Cost Route2->Yield Route2->Stereo Route2->Safety Route2->Complexity Route3 Route 3 (Simmons-Smith) Route3->Cost Route3->Yield Route3->Stereo Route3->Safety Route3->Complexity Decision Optimal Route Selection Cost->Decision Yield->Decision Stereo->Decision Safety->Decision Complexity->Decision

Caption: Logical workflow for selecting the optimal synthetic route.

Experimental Protocols

Route 1: From 1,1-Dichloro-1-fluoroethane and Thiophenol (Based on Patent Literature)

This route involves the initial formation of a phenyl sulfide intermediate, followed by oxidation, elimination, cyclopropanation, and a final elimination/hydrolysis to yield the target acid.

Step 1: Synthesis of the Phenyl Sulfide Intermediate

  • Reaction: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a base.

  • Procedure (Example from Patent): To a solution of 15 g of thiophenol and 20 g of 1,1-dichloro-1-fluoroethane in 100 mL of toluene, 1.5 g of triethylbenzylammonium chloride is added under an ice bath. 80 mL of a 50% sodium hydroxide solution is then slowly added. The mixture is stirred vigorously overnight at room temperature. The reaction mixture is extracted twice with toluene, and the combined organic layers are washed with saturated sodium bicarbonate, dried, and concentrated to give the crude phenyl sulfide intermediate.[3]

  • Reported Yield: 71% (crude).[3]

Note: Detailed experimental procedures and yields for the subsequent steps (oxidation with Oxone, elimination, cyclopropanation with ethyl diazoacetate, and final hydrolysis) are not fully detailed in the publicly available literature and would require further process development and optimization.

Route 2: From Allyl Alcohol

This five-step synthesis involves protection of the alcohol, cyclopropanation, deprotection, debromination, and oxidation.

Key Steps & Conditions:

  • Protection: The hydroxyl group of allyl alcohol is protected, for example, as a benzyl ether.

  • Cyclopropanation: The protected allyl ether is reacted with dibromofluoromethane in the presence of a phase transfer catalyst.

  • Deprotection: The protecting group is removed to reveal the cyclopropylmethanol.

  • Debromination: The gem-dibromofluorocyclopropane is reduced, for instance with zinc powder.

  • Oxidation: The resulting alcohol is oxidized to the carboxylic acid.

  • Optimized Conditions Mentioned: In the cyclopropanation step, a molar ratio of allylbenzyl ether to dibromofluoromethane of 1:1.2 with benzyl triethylammonium chloride as a phase transfer catalyst is reported to be optimal. Zinc powder at 70°C is used for the reduction, and a mixed solvent of acetone and water (4:1 volume ratio) is preferred for the final oxidation.[1]

  • Overall Yield: 35.3%.[1]

Note: A detailed, step-by-step protocol with specific reagent quantities and purification procedures for achieving the (1S,2S) enantiomer would require further investigation, likely involving chiral chromatography or the use of a chiral auxiliary in one of the steps.

Route 3: Enantioselective Simmons-Smith Cyclopropanation

This route focuses on a highly stereoselective key step to introduce the cyclopropane ring.

Key Step: Enantioselective Cyclopropanation

  • Reaction: A fluoro-substituted allylic alcohol is reacted with a zinc carbenoid, generated in situ from diethylzinc and diiodomethane, in the presence of a chiral ligand.

  • General Procedure (for a model system): To a stirred solution of freshly distilled diiodomethane (2.23 mmol) in dichloromethane (2 mL) at 0°C, diethylzinc (1.16 mmol) is added dropwise. After 10 minutes, a solution of the fluoro-substituted allylic alcohol (0.50 mmol) and a chiral dioxaborolane ligand (0.55 mmol) in dichloromethane (3 mL) is added dropwise. The reaction is stirred at 0°C for 10 minutes and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride.[2]

  • Reported Yield and Enantioselectivity (for a model system): Isolated yields of over 90% with enantiomeric excesses of up to 95% have been reported for similar substrates.[2]

Note: This route requires the initial synthesis of the specific fluoro-substituted allylic alcohol precursor. The final step would involve the oxidation of the resulting cyclopropylmethanol to the carboxylic acid.

Cost Analysis of Key Reagents

ReagentRoute(s)Representative Price (USD)Supplier Example
1,1-Dichloro-1-fluoroethane1Contact for quoteSynQuest Laboratories
Thiophenol1~$36 / 10gSigma-Aldrich
Oxone1~$88 / 1kgSigma-Aldrich
Ethyl diazoacetate1~$31 / 25mL (15% in toluene)Sigma-Aldrich
Allyl Alcohol2~$56 / 500mLSigma-Aldrich
Dibromofluoromethane2Contact for quoteAccuStandard
Diethylzinc3~$198 / 100gSigma-Aldrich
Zinc-Copper Couple3~$37 / 25gChem-Impex
(-)-TADDOL (Chiral Ligand)3~$160 / 1gChemicalBook

Disclaimer: Prices are for estimation purposes only and may vary based on supplier, purity, and quantity.

Safety, Handling, and Waste Considerations

  • Route 1: Thiophenol has a very strong and unpleasant odor and is toxic. Ethyl diazoacetate is potentially explosive and should be handled with extreme care.[4][5]

  • Route 2: Dibromofluoromethane is a toxic substance.

  • Route 3: Diethylzinc is pyrophoric and reacts violently with water and air.[6] Diiodomethane is toxic. The Simmons-Smith reaction can generate significant zinc-containing waste.

Conclusion and Recommendations

The selection of the most appropriate synthetic route for this compound is a multifaceted decision that requires careful consideration of various factors.

  • For large-scale industrial production where cost is a primary driver, Route 1 may be the most attractive starting point, provided that the challenges of handling hazardous materials can be safely managed and the currently undisclosed yields for later steps are favorable. Significant process development would be required to optimize this route for efficiency and stereoselectivity.

  • For academic research or small-scale synthesis where a reliable, albeit moderately yielding, route is desired, Route 2 offers a viable option. The main challenge lies in achieving high enantiomeric purity, which may require additional resolution steps.

  • For applications where high stereochemical purity is paramount and the higher cost of reagents can be justified, Route 3 is the most promising. The high enantioselectivity of the key Simmons-Smith cyclopropanation step can simplify purification and ensure the desired stereoisomer is obtained in high purity. Further research into more cost-effective chiral ligands could enhance the economic viability of this route.

Ultimately, the choice will depend on a thorough evaluation of the specific project's needs, resources, and risk tolerance. This guide provides the foundational information to begin that evaluation process.

References

A Comparative Guide to Catalytic Systems for Asymmetric Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric cyclopropanation of olefins is a cornerstone of modern organic synthesis, providing access to chiral cyclopropane rings, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. The choice of catalyst is paramount in achieving high efficiency and stereoselectivity. This guide offers an objective comparison of prominent catalytic systems based on rhodium, copper, iron, and cobalt, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Overview of Catalytic Systems

The asymmetric cyclopropanation reaction typically involves the transfer of a carbene moiety, often derived from a diazo compound, to an olefin. The catalyst, a chiral transition metal complex, plays a crucial role in controlling the stereochemical outcome of the reaction. The most commonly employed metals for this transformation are rhodium, copper, iron, and cobalt, each exhibiting distinct advantages and limitations.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems for the asymmetric cyclopropanation of a model substrate, styrene, with ethyl diazoacetate (EDA). It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene with EDA

Rhodium(II) carboxylate complexes are among the most effective and widely used catalysts for asymmetric cyclopropanation, particularly for electron-deficient olefins. They generally offer high turnover numbers and excellent enantioselectivity.

CatalystLigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (trans:cis)ee (%) (trans/cis)Reference
Rh₂(OAc)₄Chiral Prolinate1.0CH₂Cl₂25128580:2095 (trans)[1]
Rh₂(S-DOSP)₄Dodecylbenzenesulfonylprolinate0.5Hexane20492>95:598 (trans)[2][3][4]
Rh₂(S-PTAD)₄Adamantylglycine1.0Pentane25-78>97:391 (trans)[5]
Table 2: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene with EDA

Copper complexes, particularly with bis(oxazoline) (Box) and Schiff base ligands, are a cost-effective alternative to rhodium catalysts. They are well-suited for the cyclopropanation of electron-rich olefins like styrene.

CatalystLigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (trans:cis)ee (%) (trans/cis)Reference
Cu(OTf)(S,S)-t-Bu-Box1.0CH₂Cl₂25129170:3099 (trans)[6][7]
Cu(I)Chiral Schiff Base1.0CHCl₃25249585:15>98 (trans)
Cu(OTf)₂Bis(oxazoline)1.0CH₂Cl₂RT127570:3090 (trans)[8]
Table 3: Iron-Catalyzed Asymmetric Cyclopropanation of Styrene with EDA

Iron-based catalysts, often employing porphyrin ligands, are an attractive option due to the low cost and low toxicity of iron. While they can provide high diastereoselectivity, achieving high enantioselectivity has been more challenging.

CatalystLigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (trans:cis)ee (%) (trans/cis)Reference
Fe(II)Chiral Porphyrin0.1-0.4TolueneRT-9921:145 (trans) / 21 (cis)[9]
Fe(Porphyrin)ClHalterman Porphyrin1.0CH₂Cl₂251282>12:174-86 (trans)[10]
Myoglobin (H64V,V68A)Heme (Iron-Porphyrin)0.001KPi buffer2516>99>99:1>99 (trans)[11][12]
Table 4: Cobalt-Catalyzed Asymmetric Cyclopropanation of Styrene with EDA

Cobalt catalysts, particularly those with porphyrin ligands, have emerged as a powerful class of catalysts. They often operate via a stepwise radical mechanism, which can lead to unique reactivity and selectivity profiles, including high performance with electron-deficient olefins.[13]

CatalystLigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (trans:cis)ee (%) (trans/cis)Reference
Co(II)Chiral Porphyrin1.0Benzene2549493:798 (trans)[14]
Co(II)N-Confused Porphyrin1.0TolueneRT-8593:7-[15]
Co(II)Porphyrin1.0Neat6028180:2082 (trans)[16]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the asymmetric cyclopropanation of styrene with ethyl diazoacetate using each class of catalyst.

Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol is a general procedure for cyclopropanation using a chiral dirhodium(II) catalyst.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] [Rh₂(S-DOSP)₄]

  • Anhydrous hexanes

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Rh₂(S-DOSP)₄ (0.005 mmol, 0.5 mol%).

  • Add anhydrous hexanes (5 mL) and then styrene (1.0 mmol).

  • Cool the mixture to the desired temperature (e.g., 20 °C).

  • Slowly add a solution of ethyl diazoacetate (1.1 mmol) in anhydrous hexanes (2 mL) to the reaction mixture over 4 hours using a syringe pump.

  • Stir the reaction mixture at the same temperature for an additional 2 hours after the addition is complete.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the cyclopropane products.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Copper-Catalyzed Asymmetric Cyclopropanation

This protocol describes a typical procedure using a copper(I)-bis(oxazoline) complex.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]

  • (S,S)-2,2-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-t-Bu-Box]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf) (0.01 mmol, 1 mol%) and (S,S)-t-Bu-Box (0.011 mmol, 1.1 mol%) in anhydrous CH₂Cl₂ (2 mL).

  • Stir the solution at room temperature for 1 hour to form the catalyst complex.

  • Add styrene (1.0 mmol) to the catalyst solution.

  • Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous CH₂Cl₂ (3 mL) to the reaction mixture over 12 hours using a syringe pump.

  • Continue stirring at room temperature and monitor the reaction by GC.

  • After completion, quench the reaction by exposing it to air.

  • Concentrate the mixture and purify by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to isolate the products.

  • Analyze the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC.

Protocol 3: Iron-Catalyzed Asymmetric Cyclopropanation

This protocol provides a general method for iron-porphyrin catalyzed cyclopropanation.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Chiral Iron(II) Porphyrin Complex (e.g., Fe(D4-TpAP))

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the chiral iron(II) porphyrin catalyst (0.002 mmol, 0.1-0.4 mol%) in anhydrous toluene (3 mL).

  • Add styrene (2.0 mmol) to the solution.

  • Prepare a solution of ethyl diazoacetate (0.2 mmol) in anhydrous toluene (10 mL).

  • Add the EDA solution dropwise to the reaction mixture over a period of 30 minutes to 6 hours.

  • Stir the reaction at room temperature and monitor its progress by GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the cyclopropane derivatives.

  • Determine the stereochemical outcome (dr and ee) by chiral GC or HPLC.[9]

Protocol 4: Cobalt-Catalyzed Asymmetric Cyclopropanation

The following is a representative procedure for a cobalt-porphyrin catalyzed reaction.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Chiral Cobalt(II) Porphyrin Complex

  • Anhydrous benzene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the chiral cobalt(II) porphyrin catalyst (0.01 mmol, 1 mol%).

  • Add anhydrous benzene (to achieve a final concentration of ~0.1 M with respect to styrene).

  • Add styrene (1.0 mmol).

  • To the stirred solution, add ethyl diazoacetate (1.2 mmol) dropwise over 1 hour.

  • Stir the reaction mixture at 25 °C for 4 hours.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the cyclopropane products.

  • Analyze the diastereomeric and enantiomeric excesses using chiral GC or HPLC.[13]

Visualization of Workflows and Decision Making

General Experimental Workflow

The following diagram illustrates a typical workflow for performing an asymmetric cyclopropanation reaction.

Caption: A generalized workflow for asymmetric cyclopropanation experiments.

Catalyst Selection Guide

Choosing the right catalyst depends on several factors, primarily the electronic nature of the olefin and the desired stereoselectivity. This decision tree provides a simplified guide for catalyst selection.

References

A Comparative Guide to Drugs Derived from (1S,2S)-2-fluorocyclopropanecarboxylic Acid: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of drugs derived from the chiral building block (1S,2S)-2-fluorocyclopropanecarboxylic acid, with a primary focus on the broad-spectrum fluoroquinolone antibiotic, sitafloxacin. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of its efficacy, mechanism of action, and experimental data in comparison to other relevant alternatives.

Introduction to this compound Derivatives

This compound is a valuable chiral building block in medicinal chemistry, utilized in the synthesis of innovative pharmaceutical agents.[1] Its unique strained cyclopropyl ring and the presence of a fluorine atom contribute to the enhanced biological activity and favorable pharmacokinetic profiles of the resulting drug molecules. The most prominent drug synthesized from this intermediate is sitafloxacin, a fourth-generation fluoroquinolone.

Sitafloxacin: A Profile

Sitafloxacin is a potent antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many strains resistant to other fluoroquinolones.[2][3] It is approved for the treatment of various infections, such as respiratory and urinary tract infections.[2]

Mechanism of Action

Like other fluoroquinolones, sitafloxacin's antibacterial effect stems from its ability to inhibit bacterial DNA synthesis. It achieves this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][4]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA strands following replication.

Sitafloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA, which ultimately results in bacterial cell death.[5][6] A key feature of sitafloxacin is its balanced inhibition of both DNA gyrase and topoisomerase IV, which may contribute to its potent activity and a lower propensity for resistance development.[2]

Sitafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA, GyrB) Bacterial_DNA->DNA_Gyrase supercoiling Topoisomerase_IV Topoisomerase IV (ParC, ParE) Bacterial_DNA->Topoisomerase_IV decatenation Replication_Transcription DNA Replication & Transcription DNA_Gyrase->Replication_Transcription Cell_Division Cell Division Topoisomerase_IV->Cell_Division Cell_Death Cell Death Sitafloxacin Sitafloxacin Sitafloxacin->DNA_Gyrase Inhibits Sitafloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of action of Sitafloxacin.

In Vitro Performance Comparison

The in vitro potency of sitafloxacin is commonly assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

BacteriumSitafloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)
Streptococcus pneumoniae0.03-10.25
Staphylococcus aureus (MSSA)0.5-82
Haemophilus influenzae≤0.004-0.0320.064
Escherichia coli0.06>840.5
Pseudomonas aeruginosa4>888
Bacteroides fragilis0.25821

Note: MIC values can vary between studies and isolates. The values presented are representative MIC90 values (the concentration required to inhibit 90% of isolates) from comparative studies.

In Vivo Performance Comparison

The efficacy of sitafloxacin has been evaluated in various animal models of infection, often demonstrating superior or equivalent activity compared to other fluoroquinolones.

Animal ModelPathogenSitafloxacin EfficacyComparator Efficacy
Murine PneumoniaStreptococcus pneumoniae (PRSP)ED50: 4.84 mg/kgCiprofloxacin ED50: 38.75 mg/kg
Murine PneumoniaHaemophilus influenzaeEquivalent to CiprofloxacinCiprofloxacin
Murine PneumoniaChlamydia psittaciMore potent than tosufloxacin, ofloxacin, and ciprofloxacinSparfloxacin (slightly more potent)

ED50: The dose that is effective in 50% of the animals.

Pharmacokinetic Properties

ParameterSitafloxacinLevofloxacinMoxifloxacin
Bioavailability~89%~99%~90%
Half-life (t½)~5-7 hours~6-8 hours~12 hours
Cmax (500mg dose)~4.65 µg/mL~5.7 µg/mL~4.5 µg/mL
Protein Binding~40-50%~24-38%~30-50%

Note: Pharmacokinetic parameters can vary based on the patient population and study design.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of sitafloxacin and comparator agents.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plates 3. Inoculate plates with bacterial suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates 2. Prepare 96-well plates with serial dilutions of antibiotics in cation-adjusted Mueller-Hinton broth Prepare_Plates->Inoculate_Plates Incubate 4. Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results 5. Read MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Broth microdilution workflow.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Plate Preparation: A series of two-fold dilutions of sitafloxacin and comparator antibiotics are prepared in sterile 96-well microtiter plates using cation-adjusted Mueller-Hinton broth. Each plate should include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Efficacy Testing: Murine Pneumonia Model

This protocol describes a general workflow for evaluating the efficacy of sitafloxacin in a mouse model of bacterial pneumonia.

In_Vivo_Pneumonia_Model_Workflow Start Start Acclimatize 1. Acclimatize mice to laboratory conditions Start->Acclimatize Induce_Infection 2. Induce pneumonia via intratracheal or intranasal inoculation of bacteria Acclimatize->Induce_Infection Administer_Treatment 3. Administer sitafloxacin or comparator drug at various doses Induce_Infection->Administer_Treatment Monitor 4. Monitor mice for clinical signs and survival over a set period Administer_Treatment->Monitor Assess_Outcome 5. Assess bacterial load in lungs and/or other tissues Monitor->Assess_Outcome Analyze_Data 6. Analyze data to determine efficacy (e.g., ED50) Assess_Outcome->Analyze_Data End End Analyze_Data->End

Caption: In vivo pneumonia model workflow.

Detailed Steps:

  • Animal Acclimatization: Mice (e.g., specific pathogen-free, 6-8 weeks old) are acclimatized to the laboratory environment for a minimum of 3 days.

  • Infection Induction: Mice are anesthetized, and a specific inoculum of the pathogen (e.g., Streptococcus pneumoniae) is administered either intranasally or intratracheally to induce a lung infection.

  • Treatment Administration: At a predetermined time post-infection (e.g., 2-4 hours), sitafloxacin, a comparator drug, or a vehicle control is administered to different groups of mice. Dosing can be single or multiple, and via a relevant route (e.g., oral gavage).

  • Monitoring: Animals are monitored for clinical signs of illness and survival for a specified period (e.g., 7 days).

  • Outcome Assessment: At the end of the study or at specific time points, mice are euthanized, and their lungs are aseptically removed. The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (CFU/lung).

  • Data Analysis: The efficacy of the treatment is determined by comparing the bacterial loads in the treated groups to the control group. The 50% effective dose (ED50) can be calculated.

Conclusion

Sitafloxacin, a key derivative of this compound, demonstrates potent in vitro and in vivo activity against a broad range of clinically relevant bacteria. Comparative studies indicate that it often exhibits superior or equivalent efficacy to other fluoroquinolones, particularly against resistant strains. Its balanced dual-targeting mechanism of action is a significant advantage. The provided experimental protocols offer a framework for the continued evaluation and comparison of sitafloxacin and other novel antimicrobial agents.

References

Safety Operating Guide

Navigating the Safe Disposal of (1S,2S)-2-fluorocyclopropanecarboxylic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a halogenated carboxylic acid, ensuring compliance with standard safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding the specific hazards associated with the chemical.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] The chemical should not be disposed of down the drain or in regular trash.[2][3]

1. Waste Segregation and Collection:

  • This compound is classified as a halogenated organic compound.[4][5]

  • It must be collected in a designated, properly labeled waste container specifically for halogenated organic waste.[4][6]

  • Do not mix this waste with non-halogenated organic waste, inorganic waste, or other incompatible materials.[4][7]

2. Container Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][8] This area should be away from ignition sources and incompatible chemicals.[9]

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.

  • Contaminated packaging and other solid waste should be collected in a separate, clearly labeled container and disposed of along with the chemical waste.[1] Empty containers should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_waste Identify as Halogenated Organic Acid Waste consult_sds->identify_waste ppe Wear Appropriate Personal Protective Equipment (PPE) identify_waste->ppe segregate Segregate into a Designated Halogenated Waste Container ppe->segregate label_store Label Container and Store in Satellite Accumulation Area segregate->label_store dispose_contaminated Dispose of Contaminated Materials as Hazardous Waste segregate->dispose_contaminated contact_disposal Contact Licensed Waste Disposal Service / EHS label_store->contact_disposal incineration Professional Incineration contact_disposal->incineration dispose_contaminated->label_store

Caption: Disposal workflow for this compound.

Quantitative Data Summary

PropertyValue
Molecular Formula C4H5FO2
Molecular Weight 104.08 g/mol [10]
Physical State Solid
Primary Disposal Route Chemical Incineration
Waste Classification Halogenated Organic Acid

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally compliant disposal of this compound, fostering a secure and responsible research environment.

References

Personal protective equipment for handling (1S,2S)-2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling of (1S,2S)-2-fluorocyclopropanecarboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks. The following information is a synthesis of data from safety data sheets (SDS) and general chemical safety protocols.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound to prevent skin contact, eye damage, and respiratory irritation.[1][2] The recommended PPE is summarized in the table below.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects against splashes and dust that can cause serious eye irritation or damage.[2][5]
Skin and Body Protection Chemical-resistant lab coat, fully buttoned.[6] Impervious clothing and closed-toe shoes.[4][7]Prevents skin contact, as the compound can cause skin irritation or burns.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended for enhanced protection.[3][8]Protects hands from direct contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated.[6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[6] If dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2) should be used.[1]Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[2][5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Plan start Start: Handling this compound check_solid Is the material a solid/powder? start->check_solid check_solution Is the material in solution? start->check_solution reassess Re-evaluate procedure to minimize risk check_aerosol Potential for aerosol/dust generation? check_solid->check_aerosol Yes check_splash Potential for splashing? check_solution->check_splash Yes eye_protection Wear chemical safety goggles check_splash->eye_protection No face_shield Add face shield check_splash->face_shield Yes fume_hood Work in a fume hood check_aerosol->fume_hood Yes check_aerosol->fume_hood No gloves Wear nitrile gloves (double-glove recommended) eye_protection->gloves proceed Proceed with experiment lab_coat Wear chemical-resistant lab coat gloves->lab_coat lab_coat->proceed respirator Use a respirator fume_hood->respirator If hood is unavailable or insufficient respirator->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.